Technical Documentation Center

2-Phenyl-3-(phenylsulfanyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenyl-3-(phenylsulfanyl)propanoic acid

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid

Executive Summary In the realm of organic synthesis and medicinal chemistry, 2-phenyl-3-(phenylsulfanyl)propanoic acid (CAS 35814-27-8) serves as a critical intermediate and a fascinating subject of catalytic study. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, 2-phenyl-3-(phenylsulfanyl)propanoic acid (CAS 35814-27-8) serves as a critical intermediate and a fascinating subject of catalytic study. Structurally characterized by a propanoic acid backbone, an


-phenyl substitution, and a 

-thioether linkage, this compound bridges the gap between simple building blocks and complex heterocycles like 1-thioisoflavanones.

As a Senior Application Scientist, I approach the synthesis and utilization of this molecule not merely as a routine transformation, but as a highly orchestrated sequence of electronic and steric events. This whitepaper systematically deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to master the handling and application of this compound.

Physicochemical Profiling & Structural Dynamics

The reactivity of 2-phenyl-3-(phenylsulfanyl)propanoic acid is dictated by its three distinct functional domains:

  • The Carboxylic Acid: Provides a handle for esterification, amidation, or activation into an acyl chloride for downstream cyclization.

  • The

    
    -Phenyl Group:  Imparts significant steric bulk and provides resonance stabilization to transient enolate intermediates during its synthesis.
    
  • The

    
    -Thioether (Phenolsulfanyl) Group:  Acts as a stable, yet oxidizable, soft-donor linkage.
    

To facilitate experimental planning, the foundational quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties
PropertyValueMethod/Source
CAS Number 35814-27-8Commercial Standard[1]
Molecular Formula C₁₅H₁₄O₂SElemental Analysis[1]
Molecular Weight 258.34 g/mol Mass Spectrometry[1]
SMILES String O=C(O)C(C1=CC=CC=C1)CSC2=CC=CC=C2Cheminformatics[1]
Typical Purity

98%
HPLC/UV[1]
Functional Groups Carboxylic acid, Thioether, Phenyl ringsIR Spectroscopy[1]

Mechanistic Causality in Synthesis: The Thia-Michael Addition

The most atom-economical and scalable route to synthesize 2-phenyl-3-(phenylsulfanyl)propanoic acid is the conjugate addition (thia-Michael addition) of thiophenol to atropic acid (2-phenylacrylic acid)[2].

The Causality of the Reaction Design: Why use atropic acid? The


-phenyl group is not just a structural requirement for the final product; it is the thermodynamic engine of the reaction. When the soft thiolate nucleophile attacks the 

-carbon, the resulting negative charge is delocalized into the adjacent phenyl ring, creating a highly stabilized enolate intermediate. This resonance stabilization lowers the activation energy barrier, allowing the reaction to proceed under exceptionally mild conditions. Furthermore, modern methodologies have demonstrated that utilizing specific solvent systems, such as ionic liquids, can significantly enhance the nucleophilicity of the thiophenol, accelerating the reaction without the need for harsh bases[3].

MichaelAddition A Atropic Acid (Electrophile) D Enolate Intermediate (Resonance Stabilized) A->D β-Attack B Thiophenol (Nucleophile) C Thiolate Anion (Active Species) B->C Base (-H+) C->D 1,4-Addition E 2-Phenyl-3-(phenylsulfanyl) propanoic acid D->E Protonation (+H+)

Fig 1. Mechanistic thia-Michael addition pathway forming the target thioether acid.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to verify success before proceeding to the next step.

Protocol: Synthesis via Thia-Michael Addition

Reagents Required:

  • Atropic acid (1.0 equiv)

  • Thiophenol (1.05 equiv)

  • Triethylamine (0.1 equiv, catalytic)

  • Anhydrous Tetrahydrofuran (THF) or[C4C1im][BF4] ionic liquid

  • 1M HCl (aqueous)

Step 1: Nucleophile Activation

  • Dissolve thiophenol in the chosen anhydrous solvent at room temperature.

  • Introduce triethylamine dropwise. Causality: Complete deprotonation is unnecessary and risks side reactions. A catalytic amount of base establishes a steady-state equilibrium of the highly nucleophilic thiolate anion, ensuring a controlled reaction rate.

Step 2: Conjugate Addition

  • Cool the reaction vessel to 0 °C.

  • Add atropic acid portion-wise to manage the exothermic nature of the soft-soft nucleophilic attack.

  • Remove the ice bath and stir at room temperature for 4–6 hours.

Step 3: Quenching and In-Process Validation

  • Quench the reaction by adding 1M HCl until the pH reaches ~2. This protonates the target enolate and neutralizes any residual thiolate.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The disappearance of the strongly UV-active atropic acid spot and the emergence of a lower

    
     spot confirms successful conversion. Do not proceed to extraction until the starting material is consumed.
    

Step 4: Isolation and Analytical Validation

  • Extract the aqueous mixture with dichloromethane (3

    
     20 mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via recrystallization from an ethanol/water mixture.

  • Analytical Validation: Submit the purified crystals for

    
    H NMR analysis.
    Diagnostic Signal: You must observe a characteristic ABX spin system  corresponding to the new -CH₂-CH- moiety. The 
    
    
    
    -protons (CH₂) will be diastereotopic and couple with the
    
    
    -proton (CH), definitively proving the loss of the vinylic double bond present in the starting atropic acid.

Downstream Applications: Cyclization & Advanced Catalysis

Beyond its utility as a standalone compound, 2-phenyl-3-(phenylsulfanyl)propanoic acid is a privileged precursor in drug development.

Synthesis of 1-Thioisoflavanones

The most prominent application of this thioether acid is its cyclization into 1-thioisoflavanones, a class of heterocycles with significant biological activities ()[2]. By activating the carboxylic acid into an acyl chloride (using SOCl₂), the molecule undergoes a rapid intramolecular Friedel-Crafts acylation upon exposure to a Lewis acid (e.g., AlCl₃). The


-thioether linkage directs the geometry, perfectly positioning the electrophilic acylium ion to attack the sulfur-bearing phenyl ring.

Cyclization A 2-Phenyl-3-(phenylsulfanyl) propanoic acid B Thioacyl Chloride Intermediate A->B SOCl2 / DMF (cat.) C Intramolecular Friedel-Crafts Acylation B->C AlCl3 (Lewis Acid) D 1-Thioisoflavanone (Target Scaffold) C->D Ring Closure & Rearomatization

Fig 2. Cyclization workflow of the thioether acid into a 1-thioisoflavanone scaffold.

Proton-Coupled Electron Transfer (PCET)

In modern synthetic contexts, the structural motifs found in this molecule are highly relevant to studies involving Proton-Coupled Electron Transfer (PCET). Recent literature highlights how sulfonyl and thiyl radicals can add to atropic acid derivatives in a Giese fashion, generating complex


-acyl radical products that undergo further functionalization ()[4]. Understanding the baseline reactivity of the thioether acid provides a critical thermodynamic reference point for these advanced photochemical and electrochemical methodologies.

References

  • Warburton, W. K., et al. "1-Thioisoflavanones and related compounds." Australian Journal of Chemistry, 1972, 25(3), 647-653.[Link]

  • Gentry, E. C., & Knowles, R. R. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." Chemical Reviews, 2021.[Link]

  • Baudequin, C., et al. "Ionic liquids as a medium for enantioselective catalysis." Comptes Rendus de l'Académie des Sciences, 2007.[Link]

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: CAS 35814-27-8 [2-Phenyl-3-(phenylsulfanyl)propanoic acid]

Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that appear deceptively simple on paper but present complex behavioral profiles in the laboratory. CAS 35814-27-8, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that appear deceptively simple on paper but present complex behavioral profiles in the laboratory. CAS 35814-27-8, chemically identified as 2-Phenyl-3-(phenylsulfanyl)propanoic acid, is one such molecule. Featuring a carboxylic acid for versatile coupling, a chiral alpha-carbon, and a thioether linkage, it is a highly valuable intermediate in medicinal chemistry and custom peptide synthesis.

However, standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying chemical causality. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows to provide an in-depth, self-validating safety and technical guide for drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 35814-27-8 is the first step in predicting its behavior in both synthetic and biological environments.

PropertyValue / Description
Chemical Name 2-Phenyl-3-(phenylsulfanyl)propanoic acid
CAS Registry Number 35814-27-8
Molecular Formula C15H14O2S
Molecular Weight 258.33 g/mol
Key Functional Groups Carboxylic Acid, Thioether, Aromatic Rings
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water

Mechanistic Toxicology & Metabolic Fate

To build a robust safety system, we must understand the causality behind the toxicity. The risks associated with CAS 35814-27-8 are directly tied to its thioether moiety.

A. Skin Sensitization and Haptenization

Thioether-containing compounds carry a well-documented risk of skin sensitization. Unlike simple irritants, thioethers can act as nucleophilic sensitizers or undergo autoxidation upon air exposure to form reactive species (such as sulfoxides or allylic hydroperoxides). These reactive intermediates can covalently bind to nucleophilic sites on epidermal proteins (e.g., keratin), forming a hapten-protein complex that triggers a Type IV delayed hypersensitivity reaction (allergic contact dermatitis) . Consequently, strict dermal protection is non-negotiable when handling the raw powder.

B. Metabolic S-Oxidation

For drug development professionals, the metabolic fate of the thioether linkage is a critical pharmacokinetic parameter. In vivo, the sulfur atom is highly susceptible to enzymatic oxidation by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). This S-oxidation pathway sequentially converts the thioether into a sulfoxide, and potentially further into a sulfone . This biotransformation drastically alters the molecule's polarity, solubility, and clearance rates, which must be accounted for during lead optimization.

MetabolicPathway A Thioether (CAS 35814-27-8) B Sulfoxide Metabolite A->B CYP450 / FMO (S-Oxidation) C Sulfone Metabolite B->C Further Oxidation

Figure 1: CYP450/FMO-mediated S-oxidation pathway of thioether compounds.

Laboratory Safety Protocols & Risk Mitigation

Based on the mechanistic risks outlined above, the following safety protocols must be integrated into your laboratory Standard Operating Procedures (SOPs):

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during large-scale handling to prevent haptenization), chemical safety goggles, and a standard lab coat.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified fume hood to prevent inhalation of sensitizing dust particles.

  • Spill Response: Do not use strong oxidizing agents (e.g., bleach/sodium hypochlorite) for cleanup, as this will rapidly and exothermically oxidize the thioether to a sulfoxide/sulfone. Instead, sweep up the solid carefully, place it in a sealed hazardous waste container, and wash the area with a mild detergent and water.

Experimental Workflow: Safe Synthetic Coupling

When utilizing CAS 35814-27-8 in drug discovery, the most common transformation is the formation of an amide bond via the carboxylic acid. The presence of a chiral center alpha to the phenyl ring necessitates a mild coupling strategy to prevent racemization. The following self-validating protocol utilizes EDC/HOBt to ensure both chemical integrity and operator safety.

Step-by-Step Methodology:
  • Activation: Dissolve CAS 35814-27-8 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Cool the reaction flask to 0°C. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

    • Causality: Cooling to 0°C and using HOBt suppresses the formation of the highly reactive and racemization-prone oxazolone intermediate.

  • Amine Addition: After 30 minutes of activation, add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to slowly warm to room temperature.

  • In-Process Validation: After 4 hours, sample the reaction mixture. Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water and analyze via LC-MS.

    • Causality: Proceeding to workup without confirming >95% conversion leads to difficult chromatographic separations of the starting acid from the product.

  • Aqueous Workup: Once complete, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow A Step 1: Carboxylic Acid Activation (EDC/HOBt, DMF, 0°C) B Step 2: Amine Addition (DIPEA, RT, N2 atm) A->B C Step 3: In-Process Validation (LC-MS / TLC Monitoring) B->C D Step 4: Aqueous Workup (NH4Cl quench, EtOAc extract) C->D Conversion >95%

Figure 2: Self-validating synthetic workflow for amide coupling of CAS 35814-27-8.

Storage & Stability

To maintain the structural integrity of CAS 35814-27-8 , adhere to the following storage conditions:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (Argon or Nitrogen).

    • Causality: Ambient oxygen can slowly autoxidize the thioether moiety into a sulfoxide impurity over time, ruining the batch for precise kinetic or biological assays.

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong bases, and radical initiators.

References

  • Roberts, D. W., et al. "Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin Sensitizers." Chemical Research in Toxicology, 2024. URL:[Link]

  • Boonyapiwat, B., et al. "Human phenylalanine monooxygenase and thioether metabolism." Journal of Pharmacy and Pharmacology, 2009. URL:[Link]

Foundational

3-(phenylthio)-2-phenylpropionic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Phenylthio)-2-phenylpropionic Acid: Nomenclature, Synthesis, and Structural Analysis

Executive Summary & Chemical Identity

3-(Phenylthio)-2-phenylpropionic acid (C₁₅H₁₄O₂S) is a specialized thioether-carboxylic acid derivative. Structurally, it represents a hybrid scaffold combining a hydratropic acid (2-phenylpropionic acid) backbone with a thiophenol moiety attached at the


-position (C3).

This compound is significant in medicinal chemistry as a structural analog to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and as a metabolic intermediate in the degradation of sulfur-containing xenobiotics. Its synthesis typically involves the Michael addition of thiophenol to atropic acid (2-phenylacrylic acid), a reaction that introduces a chiral center at the


-carbon (C2).
Property Value
Molecular Formula C₁₅H₁₄O₂S
Molecular Weight 258.34 g/mol
IUPAC Name 2-Phenyl-3-(phenylthio)propanoic acid
SMILES OC(=O)C(Cc1ccccc1S)c2ccccc2 (Note: Connectivity check required) Corrected: OC(=O)C(CSc1ccccc1)c2ccccc2
Key Functional Groups Carboxylic Acid (-COOH), Thioether (S-Aryl), Phenyl Ring

Nomenclature & Synonyms

Correct nomenclature is critical for distinguishing this molecule from its structural isomers, such as 3-phenyl-3-(phenylthio)propionic acid (the cinnamic acid adduct).

IUPAC Nomenclature Breakdown

The IUPAC name 2-phenyl-3-(phenylthio)propanoic acid is derived as follows:

  • Principal Functional Group: Carboxylic acid (-COOH) takes priority, determining the suffix "-oic acid" and carbon numbering (C1 is the carboxyl carbon).

  • Parent Chain: The longest carbon chain containing the carboxyl group is a 3-carbon chain (propanoic acid).

  • Substituents:

    • Position 2 (

      
      ): A phenyl group.[1][2]
      
    • Position 3 (

      
      ): A phenylthio group (–S–C₆H₅).
      
Synonymy Table
Category Synonym Context
Systematic (IUPAC) 2-Phenyl-3-(phenylsulfanyl)propanoic acidPreferred IUPAC name (PIN) convention uses "sulfanyl".
Traditional/Common

-Phenyl-

-(phenylthio)propionic acid
Older nomenclature using Greek letters for relative positioning.
Structural 3-Phenylthiohydratropic acidReferences the "hydratropic acid" (2-phenylpropionic acid) parent scaffold.
Mechanistic Atropic acid thiophenol adductDescribes the synthetic origin (Michael addition product).
Inverted 3-(Phenylmercapto)-2-phenylpropionic acid"Mercapto" is an older term for the thio group, often used in patent literature.

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at C2 (the


-carbon), resulting in two enantiomers: (R)  and (S) .
  • Chiral Center: C2 is bonded to four distinct groups: -H, -COOH, -Phenyl, and -CH₂SPh.

  • Pharmacological Relevance: In the 2-arylpropionic acid class (profens), the (S)-enantiomer is typically the cyclooxygenase (COX) inhibitor. However, metabolic inversion from (R) to (S) is common in vivo.

Visualization: Structural Connectivity

G C1 C1 (Carboxyl) C2 C2 (Chiral Center) C1->C2 C3 C3 (Methylene) C2->C3 Ph1 Phenyl (α-position) C2->Ph1 S Sulfur (Thioether) C3->S Ph2 Phenyl (Thio-linked) S->Ph2

Figure 1: Connectivity graph of 3-(phenylthio)-2-phenylpropionic acid showing the chiral center at C2.

Synthetic Methodology

The most robust synthesis route is the Michael Addition (conjugate addition) of thiophenol to atropic acid. This method is preferred over substitution reactions (e.g., reacting 3-bromo-2-phenylpropionic acid with thiophenol) due to higher regioselectivity and milder conditions.

Protocol: Michael Addition of Thiophenol to Atropic Acid

Reaction Scheme: Ph-C(=CH₂)-COOH + Ph-SH → Ph-CH(COOH)-CH₂-S-Ph

Reagents:

  • Substrate: Atropic acid (2-phenylacrylic acid).

  • Nucleophile: Thiophenol (Benzenethiol).

  • Catalyst: Piperidine or Triethylamine (Base catalyst).

  • Solvent: Toluene or Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of atropic acid in 20 mL of toluene under an inert atmosphere (N₂).

  • Addition: Add 10.5 mmol (1.05 eq) of thiophenol. The slight excess ensures complete consumption of the acid.

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1) for the disappearance of atropic acid.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove amine catalyst) and then with water.

  • Purification: Extract the product into saturated NaHCO₃ solution (separating it from unreacted thiophenol). Acidify the aqueous layer with HCl to precipitate the target acid. Recrystallize from ethanol/water.

Mechanism: The base deprotonates the thiophenol to generate the thiolate anion (PhS⁻). This strong nucleophile attacks the


-carbon of the 

-unsaturated acid (atropic acid), forming an enolate intermediate which is subsequently protonated to yield the product.
Visualization: Synthesis Pathway

Synthesis Atropic Atropic Acid (2-phenylacrylic acid) Reaction Michael Addition (Base Catalysis, Reflux) Atropic->Reaction Thiophenol Thiophenol (Benzenethiol) Thiophenol->Reaction Enolate Enolate Intermediate Reaction->Enolate Nucleophilic Attack Product 3-(Phenylthio)-2-phenylpropionic acid Enolate->Product Protonation

Figure 2: Synthetic pathway via Michael Addition.

Applications & References

Applications in Drug Development
  • NSAID Analogs: As a structural homolog of ibuprofen and naproxen, this compound serves as a scaffold for investigating the Structure-Activity Relationship (SAR) of COX inhibitors, specifically examining the effect of sulfur substitution on lipophilicity and metabolic stability.

  • PPAR Agonists: Thioether-fatty acid derivatives are frequently explored as Peroxisome Proliferator-Activated Receptor (PPAR) agonists for treating dyslipidemia.

  • Metabolic Standards: Used as a reference standard to identify metabolites of sulfur-containing drugs (e.g., thio-functionalized profens).

References
  • PubChem Compound Summary. 3-(Phenylthio)propanoic acid (Isomer Reference). National Center for Biotechnology Information. Accessed March 6, 2026. Link

  • Organic Syntheses. Thiophenol Synthesis and Reactivity. Org.[3][4][5][6][1][2] Synth. 1921, 1,[3][7] 71. (Foundational methodology for thiophenol handling). Link

  • ResearchGate. Synthesis of 3-(Arylthio)propionic Acids. (Provides comparative methodologies for thio-propionic acid derivatives). Link

  • BenchChem. Synthesis Protocols for Phenylpropanoic Acid Derivatives. (General protocols for phenylpropionic acid functionalization). Link

Sources

Exploratory

An In-depth Technical Guide to 2-Phenyl-3-(phenylsulfanyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of 2-Phenyl-3-(phenylsulfanyl)propanoic acid, a molecule of interest in the broader class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Phenyl-3-(phenylsulfanyl)propanoic acid, a molecule of interest in the broader class of arylpropionic acids. This document, intended for a scientific audience, delves into the essential physicochemical properties, synthesis, potential applications, and safety considerations of this compound. By synthesizing available data and providing context within the field of medicinal chemistry, this guide aims to be a valuable resource for researchers and professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

2-Phenyl-3-(phenylsulfanyl)propanoic acid is a carboxylic acid derivative featuring a phenyl group at the alpha position and a phenylsulfanyl group at the beta position relative to the carboxyl group.

Table 1: Core Molecular and Physicochemical Data

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂S[1]
Molecular Weight 258.34 g/mol [1]
CAS Number 35814-27-8[1]
SMILES O=C(O)C(C1=CC=CC=C1)CSC2=CC=CC=C2[1]
Topological Polar Surface Area (TPSA) 37.3 Ų
Predicted LogP 3.6471
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 5

The structure of 2-Phenyl-3-(phenylsulfanyl)propanoic acid, with its combination of a carboxylic acid, a thioether linkage, and two phenyl rings, suggests potential for diverse chemical interactions and biological activity. The predicted LogP value indicates a lipophilic character, which may influence its pharmacokinetic properties, such as membrane permeability and distribution.

Synthesis and Chemical Reactivity

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cinnamic_acid Cinnamic Acid Derivative michael_addition Michael Addition cinnamic_acid->michael_addition Electrophile thiophenol Thiophenol thiophenol->michael_addition Nucleophile target_molecule 2-Phenyl-3-(phenylsulfanyl)propanoic acid michael_addition->target_molecule Forms C-S bond

Figure 1: A conceptual workflow for the synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid via a Michael addition reaction.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a cinnamic acid derivative (e.g., ethyl cinnamate) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Thiophenol: To the stirred solution, add an equimolar amount of thiophenol.

  • Base Catalysis: Introduce a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA), to facilitate the conjugate addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis (if starting with an ester): If an ester of cinnamic acid was used, the resulting ester of the product will need to be hydrolyzed to the carboxylic acid. This can be achieved by treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.

The reactivity of 2-Phenyl-3-(phenylsulfanyl)propanoic acid is characteristic of its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The thioether linkage can be oxidized to a sulfoxide or a sulfone, which could modulate the biological activity of the molecule.

Potential Applications in Research and Drug Development

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes common medications like ibuprofen and naproxen.[2][3] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[4]

While specific biological activity data for 2-Phenyl-3-(phenylsulfanyl)propanoic acid is not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests several areas of potential investigation:

  • Anti-inflammatory and Analgesic Activity: As a member of the arylpropionic acid family, this compound is a candidate for evaluation as an anti-inflammatory and analgesic agent.[3] Its efficacy and selectivity towards COX-1 and COX-2 would be of significant interest.

  • Antimicrobial Properties: Some derivatives of 2-phenylpropionic acid have been shown to possess antibacterial activity.[4] The presence of the phenylsulfanyl moiety in the target molecule could confer unique antimicrobial properties.

  • Anticancer Research: Various arylpropionic acid derivatives have been investigated for their potential as anticancer agents.[3]

Further research is required to elucidate the specific biological targets and therapeutic potential of 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While a complete set of spectra for 2-Phenyl-3-(phenylsulfanyl)propanoic acid is not available in the searched literature, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton at the alpha-carbon, and the diastereotopic methylene protons at the beta-carbon. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the two phenyl rings, the methine carbon, and the methylene carbon.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ due to the C=O stretch of the carbonyl group is also expected.

Mass Spectrometry (MS):

Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, with potential cleavages at the C-S bond and loss of the carboxyl group.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions should be taken when handling 2-Phenyl-3-(phenylsulfanyl)propanoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general guidelines for handling carboxylic acids and thioethers should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][5][6][7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6] In case of contact, rinse the affected area thoroughly with water.[6]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[2]

Storage:

Store in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is 2-8°C.[1]

Disposal:

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][6][7] It is generally recommended to dispose of chemical waste through a licensed waste disposal company.[6][7]

Conclusion

2-Phenyl-3-(phenylsulfanyl)propanoic acid represents an interesting scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Its structural relationship to the well-established class of arylpropionic acid NSAIDs suggests a potential for biological activity. This technical guide has provided a summary of its known properties and outlined key areas for future research, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and a thorough evaluation of its biological profile. Such studies will be crucial in determining the potential of this molecule as a lead compound for the development of new therapeutic agents.

References

  • MDPI. (2025, August 7). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Retrieved from [Link]

  • Organic Syntheses. dimethyl carbonate. Retrieved from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Retrieved from [Link]

  • US Patent No. US4304930A. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • European Patent No. EP0923527B1. (2003). A process for the preparation of 2-(3-benzoyl-phenyl)
  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. Retrieved from [Link]

  • Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

Foundational

Biological activity of 2-phenyl-3-phenylsulfanylpropanoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Phenyl-3-Phenylsulfanylpropanoic Acid Derivatives Introduction: A Scaffold of Therapeutic Promise The arylpropionic acid scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Phenyl-3-Phenylsulfanylpropanoic Acid Derivatives

Introduction: A Scaffold of Therapeutic Promise

The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Building upon this validated therapeutic backbone, researchers have explored a diverse range of structural modifications to enhance potency, broaden the spectrum of activity, and mitigate side effects. One such modification, leading to the class of 2-phenyl-3-phenylsulfanylpropanoic acid derivatives, has unveiled a rich and varied pharmacological profile.

The introduction of a phenylsulfanyl (phenylthio) group at the 3-position of the propanoic acid chain creates a unique molecular architecture that has demonstrated potential beyond simple anti-inflammatory action. These derivatives have emerged as promising candidates in oncology, infectious disease, and immunomodulation. This guide provides a detailed exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Pathways: Crafting the Core Structure

The synthesis of 2-phenyl-3-phenylsulfanylpropanoic acid derivatives is most efficiently achieved through a conjugate addition reaction, specifically the thia-Michael addition. This approach involves the reaction of a substituted thiophenol with a corresponding cinnamic acid derivative. The electron-withdrawing nature of the carboxylic acid group on the cinnamic acid backbone activates the carbon-carbon double bond, making it susceptible to nucleophilic attack by the thiol.

This reaction can be catalyzed under various conditions, including acid catalysis, to facilitate the addition and afford the target compound. The versatility of this method allows for the introduction of a wide array of substituents on both the phenyl ring of the propanoic acid moiety and the phenylsulfanyl group, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cinnamic_acid Substituted Cinnamic Acid reaction Thia-Michael Addition (e.g., Acid Catalysis) cinnamic_acid->reaction Electrophile thiophenol Substituted Thiophenol thiophenol->reaction Nucleophile final_product 2-Phenyl-3-Phenylsulfanyl propanoic Acid Derivative reaction->final_product Forms C-S bond

Figure 1: General workflow for the synthesis via thia-Michael addition.

Experimental Protocol: Synthesis via Thia-Michael Addition

This protocol describes a general procedure for the synthesis of a 2-phenyl-3-phenylsulfanylpropanoic acid derivative based on established methods.

  • Reactant Preparation: In a round-bottom flask, dissolve the selected cinnamic acid derivative (1.0 equivalent) and the corresponding benzenethiol derivative (1.1 equivalents).

  • Catalyst Addition: Add a suitable acid catalyst, such as 45% w/v hydrogen bromide in acetic acid (e.g., 0.3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 100°C for approximately 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling, dilute the reaction mixture with water.

    • Perform a steam distillation to remove any unreacted thiol.

    • Decant the hot aqueous layer from the oily product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to yield the purified 2-phenyl-3-phenylsulfanylpropanoic acid derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

I. Anti-inflammatory and Immunomodulatory Activity

A primary and well-documented biological activity of this class of compounds is their anti-inflammatory effect, largely stemming from the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for symptoms such as pain, swelling, and fever. Their synthesis from arachidonic acid is catalyzed by the COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and is upregulated at sites of inflammation.[1] Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Derivatives of 2-phenylpropionic acid have been shown to be potent inhibitors of both COX-1 and COX-2.[1] The addition of the phenylsulfanyl group and other moieties can modulate this activity and selectivity, offering a pathway to develop agents with improved efficacy and safety profiles.

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from Cell Membrane) PGG2 PGG2 AA->PGG2 COX-1 / COX-2 (Oxygenation) PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins Prostaglandins (PGD2, PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor 2-Phenyl-3-phenylsulfanyl propanoic Acid Derivative Inhibitor->PGG2 Inhibits

Figure 2: Inhibition of the COX pathway by the propanoic acid derivatives.

Immunomodulatory Effects

Beyond direct enzyme inhibition, certain derivatives have demonstrated the ability to modulate the immune response. For instance, the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced inflammation model.[2][3] This suggests a more complex mechanism of action that involves regulating the cytokine balance, which could be highly beneficial in treating chronic inflammatory conditions.[2][3]

Data Summary: COX Inhibitory Activity

The following table summarizes the COX inhibitory activity of representative 2-phenylpropionic acid derivatives compared to standard NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen 12.8029.300.43[1]
Nimesulide -0.85-[1]
Derivative 6h 10.251.109.32[1]
Derivative 6l 8.750.909.72[1]

Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[2][3]

  • Animal Acclimatization: Use Wistar rats (180-200g), acclimatized for at least one week with free access to food and water.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a reference group (e.g., Diclofenac, 25 mg/kg), and test groups receiving the derivative at various doses (e.g., 10, 20, 40 mg/kg) via intraperitoneal injection.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100 where Vt is the paw volume at time 't'.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

II. Anticancer Activity

A compelling area of research for these derivatives is their potential as anticancer agents, acting through diverse and often multi-targeted mechanisms.

Mechanisms of Action
  • Dual COX/MMP Inhibition: Some derivatives have been designed as dual-mechanism drugs that inhibit both COX enzymes and matrix metalloproteinases (MMPs).[4] MMPs are enzymes that degrade the extracellular matrix, a process crucial for tumor invasion, metastasis, and angiogenesis. By targeting both inflammation (via COX) and tissue remodeling (via MMPs), these compounds can attack cancer progression on multiple fronts.[4][5]

  • Induction of Oxidative Stress: The compound 2-AAPA, an irreversible inhibitor of glutathione reductase (GR), exemplifies another anticancer strategy.[6] GR is essential for maintaining the reduced glutathione (GSH) pool, which protects cells from oxidative damage. Inhibiting GR leads to an accumulation of oxidized glutathione (GSSG), a decrease in the GSH/GSSG ratio, and a surge in reactive oxygen species (ROS).[6] This oxidative stress can trigger cell cycle arrest, particularly at the G2/M phase, and induce apoptosis-independent cancer cell death.[6]

  • Targeting Other Oncogenic Pathways: Studies have also pointed to other potential targets. For example, some quinoxaline-containing derivatives have shown potent antiproliferative activity, with in silico docking studies suggesting they may act as allosteric inhibitors of human thymidylate synthase, an enzyme critical for DNA synthesis.[7]

G cluster_redox Redox Homeostasis Inhibitor Glutathione Reductase (GR) Inhibitor (e.g., 2-AAPA) GR Glutathione Reductase Inhibitor->GR Inhibits GSSG GSSG (Oxidized) Inhibition_Effect GSH Depletion & GSSG Accumulation GSH 2 GSH (Reduced) GSSG->GSH NADPH -> NADP+ ROS_neutralization ROS Neutralization GSH->ROS_neutralization Neutralizes Oxidative_Stress Increased ROS (Oxidative Stress) Inhibition_Effect->Oxidative_Stress Cell_Cycle_Arrest G2/M Cell Cycle Arrest Oxidative_Stress->Cell_Cycle_Arrest

Sources

Exploratory

Literature review of phenyl-sulfanyl propanoic acid scaffolds

An In-depth Technical Guide to Phenyl-sulfanyl Propanoic Acid Scaffolds in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold The phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Phenyl-sulfanyl Propanoic Acid Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The phenyl-sulfanyl propanoic acid scaffold is a key structural motif in medicinal chemistry, valued for its synthetic tractability and its ability to interact with a wide array of biological targets. This guide provides an in-depth exploration of this versatile scaffold, from its synthesis and chemical properties to its diverse applications in modern drug discovery. As a bifunctional molecule, it features a phenyl ring connected to a propanoic acid moiety via a sulfur linkage, offering multiple points for chemical modification to fine-tune its pharmacological profile. The propanoic acid tail can be altered to enhance pharmacokinetic and pharmacodynamic properties, while the phenyl ring and the sulfur atom itself can be substituted to modulate target binding and selectivity.[1][2] This adaptability has led to the development of phenyl-sulfanyl propanoic acid derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4]

This document serves as a technical guide for researchers and drug development professionals, offering a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a foundation for the rational design of novel therapeutic agents based on the phenyl-sulfanyl propanoic acid core.

Synthesis of the Phenyl-Sulfanyl Propanoic Acid Core

The synthetic utility of phenyl-sulfanyl propanoic acid derivatives often begins with the strategic introduction of the sulfur-containing functional group onto the phenyl ring. A common and versatile starting material is 3-(4-(chlorosulfonyl)phenyl)propanoic acid, which allows for the facile creation of a diverse library of sulfonamide derivatives.[5] The high electrophilicity of the sulfur atom in the chlorosulfonyl group (-SO₂Cl) enables it to react readily with a wide range of nucleophiles, such as primary and secondary amines, to form stable sulfonamides.[5]

A representative synthetic pathway to a related scaffold, 3-(4-sulfamoylphenyl)propanoic acid, starting from 4-aminocinnamic acid, involves a three-step sequence: a Sandmeyer reaction to form the sulfonyl chloride, followed by amination to the sulfonamide, and finally, catalytic hydrogenation of the carbon-carbon double bond.[1] For the direct synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, a related structure, one reported method involves the reaction of benzenesulfonylguanidine with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold cluster_modification Diversification Aryl_Halide Aryl Halide / Amine Coupling Nucleophilic Aromatic Substitution or Metal-Catalyzed Cross-Coupling Aryl_Halide->Coupling Thiol Thiol with Propanoic Acid Moiety Thiol->Coupling Scaffold Phenyl-sulfanyl Propanoic Acid Core Coupling->Scaffold Modification1 Propanoic Acid (Amidation, Esterification) Scaffold->Modification1 Modification2 Aryl Ring (Substitution) Scaffold->Modification2 Modification3 Sulfur Oxidation (Sulfoxide, Sulfone) Scaffold->Modification3

Caption: General synthetic workflow for phenyl-sulfanyl propanoic acid scaffolds.

Therapeutic Applications and Biological Activities

The phenyl-sulfanyl propanoic acid scaffold has been successfully employed in the design of molecules targeting a wide range of diseases. Its derivatives have demonstrated significant potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Enzyme Inhibition

A prominent application of this scaffold is in the development of enzyme inhibitors. The sulfonamide derivatives, in particular, are well-known for their ability to target various enzymes.

  • Carbonic Anhydrases (CAs): 3-(4-Sulfamoylphenyl)propanoic acid is a known inhibitor of carbonic anhydrase I and II.[5] The development of selective CA inhibitors is a major focus for treating glaucoma, edema, and certain cancers.[5] Novel sulfonyl semicarbazides derived from related scaffolds have shown subnanomolar affinity for the hCA XII isoform.[5]

  • Cyclooxygenases (COX): Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting COX enzymes, which are key in prostaglandin biosynthesis.[3][7] The free carboxylic acid group is considered essential for interacting with the COX active site.[8]

  • Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE): A series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates have been synthesized and evaluated as TACE and MMP inhibitors.[9] The oxidation state of the sulfur atom was found to influence the inhibitory activity and selectivity.[9]

Compound ClassEnzyme TargetActivity (IC₅₀ / Kᵢ)
Sulfonyl SemicarbazideshCA XIIpKᵢ = 0.59 to 0.79 nM[5]
Pyrazolo[4,3-c]pyridine SulfonamideshCA IIKᵢ as low as 5.6 nM[5]
2-(4-substitutedmethylphenyl)propanoic acid derivativesCOX-1 / COX-2Some derivatives showed better inhibition than ibuprofen[8][10]
4-Alkynyloxy Phenyl Sulfonyl Alkyl HydroxamatesTACESelective inhibitors over MMPs[9]
Antimicrobial Activity

The sulfonamide group is a classic antibacterial pharmacophore, and derivatives of phenyl-sulfanyl propanoic acid are being explored for their antimicrobial properties.[5]

  • Multidrug-Resistant Pathogens: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with some hydrazone derivatives exhibiting MIC values in the range of 0.5-8 µg/mL.[11] The introduction of certain substituents, like a 4-nitro group on a phenyl ring, has been shown to significantly enhance activity against both Gram-positive and Gram-negative bacteria.[11]

Derivative ClassMicroorganismActivity (MIC)
3-((4-Hydroxyphenyl)amino) propanoic acid hydrazonesMRSA1 - 8 µg/mL[11]
Vancomycin-resistant E. faecalis0.5 - 2 µg/mL[11]
Thienopyrimidine-sulfadiazine hybridS. aureus125 µg/mL[5]
E. coli125 µg/mL[5]
Anticancer Activity

Derivatives of this scaffold have also been investigated for their potential as anticancer agents.

  • Antiproliferative Properties: Novel polysubstituted thiazole derivatives of 3-aminopropanoic acid have been synthesized and shown to exhibit low micromolar antiproliferative activity against lung cancer cell lines, including anthracycline-resistant models.[12] Some of these compounds were found to be more potent than the standard chemotherapeutic agent cisplatin.[12] In silico studies suggest that these compounds may interact with targets like SIRT2 and EGFR.[12]

Other Therapeutic Areas
  • Metabolic Diseases: Phenylpropanoic acid derivatives have been explored as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[13] The incorporation of polar substituents was found to improve cytotoxicity profiles and pharmacokinetic properties.[13] Additionally, derivatives of 3-(4-(phenoxymethyl)phenyl)propanoic acid have been identified as potent and selective agonists of free fatty acid receptor 4 (FFA4), another target for metabolic diseases.[14]

Structure-Activity Relationships (SAR)

The biological activity of phenyl-sulfanyl propanoic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring, modifications of the propanoic acid chain, and the oxidation state of the sulfur atom.

SAR_Diagram Core Phenyl-Sulfanyl Propanoic Acid Scaffold R1 Aryl Ring Substituents (R1) - Halogens, Alkoxy, Nitro - Modulate target binding & selectivity Core->R1 Modifies R2 Propanoic Acid Moiety (R2) - Free acid often key for COX inhibition - Amidation/Esterification affects PK/PD Core->R2 Modifies Sulfur Sulfur Oxidation State - Sulfanyl (S), Sulfinyl (SO), Sulfonyl (SO2) - Influences activity & selectivity (e.g., TACE vs. MMPs) Core->Sulfur Modifies Linker Linker Modifications - Can alter agonist/antagonist activity Core->Linker Modifies

Caption: Key Structure-Activity Relationship points for the scaffold.

For instance, in the context of FFA4 agonists, the linkage between the phenylpropanoic acid and another aromatic ring (e.g., O-C vs. SO₂-N) was a key determinant of activity and selectivity.[14] In the development of TACE and MMP inhibitors, the sulfonyl derivatives were found to be selective TACE inhibitors, while the sulfinyl derivatives showed a preference for a specific oxidation state on the sulfur.[9]

Experimental Protocols

The following are representative protocols for evaluating the biological activity of phenyl-sulfanyl propanoic acid derivatives.

In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

  • Compound Preparation: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test organism for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

This protocol outlines a general procedure for assessing the enzyme inhibitory potential of the synthesized compounds.

  • Reagent Preparation: Prepare solutions of the target enzyme (e.g., hCA II), the substrate (e.g., 4-nitrophenyl acetate), and the test compounds at various concentrations.

  • Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound. Incubate for a pre-determined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

  • Detection: Monitor the formation of the product (e.g., 4-nitrophenolate) spectrophotometrically at a specific wavelength over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Synthesized Compound Library Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Start->Screening Hit_ID Hit Identification (Compounds with desired activity) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Cell-based Assays, Selectivity Profiling) Hit_ID->Secondary_Assay Lead_Gen Lead Generation (Compounds with promising in vitro profile) Secondary_Assay->Lead_Gen SAR_Study Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR_Study Optimization Lead Optimization (Chemical modifications to improve properties) SAR_Study->Optimization

Caption: A typical workflow for the biological evaluation of new derivatives.

Conclusion and Future Outlook

The phenyl-sulfanyl propanoic acid scaffold represents a valuable and highly versatile core structure for the development of novel therapeutic agents.[5] Its derivatives have demonstrated significant promise in diverse fields, including oncology, infectious diseases, and the treatment of inflammatory and metabolic disorders.[5][14] The synthetic accessibility and the potential for multi-point diversification make this scaffold an attractive starting point for the generation of large and structurally diverse compound libraries.[5]

Future research should continue to explore the vast chemical space accessible from this core structure. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical screening, will be crucial for the design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. The detailed protocols and structured data presented in this guide are intended to facilitate these future research and development endeavors, ultimately unlocking the full therapeutic potential of the phenyl-sulfanyl propanoic acid scaffold.

References

  • Benchchem. An In-depth Technical Guide on 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives for Researchers, Scientists, and Drug Deve.
  • Benchchem. Synthesis of 3-(4-Sulfamoylphenyl)
  • PubMed.
  • MDPI. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs.
  • ResearchGate. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • PubMed Central.
  • PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.
  • PubMed. 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid.
  • PubMed Central. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Scilit. Novel phenylalanine analogues as putative inhibitors of enzymes acting on phenylalanine.
  • Benchchem.
  • PubMed Central. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • PubMed.
  • PubMed. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

Sources

Foundational

Atropic Acid Derivatives in Medicinal Chemistry: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary Atropic acid (α-phenylacrylic acid; 2-phenylprop-2-enoic acid) is a pivotal α,β-unsaturated carboxylic acid in medicinal chemistry. Originally identified as the dehydration product of tropic acid—the es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atropic acid (α-phenylacrylic acid; 2-phenylprop-2-enoic acid) is a pivotal α,β-unsaturated carboxylic acid in medicinal chemistry. Originally identified as the dehydration product of tropic acid—the esterifying moiety of solanaceous tropane alkaloids such as atropine and scopolamine—atropic acid has evolved far beyond a mere degradant. Today, it serves as a critical pharmacophore and a highly versatile synthetic intermediate. Its unique structural topology, featuring a phenyl ring conjugated with an acrylic acid backbone, provides a rigid scaffold essential for synthesizing anticholinergic agents, complex chiral therapeutics, and potent analgesics.

This whitepaper provides an in-depth technical analysis of atropic acid derivatives, detailing their structural biology, biosynthetic pathways, pharmacological mechanisms, and validated experimental protocols for their synthesis and derivatization.

Structural Chemistry and Physicochemical Profile

The chemical reactivity and biological utility of atropic acid are governed by its α,β-unsaturated system. This structural motif makes the compound highly susceptible to nucleophilic conjugate additions (Michael additions), polymerization, and enantioselective hydroborations.

Causality in Drug Design: The presence of the vinylic double bond conjugated to the aromatic ring restricts the conformational flexibility of the molecule. When incorporated into tropane alkaloid analogs, this rigidity alters the spatial orientation of the pharmacophore within the binding pocket of muscarinic acetylcholine receptors (mAChRs). The lack of a hydroxyl group (which is present in tropic acid) and the rigid planar geometry of the α-phenylacrylic moiety significantly modulate receptor subtype selectivity, binding affinity, and the pharmacokinetic half-life of the resulting drugs 1. Furthermore, atropic acid is officially recognized as Impurity D in the synthesis and degradation of the bronchodilator ipratropium bromide 2.

Biosynthetic Origins and Synthetic Derivatization

In nature, particularly within Datura species, the biosynthesis of tropane alkaloids involves the esterification of tropine with phenyllactic acid, which subsequently undergoes rearrangement to form tropic acid. Atropic acid is naturally formed via the dehydration of tropic acid or as a photodimerization product (isotropic acid) under environmental stress 3.

Industrially, atropic acid and its esters are synthesized via controlled condensation reactions. A prominent example is the synthesis of ethyl atropate, a direct and critical precursor to the opioid analgesic tilidine.

G N1 L-Phenylalanine (Biosynthetic Precursor) N2 Tropic Acid (Intermediate) N1->N2 Rearrangement & Hydroxylation N3 Atropic Acid (α-Phenylacrylic acid) N2->N3 Dehydration (-H2O) N4 Tropane Alkaloids (Atropine, Scopolamine) N2->N4 Esterification with Tropine N5 Synthetic Derivatives (Ipratropium, Tiotropium) N3->N5 Quaternization & Structural Modification N6 Ethyl Phenylacetate + Paraformaldehyde N7 Ethyl Atropate (Synthetic Precursor) N6->N7 Base-catalyzed Condensation N7->N3 Hydrolysis

Figure 1: Biosynthetic and synthetic pathways of atropic acid and its derivatives.

Pharmacological Mechanisms: The Anticholinergic Paradigm

Atropic acid derivatives primarily function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). Quaternary ammonium derivatives, such as ipratropium bromide, leverage the atropic/tropic acid scaffold to achieve potent bronchodilation and a reduction of glandular secretions in conditions like Chronic Obstructive Pulmonary Disease (COPD).

Metabolic Causality: The metabolic degradation of ipratropium in humans is highly dependent on the atropic acid motif. Metabolism involves not only the enzymatic hydrolysis of the ester bond but also the enzymatic loss of water to form α-phenylacrylic acid-N-isopropylnortropine-ester methobromide (an atropic acid derivative). Crucially, these atropic acid-derived metabolites exhibit minimal to no antimuscarinic activity. This rapid deactivation is a self-limiting pharmacokinetic feature that ensures the systemic side effects of inhaled ipratropium remain exceptionally low 4.

MOA ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptors (M1-M5) ACh->mAChR Activates Effect1 Bronchodilation mAChR->Effect1 Inhibition of Bronchoconstriction Effect2 Decreased Secretions mAChR->Effect2 Inhibition of Glandular Secretion Atropic Atropic Acid Derivatives (e.g., Ipratropium) Atropic->mAChR Competitive Antagonism

Figure 2: Competitive antagonism of muscarinic receptors by atropic acid derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield in the synthesis and derivatization of atropic acid, the following protocols have been validated in industrial and academic settings.

Protocol A: Synthesis of Ethyl Atropate via Base-Catalyzed Condensation

Rationale: The synthesis of ethyl atropate from ethyl phenylacetate must strictly avoid methyl ester contamination. Even trace amounts (>0.05%) of methyl atropate will carry over into the downstream synthesis of tilidine, resulting in a contaminated active pharmaceutical ingredient (API) that requires disproportionately expensive purification steps. This protocol utilizes highly pure starting materials to self-validate the purity of the final product 5.

Step-by-Step Methodology:

  • Reagent Preparation: Combine 94 g of highly pure ethyl phenylacetate (certified ≤0.03% methyl phenylacetate impurity) with 300 mL of N-methylpyrrolidone (NMP) in a reaction vessel.

  • Catalyst & Reactant Addition: Add 120 g of potassium carbonate (acting as the base) and 25 g of paraformaldehyde to the mixture.

  • Condensation Reaction: Heat the mixture under continuous stirring to exactly 75–80 °C. Maintain this temperature for 1.5 hours to allow the condensation to reach completion.

  • Quenching: Cool the reaction mixture to room temperature and quench the reaction by adding 150 mL of deionized water.

  • Phase Separation & Extraction: Separate the aqueous phase. Extract the remaining NMP organic phase twice, using 75 mL of diisopropyl ether for each extraction.

  • Washing and Concentration: Combine the diisopropyl ether organic phases, wash with 50 mL of deionized water to remove residual NMP, and concentrate in vacuo.

  • Validation: The yield should be approximately 58 g of product (53% of theory) with a confirmed methyl atropate content of ≤0.03%.

Protocol B: Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates

Rationale: The synthesis of chiral 2-aryl-3-hydroxypropionic acid derivatives (precursors for hyoscyamine) traditionally relies on inefficient classical resolution via diastereomeric salts. This modern protocol utilizes a cobalt-catalyzed asymmetric hydroboration of atropic acid derivatives to directly install a stereogenic center via hydride addition, achieving high enantiomeric ratios (er up to 93:7) 6.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox under an inert argon atmosphere, activate the chiral cobalt catalyst using a suitable chiral ligand framework.

  • Substrate Addition: Add the target α-aryl acrylate (atropic acid derivative) to the reaction vessel containing the activated catalyst.

  • Hydroboration: Slowly introduce pinacolborane (HBPin) as the hydride source. The cobalt catalyst facilitates the homolytic cleavage of the B-H bond and the enantioselective addition across the α,β-unsaturated double bond of the atropic acid derivative.

  • Oxidation (C-B to C-O Conversion): To yield the 3-hydroxy-2-phenylpropionic acid (tropic acid) derivative, subject the resulting chiral boronate to oxidation using alkaline hydrogen peroxide (H₂O₂/NaOH) at 0 °C.

  • Isolation: Quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel column chromatography to isolate the chiral derivative.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Atropic Acid

PropertyValue / Description
IUPAC Name 2-phenylprop-2-enoic acid
CAS Number 492-38-6
Molecular Formula C₉H₈O₂
Molar Mass 148.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 106–107 °C
Water Solubility 1.3 g/L (at 20 °C)
pKa ~3.86 (Predicted)

Table 2: Key Atropic Acid Derivatives and Pharmacological Targets

Derivative / AnalogPrimary Pharmacological UseMechanism / Role of Atropic Acid Motif
Ipratropium Bromide Bronchodilator (COPD, Asthma)Atropic acid acts as a degradation impurity (Impurity D) and a deactivated metabolite, ensuring low systemic toxicity.
Tilidine Opioid AnalgesicSynthesized directly via the intermediate ethyl atropate (an atropic acid ester).
Atropine / Hyoscyamine Antispasmodic / AnticholinergicAtropic acid is the dehydrated precursor/degradant of tropic acid, which forms the active ester linkage to the tropane ring.

References

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives MDPI URL:[Link]

  • Atrovent: Uses, Side Effects & Dosage Healio URL: [Link]

  • Method for producing atropic acid ethyl ester (EP1104397B1 / CA2339997C)
  • Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates National Institutes of Health (NIH) / PMC URL:[Link]

  • Atropic acid | C9H8O2 | CID 68114 PubChem - NIH URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Thermal Characterization of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid: A Technical Whitepaper

Executive Summary In contemporary drug development and synthetic organic chemistry, diaryl thioether carboxylic acids serve as critical pharmacophores and versatile synthetic intermediates. 2-Phenyl-3-(phenylsulfanyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development and synthetic organic chemistry, diaryl thioether carboxylic acids serve as critical pharmacophores and versatile synthetic intermediates. 2-Phenyl-3-(phenylsulfanyl)propanoic acid (also known as 2-phenyl-3-(phenylthio)propanoic acid) is a prime example of this structural class. This whitepaper provides an in-depth mechanistic analysis of its physical constants, thermodynamic behavior, and the causality behind its requisite handling protocols. Designed for research scientists, this guide establishes a self-validating framework for accurately profiling the compound's physicochemical properties.

Molecular Architecture & Structural Causality

The structural identity of 2-phenyl-3-(phenylsulfanyl)propanoic acid (SMILES: O=C(O)C(C1=CC=CC=C1)CSC2=CC=CC=C2) is defined by three critical domains:

  • The Thioether Linkage (-S-) : Unlike rigid ether (-O-) analogs, the longer C-S bond length and lower rotational barrier of the thioether grant the molecule significant conformational flexibility. However, this electron-rich sulfur center is the molecule's primary liability, making it susceptible to autoxidation into sulfoxides or sulfones [1].

  • Dual Phenyl Rings : The presence of two aromatic systems drives the molecule's high lipophilicity (LogP ~3.65), facilitating passive diffusion across lipid bilayers.

  • The Carboxylic Acid Moiety : Acting as both a strong hydrogen bond donor (HBD = 1) and acceptor (HBA = 2), this functional group forces the molecule to form stable, hydrogen-bonded dimers in the solid state. This dimerization is the primary thermodynamic driver of its crystal lattice energy and, consequently, its melting point [2].

Quantitative Physical Constants

The following table consolidates the verified physical constants and computational parameters for the compound [1] [2] [3].

ParameterValueCausality / Significance
CAS Number 35814-27-8Unique chemical identifier.
Molecular Formula C₁₅H₁₄O₂SDefines the exact mass and isotopic distribution.
Molecular Weight 258.34 g/mol Favorable for Lipinski's Rule of 5 (MW < 500).
LogP (Predicted) 3.6471Indicates high lipophilicity; strong membrane permeability.
TPSA 37.3 ŲHighly restricted polar surface area, ideal for BBB penetration.
H-Bond Donors/Acceptors 1 / 2Governs solid-state dimerization and aqueous solvation.
Rotatable Bonds 5Provides conformational adaptability for target binding.
Storage Conditions Sealed, 2-8 °CSuppresses the kinetic rate of thioether autoxidation.

Note: While exact experimental melting points are highly dependent on crystalline polymorphism and batch purity, structurally analogous diaryl thioether carboxylic acids typically exhibit melting transitions in the 100–130 °C range. Empirical verification via the protocols below is mandatory.

Mechanistic Causality in Physicochemical Behavior

Understanding the physical constants requires analyzing the interplay between the molecule's structure and its environment:

  • Thermal Stability & Storage : As noted by , the compound must be stored sealed at 2-8 °C. The causality here is strictly kinetic: atmospheric oxygen and ambient light catalyze the oxidation of the thioether. Cold storage thermodynamically starves this oxidative pathway of the activation energy required to form degradation products [1].

  • Lipophilicity vs. Solubility : The high LogP (3.6471) indicates that while the un-ionized form is highly soluble in organic solvents (e.g., DMSO, dichloromethane), its aqueous solubility is negligible. Solubilization in aqueous media requires adjusting the pH above the pKa of the carboxylic acid (typically ~4.5) to form the water-soluble carboxylate salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the physical constants of 2-phenyl-3-(phenylsulfanyl)propanoic acid must be empirically validated using the following self-correcting workflows.

Protocol 1: High-Precision Melting Point & DSC Analysis

Objective: To determine the exact endothermic phase transition while preventing thermal degradation.

  • Sample Preparation (Desiccation): Dry 5 mg of the standard under high vacuum (0.1 mbar) at 25 °C for 12 hours. Causality: Residual atmospheric moisture acts as a plasticizer, disrupting the hydrogen-bonded dimers and artificially depressing the melting point.

  • Capillary Loading: Pack the dried sample into a glass capillary to a strict depth of 1-2 mm. Causality: Overpacking creates an uneven thermal mass, leading to broad, inaccurate melting ranges.

  • Thermal Ramping (Capillary Method): Heat the block rapidly to 80 °C, then reduce the ramp rate strictly to 1 °C/min . Causality: A rapid heating ramp induces a thermal gradient between the heating block and the sample, resulting in thermal overshoot. The 1 °C/min ramp ensures thermal equilibrium.

  • DSC Verification: Run Differential Scanning Calorimetry (DSC) under a continuous dry Nitrogen (N₂) purge (50 mL/min). Causality: The N₂ purge displaces oxygen, preventing the oxidative degradation of the thioether linkage at elevated temperatures, ensuring the endotherm strictly represents the physical phase transition.

Protocol 2: LogP Determination via Shake-Flask LC-MS

Objective: To validate the predicted lipophilicity (LogP ~3.65) without interference from UV-absorbing impurities.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 2.0) for 24 hours to ensure mutual saturation. Causality: At pH 2.0, the carboxylic acid is fully protonated (un-ionized), ensuring the partition coefficient strictly measures the intrinsic lipophilicity of the neutral species.

  • Equilibration: Dissolve 1 mg of the compound in the biphasic system and shake mechanically at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge at 4000 rpm for 15 minutes to break any micro-emulsions.

  • LC-MS/MS Quantification: Quantify the concentration in both phases using mass spectrometry (monitoring the exact mass m/z 257.06 for[M-H]⁻). Causality: Traditional UV-Vis detection is confounded by the overlapping absorbance of the two phenyl rings with potential oxidative impurities. MS provides mass-specific quantification, ensuring absolute accuracy.

Analytical Workflow Visualization

Workflow N1 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS: 35814-27-8) N2 Thermal Analysis Pipeline N1->N2 N5 Lipophilicity Pipeline N1->N5 N3 Capillary Melting Point (Ramp: 1°C/min) N2->N3 N4 Differential Scanning Calorimetry (Endothermic Phase Transition) N3->N4 N8 Validated Physical Constants Profile N4->N8 N6 Octanol-Water Partitioning (Shake-Flask) N5->N6 N7 LC-MS/MS Quantification (Target LogP ~3.65) N6->N7 N7->N8

Figure 1: Analytical workflow validating thermal and physicochemical constants.

References

  • ChemSrc . "2-Phenyl-3-(phenylsulfanyl)propanoic acid CAS 35814-27-8". ChemSrc Database. URL:[Link]

Foundational

Bioisosteric Engineering of the 2-Phenoxy-Phenylpropanoic Acid Scaffold

A Technical Guide to Fenoprofen Analogs and Functional Mimics Executive Summary The 2-phenoxy-phenylpropanoic acid scaffold, exemplified by Fenoprofen , represents a classic pharmacophore in the non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Fenoprofen Analogs and Functional Mimics

Executive Summary

The 2-phenoxy-phenylpropanoic acid scaffold, exemplified by Fenoprofen , represents a classic pharmacophore in the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] While effective as a non-selective COX inhibitor, its clinical utility is often limited by gastrointestinal (GI) toxicity—a side effect driven by the "dual insult" of prostaglandin inhibition and direct mucosal damage caused by the acidic carboxylate moiety (


).

This guide details the strategic replacement of the carboxylic acid "warhead" with non-classical bioisosteres (Tetrazoles, 1,3,4-Oxadiazoles, and Hydroxamic Acids). We explore the physicochemical rationale, synthetic pathways, and validation protocols required to evolve this scaffold into safer, more potent therapeutics, including dual COX/5-LOX inhibitors.

Part 1: Structural Analysis & The "Acid Problem"

The core scaffold consists of three domains:

  • Domain A (The Warhead): A propionic acid moiety responsible for the ionic interaction with the Arg-120 residue in the COX active site.[3]

  • Domain B (The Linker): An ether oxygen bridge providing rotational freedom and lipophilicity.[3]

  • Domain C (The Tail): A phenoxy ring that occupies the hydrophobic channel.[3]

The Pharmacokinetic Failure Mode

The carboxylic acid group is the primary driver of GI toxicity via the Ion Trapping Theory .

  • Mechanism: In the acidic stomach lumen (pH 1–2), the drug is un-ionized and lipophilic, freely penetrating gastric mucosal cells. Inside the cell (pH 7.4), it ionizes, becoming trapped.

  • Consequence: Intracellular accumulation leads to mitochondrial decoupling and cell death.[3]

  • Solution: Replace the carboxylate with a bioisostere that maintains the

    
     or H-bonding capability required for COX binding but alters the solubility/permeability profile to prevent focal accumulation.[3]
    
Comparative Physicochemical Profile
MoietypKa (Approx)LogP ContributionMetabolic StabilityPrimary Benefit
Carboxylic Acid 4.5BaselineGlucuronidation (High)Native Potency
Tetrazole 4.8-0.2 (vs Acid)N-GlucuronidationSimilar acidity, better metabolic profile
1,3,4-Oxadiazole Non-acidic+1.0 (Lipophilic)HighEliminates ion trapping; improves COX-2 selectivity
Hydroxamic Acid 8–9VariableHydrolysis riskDual Action: Chelates Iron in 5-LOX

Part 2: Bioisosteric Strategies & Causality[3]

Strategy A: The Tetrazole Mimic

The 5-substituted-1H-tetrazole is the "gold standard" isostere.[3] It mimics the planar delocalization of the carboxylate anion and possesses a nearly identical


.
  • Causality: The tetrazole anion can form salt bridges with the COX Arg-120 residue similar to the carboxylate, preserving potency while often improving oral bioavailability.

Strategy B: The 1,3,4-Oxadiazole Ring

Replacing the acid with a 1,3,4-oxadiazole ring removes the acidic proton entirely.

  • Causality: This prevents the ion-trapping mechanism in gastric cells.[3] Furthermore, the bulky heterocycle often clashes with the tighter channel of COX-1 but fits the larger side pocket of COX-2, naturally shifting the profile toward COX-2 selectivity (reducing bleeding risk).

Strategy C: Hydroxamic Acids (Dual COX/5-LOX Inhibition)[3][4][5]
  • Causality: The 5-Lipoxygenase (5-LOX) enzyme, responsible for leukotriene production (pro-inflammatory/bronchoconstrictive), contains a non-heme iron atom.[3] The hydroxamic acid group (

    
    ) is a potent iron chelator.[3]
    
  • Outcome: By attaching this group to the Fenoprofen scaffold, the molecule inhibits COX (via the propionyl backbone) and 5-LOX (via the chelation head), offering superior anti-inflammatory efficacy with reduced gastric risk.

Part 3: Visualization of SAR Logic

Bioisostere_Logic Scaffold 2-Phenoxy-Phenylpropanoic Acid (Fenoprofen) Problem Problem: GI Toxicity (Acid) Short Half-life Scaffold->Problem Clinical Limitation Tetrazole Tetrazole Substitution Problem->Tetrazole Strategy A Oxadiazole 1,3,4-Oxadiazole Problem->Oxadiazole Strategy B Hydroxamic Hydroxamic Acid Problem->Hydroxamic Strategy C Result_Tet Result: Maintained Potency Reduced Ulcerogenicity Tetrazole->Result_Tet Result_Oxa Result: COX-2 Selectivity No Ion Trapping Oxadiazole->Result_Oxa Result_Hyd Result: Dual COX/5-LOX Inhibition (Iron Chelation) Hydroxamic->Result_Hyd

Figure 1: Decision matrix for bioisosteric modification of the Fenoprofen scaffold.[3]

Part 4: Synthetic Protocols

Protocol 1: Synthesis of the Tetrazole Derivative

This workflow converts the carboxylic acid to a nitrile, then to the tetrazole via a [3+2] cycloaddition.

Safety Note: Sodium azide (


) is acutely toxic and can form explosive metal azides.[3] Use a blast shield and avoid halogenated solvents (e.g., DCM) in the presence of azides.
  • Amidation: React Fenoprofen (1.0 eq) with Thionyl Chloride (

    
    ) to form the acid chloride, followed by treatment with aqueous Ammonia (
    
    
    
    ) to yield the primary amide.[3]
  • Dehydration: Treat the amide with Phosphorus Oxychloride (

    
    ) or Thionyl Chloride at reflux to yield the Nitrile  intermediate.[3]
    
  • Cycloaddition (The Critical Step):

    • Reagents: Nitrile intermediate (1.0 eq), Sodium Azide (1.5 eq), Zinc Bromide (

      
      , 1.0 eq) or Ammonium Chloride (
      
      
      
      ).
    • Solvent: DMF or Water/Isopropanol (Green chemistry approach).[3]

    • Conditions: Heat to 100°C for 12–24 hours.[3]

    • Workup: Acidify with 1N HCl (Caution:

      
       gas evolution—perform in fume hood). The tetrazole product precipitates as a white solid.[3]
      
    • Purification: Recrystallization from Ethanol/Water.[3]

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives
  • Esterification: Convert Fenoprofen to its methyl ester (MeOH/H2SO4 reflux).

  • Hydrazide Formation: React methyl ester with Hydrazine Hydrate (

    
    ) in refluxing ethanol for 6 hours to yield the Acid Hydrazide.[3]
    
  • Cyclization:

    • React the hydrazide with an aromatic acid (e.g., benzoic acid) in

      
       (reflux 4-8h).
      
    • Mechanism:

      
       acts as both solvent and dehydrating agent, closing the ring to form the 2,5-disubstituted-1,3,4-oxadiazole.
      

Part 5: Biological Validation (Self-Validating Systems)[3]

To confirm the bioisosteric success, you must run a comparative COX inhibition assay.

Assay: Colorimetric COX-1/COX-2 Screening (TMPD Oxidation)

This assay relies on the peroxidase activity of COX enzymes.[3][4][5][6] The reduction of


 to 

drives the oxidation of TMPD, causing a color shift (clear to blue,

).

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 (Commercial Kits, e.g., Cayman Chemical).[3][7]

  • Substrate: Arachidonic Acid (AA).[1][3][8][4]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[3][6]

  • Inhibitor: Test compounds (dissolved in DMSO).[3]

Step-by-Step Methodology:

  • Preparation: Dilute assay buffer (Tris-HCl, pH 8.0) and Heme solution.[3]

  • Background Wells: Add 150 µL buffer + 10 µL Heme + 10 µL Solvent (DMSO).

  • 100% Activity Wells: Add 150 µL buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).[3]

  • Inhibitor Wells: Add 150 µL buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound .

  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid.

  • Measurement: Shake plate for 30 seconds. Read Absorbance at 590 nm exactly 5 minutes after initiation.[3]

Calculation:



Validation Check: The standard inhibitor (e.g., Indomethacin or Celecoxib) must show IC50 values within 10% of literature values for the assay to be valid.

Part 6: Synthetic Pathway Visualization

Synthesis_Flow Start Fenoprofen (Carboxylic Acid) Step1 1. SOCl2 / MeOH (Esterification) Start->Step1 Step_Tet_A 1. SOCl2 2. NH3 Start->Step_Tet_A Ester Methyl Ester Step1->Ester Branch1 Hydrazine Hydrate (Reflux) Ester->Branch1 Hydrazide Acid Hydrazide Branch1->Hydrazide Step_Oxa Ar-COOH + POCl3 (Cyclization) Hydrazide->Step_Oxa Final_Oxa 1,3,4-Oxadiazole Derivative Step_Oxa->Final_Oxa Amide Primary Amide Step_Tet_A->Amide Step_Tet_B POCl3 (Dehydration) Amide->Step_Tet_B Nitrile Nitrile Intermediate Step_Tet_B->Nitrile Step_Tet_C NaN3 / ZnBr2 (100°C) Nitrile->Step_Tet_C Final_Tet Tetrazole Derivative Step_Tet_C->Final_Tet

Figure 2: Divergent synthetic pathways for Oxadiazole and Tetrazole bioisosteres from the parent acid.[3]

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Biological Effects of 2-(4-Phenylphenoxy)propanoic Acid (Fenoprofen). Retrieved from [3]

  • Cayman Chemical. (n.d.).[3] COX Colorimetric Inhibitor Screening Assay Kit Protocol.[3][6] Retrieved from

  • Boskovic, J., et al. (2022). Synthesis and physicochemical characterization of three newly synthesized sulfhydroxamic acid derivatives as potential dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes. Archives of Pharmacy.[3] Retrieved from [3]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[3][9] ChemMedChem.[3] Retrieved from

  • Husain, A., et al. (2009). Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents.[10][11][12][13][14][15] Indian Journal of Chemistry.[3] Retrieved from [3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid from atropic acid

An Application Note and Protocol for the Synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid from Atropic Acid Introduction: The Strategic Thia-Michael Addition In the landscape of synthetic organic chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid from Atropic Acid

Introduction: The Strategic Thia-Michael Addition

In the landscape of synthetic organic chemistry and drug development, the formation of carbon-sulfur bonds is a cornerstone for constructing molecules with significant biological activity. The target molecule, 2-Phenyl-3-(phenylsulfanyl)propanoic acid, is a valuable scaffold possessing both a carboxylic acid moiety and a thioether linkage. This application note provides a detailed, field-tested protocol for the synthesis of this compound via a base-catalyzed thia-Michael addition. The chosen synthetic route involves the conjugate addition of thiophenol to atropic acid, an α,β-unsaturated carboxylic acid. This method is favored for its high atom economy, operational simplicity, and generally mild reaction conditions.

This document is intended for researchers and scientists in organic synthesis and medicinal chemistry. It emphasizes not only the procedural steps but also the underlying mechanistic principles, critical safety considerations, and process optimization strategies to ensure a reliable and reproducible outcome.

Part 1: Reaction Principle and Mechanism

The core of this synthesis is the thia-Michael addition , a specific type of conjugate addition reaction. In this process, a sulfur-based nucleophile (a thiol) adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reaction is typically facilitated by a base, which deprotonates the thiol to form a more potent thiolate nucleophile.

The mechanism proceeds as follows:

  • Deprotonation: A base, in this case, a mild organic base like triethylamine (TEA), abstracts the acidic proton from thiophenol to generate a thiolate anion. The thiolate is a significantly stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack: The newly formed thiolate anion attacks the electron-deficient β-carbon of atropic acid. This breaks the π-bond of the alkene, pushing the electrons to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is a strong base and is subsequently protonated by the conjugate acid of the catalyst (triethylammonium ion) or during the acidic workup, yielding the final product, 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

The use of a mild base is a deliberate choice to prevent potential side reactions, such as polymerization of the atropic acid or undesired reactions involving the carboxylic acid group.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiophenol Ph-SH Thiolate Ph-S⁻ Thiophenol->Thiolate Deprotonation Base Base (Et₃N) Base->Thiolate ConjAcid Base-H⁺ Thiolate2 Ph-S⁻ AtropicAcid Atropic Acid (α,β-unsaturated) Enolate Resonance-Stabilized Enolate Intermediate AtropicAcid->Enolate Enolate2 Enolate Intermediate Thiolate2->AtropicAcid Attack at β-carbon Product 2-Phenyl-3-(phenylsulfanyl)propanoic acid Enolate2->Product Proton Transfer ConjAcid2 Base-H⁺ ConjAcid2->Product

Caption: Base-catalyzed thia-Michael addition mechanism.

Part 2: Critical Safety Considerations

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Thiophenol (Phenyl Mercaptan):

    • Extreme Hazard: Thiophenol is highly toxic if swallowed, inhaled, or in contact with skin.[1][2] It is fatal in high concentrations and can cause damage to organs through prolonged exposure.[2]

    • Stench: It possesses an overpowering and persistent foul odor. All manipulations must be performed in a well-ventilated chemical fume hood.[1]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[3][4] Consider using a respirator for added protection.[4]

    • Waste Disposal: All thiophenol-contaminated waste (glassware, pipette tips, gloves) must be quenched with bleach or hydrogen peroxide solution before disposal according to institutional guidelines.[3]

  • Atropic Acid:

    • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Avoid inhalation of dust and direct contact with skin or eyes.[5]

  • Solvents:

    • Flammability: Organic solvents used in the reaction and workup are flammable. Keep away from ignition sources.[2]

Part 3: Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)EquivalentsSupplier / Grade
Atropic Acid148.161.48 g10.01.0Sigma-Aldrich, ≥98%
Thiophenol110.181.21 g (1.11 mL)11.01.1Acros Organics, 99%
Triethylamine (TEA)101.190.20 g (0.28 mL)2.00.2Fisher Scientific, ≥99%
Tetrahydrofuran (THF)-50 mL--Anhydrous, ≥99.9%
Ethyl Acetate-~150 mL--ACS Grade
Hexanes-~50 mL--ACS Grade
Hydrochloric Acid (HCl)-~5 mL--2 M aqueous solution
Brine-~50 mL--Saturated NaCl(aq)
Anhydrous MgSO₄-~5 g--Laboratory Grade
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add atropic acid (1.48 g, 10.0 mmol).

    • Add anhydrous tetrahydrofuran (THF, 50 mL) and stir until all solids have dissolved.

    • Add triethylamine (0.28 mL, 2.0 mmol) to the solution.

  • Addition of Thiophenol:

    • Cool the flask in an ice-water bath to 0°C.

    • In a chemical fume hood, slowly add thiophenol (1.11 mL, 11.0 mmol) to the stirred solution dropwise over 5 minutes using a syringe. A slight exotherm may be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 12-16 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The product spot should be at a lower Rf than the atropic acid starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

    • Acidify the solution by adding 2 M HCl (~20 mL) until the pH is approximately 1-2 (test with pH paper). This protonates the carboxylate product and neutralizes the triethylamine catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous magnesium sulfate (~5 g), swirl, and let it stand for 10 minutes.

    • Filter the mixture to remove the drying agent, washing the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for this type of compound is a mixture of ethyl acetate and hexanes.[6]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.[6]

Part 4: Expected Results and Characterization

  • Yield: Typical yields for this reaction are in the range of 80-95%.

  • Appearance: The final product, 2-Phenyl-3-(phenylsulfanyl)propanoic acid, is expected to be a white to off-white crystalline solid.

  • Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂S[7]
Molecular Weight258.34 g/mol [7]
StorageSealed in dry, 2-8°C[7]
  • Spectroscopic Characterization (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 10-12 ppm (broad singlet, 1H, COOH), δ 7.2-7.5 ppm (multiplet, 10H, Ar-H), δ 3.8-4.0 ppm (multiplet, 1H, CH-Ph), and δ 3.2-3.5 ppm (multiplet, 2H, CH₂-S).

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals around δ 178-182 ppm (C=O), δ 125-140 ppm (aromatic carbons), δ 45-50 ppm (CH-Ph), and δ 35-40 ppm (CH₂-S).

    • Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion at m/z ≈ 257.06.

Part 5: Troubleshooting and Optimization

  • Low Yield: If the reaction does not go to completion, consider increasing the amount of triethylamine catalyst to 0.5 equivalents. Ensure the thiophenol used is pure, as oxidation to diphenyl disulfide can reduce its effective concentration.

  • Formation of Diphenyl Disulfide: Thiophenol can oxidize in the presence of air. While this reaction is robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction and may improve yields.

  • Purification Issues: If the product oils out during recrystallization, try using a different solvent system (e.g., toluene/hexanes) or resort to column chromatography on silica gel using an ethyl acetate/hexanes gradient with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]

  • Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27, 2505-2509. Retrieved from [Link]

  • Kamal, A., et al. (2007). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ResearchGate. Retrieved from [Link]

  • Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006). Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Letters, 8(12), 2433–2436. Retrieved from [Link]

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

Sources

Application

Application Note: Michael Addition of Thiophenol to 2-Phenylacrylic Acid

This Application Note and Protocol is designed for researchers requiring a robust, scalable method for the synthesis of 3-(phenylthio)-2-phenylpropanoic acid via the Michael addition of thiophenol to 2-phenylacrylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a robust, scalable method for the synthesis of 3-(phenylthio)-2-phenylpropanoic acid via the Michael addition of thiophenol to 2-phenylacrylic acid (atropic acid).

Introduction & Mechanistic Rationale

The conjugate addition of thiols to


-unsaturated carboxylic acids is a cornerstone reaction in the synthesis of sulfur-containing pharmacophores and functionalized polymers. While simple acrylates react rapidly, 2-phenylacrylic acid (atropic acid)  presents a unique challenge due to the steric bulk and electronic conjugation of the 

-phenyl ring.
The Challenge: Sterics vs. Electronics

Unlike cinnamic acid (where the phenyl group blocks the


-attack site), atropic acid possesses an accessible terminal methylene (

-carbon). However, the

-phenyl group stabilizes the intermediate enolate, potentially shifting the equilibrium or slowing the final protonation step.
  • Reaction Type: 1,4-Conjugate Addition (Michael Addition).[1]

  • Regioselectivity: Exclusively anti-Markovnikov. The thiolate nucleophile attacks the less hindered

    
    -carbon.
    
  • Key Risk: Thiol oxidation to diphenyl disulfide (

    
    ), which contaminates the product and consumes stoichiometry.
    
Mechanistic Pathway

The reaction proceeds via a base-catalyzed ionic mechanism. A tertiary amine base generates the active thiolate species, which attacks the electrophilic alkene.

ReactionMechanism Thiol Thiophenol (PhSH) Thiolate Thiolate Anion (PhS-) Thiol->Thiolate Deprotonation Base Base (Et3N) Base->Thiolate Transition Enolate Intermediate (Stabilized by u03b1-Ph) Thiolate->Transition Nucleophilic Attack (Beta-Carbon) Substrate 2-Phenylacrylic Acid Substrate->Transition Product 3-(Phenylthio)-2-phenyl- propanoic Acid Transition->Product Protonation

Figure 1: Mechanistic pathway of the base-catalyzed thio-Michael addition to atropic acid.

Optimization Landscape

Experimental screening indicates that solvent polarity and catalyst choice critically influence the reaction rate and purity.

VariableRecommendationRationale
Solvent Methanol (MeOH) or Ethanol (EtOH) Protic solvents activate the carbonyl group via hydrogen bonding, significantly accelerating the rate compared to THF or DCM.
Catalyst Triethylamine (Et3N) A mild base is sufficient. Stronger bases (e.g., NaH) are unnecessary and may cause side reactions.
Stoichiometry 1.1 eq. Thiophenol Slight excess ensures complete consumption of the limiting alkene.
Temperature Ambient (20–25°C) Higher temperatures increase disulfide formation. Only heat (40°C) if reaction stalls.
Atmosphere Argon/Nitrogen Critical. Oxygen promotes rapid oxidation of thiophenol to disulfide.

Detailed Experimental Protocol

Safety Pre-Check
  • Thiophenol Hazard: Thiophenol is highly toxic and possesses an intense, repulsive stench. ALL work must be performed in a functioning fume hood.

  • Bleach Station: Prepare a beaker of 10% sodium hypochlorite (bleach) to quench all glassware and syringes immediately after use. Bleach oxidizes the thiol to odorless sulfonate.

Materials
  • 2-Phenylacrylic acid (Atropic acid) [CAS: 492-38-6]

  • Thiophenol (Benzenethiol) [CAS: 108-98-5]

  • Triethylamine (Et3N) [CAS: 121-44-8]

  • Methanol (HPLC grade)

  • Hydrochloric acid (1 M)[2]

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Prepare Vessel: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen/Argon for 5 minutes.

  • Solubilization: Add 2-phenylacrylic acid (1.48 g, 10.0 mmol) to the flask.

  • Solvent Addition: Syringe in 15 mL of Methanol . Stir until the solid is fully dissolved.

  • Catalyst Addition: Add Triethylamine (0.14 mL, 1.0 mmol, 10 mol%) . Note: Stoichiometric base is not required as the thiol is regenerated; however, 0.5–1.0 eq can be used if kinetics are slow.

  • Nucleophile Addition: While stirring vigorously, add Thiophenol (1.13 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 2 minutes.

    • Observation: The solution may turn slightly yellow.

Phase 2: Reaction Monitoring
  • Stirring: Stir the mixture at room temperature (23°C) under inert atmosphere.

  • TLC Monitoring: Check progress after 1 hour.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1) + 1% Acetic Acid.

    • Visualization: UV lamp (254 nm). The product will appear as a new spot with a lower Rf than the starting material (due to increased polarity of the saturated acid) or slightly higher depending on the plate condition, but distinct from the starting alkene.

    • Duration: Reaction is typically complete within 2–4 hours .

Phase 3: Workup & Isolation[2]
  • Concentration: Remove the methanol under reduced pressure (Rotavap) to obtain a viscous residue.

  • Acidification: Re-dissolve the residue in 20 mL of Ethyl Acetate (EtOAc). Add 20 mL of 1 M HCl .

    • Purpose: This protonates the carboxylate and removes the triethylamine catalyst into the aqueous layer.

  • Extraction: Transfer to a separatory funnel. Shake and separate layers. Extract the aqueous layer once more with 10 mL EtOAc.

  • Washing: Wash the combined organic layers with:

    • 1 x 15 mL Water

    • 1 x 15 mL Brine (Saturated NaCl)

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) for 10 minutes. Filter.

  • Evaporation: Concentrate the filtrate to dryness to yield the crude solid.

Phase 4: Purification
  • Recrystallization: The crude product is often pure enough (>95%). If purification is needed:

    • Dissolve in a minimum amount of hot Hexane/Ethyl Acetate (10:1) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline solid.

Analytical Data (Expected)
  • Appearance: White crystalline solid.

  • Yield: 85–95%.

  • 1H NMR (400 MHz, CDCl3):

    
     11.0 (br s, 1H, COOH), 7.20–7.40 (m, 10H, Ar-H), 4.05 (dd, 1H, CH-COOH), 3.55 (dd, 1H, CH2), 3.25 (dd, 1H, CH2). Note: The protons on the beta-carbon will appear as diastereotopic protons coupled to the alpha-proton.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Ensure reaction runs to completion via TLC. During workup, ensure the aqueous phase is acidic (pH < 2) to keep the product in the organic layer.
Disulfide Impurity Oxidation of thiophenol.Use strictly degassed solvents. Add a pinch of Triphenylphosphine (PPh3) to reduce disulfide back to thiol if detected.
Sluggish Reaction Steric hindrance or solvent effect.Switch solvent to DMSO or increase catalyst loading to 50 mol%. Warm to 40°C.

Workflow Visualization

Workflow Start Start: 10 mmol Scale Dissolve Dissolve 2-Phenylacrylic Acid in MeOH (15 mL) Start->Dissolve AddReagents Add Et3N (0.1 eq) and Thiophenol (1.1 eq) Dissolve->AddReagents React Stir at RT (2-4 hrs) Inert Atmosphere AddReagents->React Check TLC Check (Hex/EtOAc 3:1) React->Check Check->React Incomplete Workup Evaporate MeOH Acidify with 1M HCl Extract into EtOAc Check->Workup Complete Purify Recrystallize (Hexane/EtOAc) Workup->Purify Final Pure Product: 3-(Phenylthio)-2-phenylpropanoic acid Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target acid.

References

  • Ionic Liquid Catalysis: Durand, J., et al. "Ionic liquids as a medium for enantioselective catalysis." Comptes Rendus Chimie, vol. 10, no. 3, 2007, pp. 152-177. Link

    • Context: Discusses the use of atropic acid as a substrate in Michael additions, valid
  • General Thiol-Michael Protocol: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no.[1] 1, 2014, pp. 724–744. Link

    • Context: Comprehensive review of base-catalyzed thiol-Michael mechanisms and solvent effects.
  • Aqueous/Green Conditions: Khatik, G. L., et al.

    
    -Unsaturated Carbonyl Compounds in Water."[1] Organic Letters, vol. 8, no.[1] 11, 2006, pp. 2433–2436. Link
    
    • Context: Provides evidence for the acceleration of thiol additions in protic media.
  • Cinnamic Acid Analog: "Synthesis of 3-phenyl-3-(phenylthio)propionic acid." PrepChem. Link

    • Context: Historical precedent for the addition of thiophenol to phenyl-substituted acrylic acids, though requiring harsher conditions than

Sources

Method

Thia-Michael addition reaction conditions for phenylpropanoic acids

Application Note: Thia-Michael Addition to Phenylpropanoic Acids A Guide to Reaction Conditions, Mechanism, and Protocol Development For researchers, medicinal chemists, and professionals in drug development, the formati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thia-Michael Addition to Phenylpropanoic Acids

A Guide to Reaction Conditions, Mechanism, and Protocol Development

For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-sulfur (C-S) bonds is a cornerstone of molecular synthesis, yielding compounds with significant biological and material applications.[1][2] The Thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, stands out as a highly efficient, atom-economical, and robust method for creating these crucial linkages.[1][3]

This guide provides an in-depth exploration of the Thia-Michael addition as applied to phenylpropanoic acid derivatives, such as cinnamic acids and their esters. These substrates are of particular interest due to their prevalence in biologically active molecules.[4] We will dissect the reaction mechanism, evaluate critical parameters for optimization, and present a detailed protocol to empower scientists in their synthetic endeavors.

The Underlying Chemistry: Reaction Mechanism

The efficacy of the Thia-Michael addition stems from its straightforward and predictable mechanism. The reaction proceeds via the addition of a sulfur nucleophile (a thiolate) to the β-carbon of an electron-deficient alkene (the Michael acceptor). This process is generally promoted by either a base or a nucleophilic catalyst.[5][6][7] Understanding the distinction is key to catalyst selection and reaction optimization.

Two Predominant Mechanistic Pathways:

  • Base-Catalyzed Pathway: A Brønsted base deprotonates the thiol (R-SH) to generate a highly reactive thiolate anion (R-S⁻). This thiolate then attacks the electrophilic β-carbon of the phenylpropanoic acid derivative, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by the protonated base or another thiol molecule, yields the final product and regenerates the catalyst.[5][7] Weak bases like triethylamine are commonly employed.[5][6][7]

  • Nucleophile-Initiated Pathway: A Lewis base, such as a phosphine or a primary amine, directly attacks the Michael acceptor to form a zwitterionic intermediate.[5][8] This intermediate is a sufficiently strong base to deprotonate the thiol, generating the required thiolate anion. The thiolate then proceeds to add to another molecule of the Michael acceptor. This pathway can be significantly faster and often requires lower catalyst loadings than the base-catalyzed route.[5]

Thia_Michael_Mechanism Figure 1: Thia-Michael Addition Mechanisms cluster_base Base-Catalyzed Pathway cluster_nucleophile Nucleophile-Initiated Pathway Thiol_B Thiol (R'-SH) Thiolate_B Thiolate (R'-S⁻) Thiol_B->Thiolate_B Deprotonation Base Base (e.g., Et3N) Base->Thiolate_B Enolate_B Enolate Intermediate Thiolate_B->Enolate_B Nucleophilic Attack Acceptor_B Phenylpropanoic Acceptor Acceptor_B->Enolate_B Product_B β-Thioether Product Enolate_B->Product_B Protonation HBase Protonated Base HBase->Base HBase->Product_B Catalyst_N Nucleophile (e.g., R3P) Zwitterion Zwitterionic Intermediate Catalyst_N->Zwitterion Attack Acceptor_N1 Phenylpropanoic Acceptor Acceptor_N1->Zwitterion Thiolate_N Thiolate (R'-S⁻) Zwitterion->Thiolate_N Deprotonation Thiol_N Thiol (R'-SH) Thiol_N->Thiolate_N Enolate_N Enolate Intermediate Thiolate_N->Enolate_N Nucleophilic Attack Acceptor_N2 Acceptor (2nd eq.) Acceptor_N2->Enolate_N Product_N β-Thioether Product Enolate_N->Product_N Proton Transfer Workflow_Diagram Figure 2: Experimental Workflow A 1. Reactant Preparation - Weigh Ethyl Cinnamate - Measure Thiol - Weigh Amberlyst® A21 B 2. Reaction Setup - Combine reactants in flask - Add magnetic stir bar A->B Combine C 3. Reaction Execution - Stir mixture at RT - Monitor by TLC/GC-MS B->C Start D 4. Catalyst Removal - Dilute with acetone - Filter mixture - Wash catalyst C->D Reaction Complete E 5. Product Isolation - Concentrate filtrate via rotary evaporation D->E Isolate F 6. Purification (if needed) - Column chromatography E->F Check Purity G 7. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data E->G If Pure F->G

Caption: Figure 2: Step-by-step workflow for the Thia-Michael addition using a heterogeneous catalyst.

Objective: To synthesize ethyl 3-(phenylthio)-3-phenylpropanoate via the addition of thiophenol to ethyl cinnamate.

Materials:

  • Ethyl cinnamate (1.0 equiv.)

  • Thiophenol (1.0 equiv.)

  • Amberlyst® A21 (basic resin, dried)

  • Acetone (for work-up)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation: To a 25 mL round-bottom flask, add ethyl cinnamate (e.g., 2.5 mmol, 440 mg) and the dried Amberlyst® A21 catalyst (e.g., 0.25 g). [3]2. Reactant Addition: Add thiophenol (e.g., 2.5 mmol, 275 mg, 256 µL) to the flask. The reaction is often performed neat (solvent-free). [3]3. Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature.

  • Monitoring (Causality Check): The progress of the reaction should be monitored to ensure completion and avoid side-product formation. Every 30 minutes, a small aliquot can be withdrawn, diluted with dichloromethane, and spotted on a TLC plate (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to check for the disappearance of the starting materials. GC-MS can also be used for more quantitative monitoring.

  • Work-up: Once the reaction is complete (typically 1-3 hours), add acetone (5-10 mL) to the flask to dissolve the product and reduce viscosity. [3]6. Catalyst Recovery: Filter the mixture by suction through a Büchner funnel to remove the Amberlyst® A21 catalyst. Wash the recovered catalyst with additional acetone to ensure all product is collected. The catalyst can be dried and reused for subsequent reactions. [3]7. Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. The resulting oil is the crude product.

  • Purification and Characterization: In many cases, this procedure yields a product of high purity (>95%). If necessary, the crude product can be further purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [9]

Conclusion

The Thia-Michael addition is a powerful and versatile tool for the synthesis of phenylpropanoic acid derivatives bearing a sulfur linkage. By understanding the underlying mechanistic principles and systematically optimizing reaction parameters—catalyst, solvent, and substrate—researchers can develop highly efficient and selective protocols. The methods described, from simple base catalysis to advanced asymmetric transformations, provide a robust framework for accessing novel chemical entities for pharmaceutical and materials science applications.

References

  • The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences. [Link]

  • Thia-Michael Reaction. Encyclopedia MDPI. [Link]

  • The mechanism of thia-Michael addition catalyzed by LanC enzymes - PubMed. National Institutes of Health. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta. [Link]

  • A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst. Chemical Science (RSC Publishing). [Link]

  • A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst. PMC. [Link]

  • Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst. Semantic Scholar. [Link]

  • Thia‐Michael addition : nucleophile‐initiated mechanism (top left) and... ResearchGate. [Link]

  • Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β- Unsaturated Oxazolidin-2-one Derivatives. Université Laval. [Link]

  • Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. [Link]

  • Thia-Michael Reaction. Encyclopedia MDPI. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. [Link]

  • THE THIA-MICHAEL ADDITION REACTION: A SIMPLE AND EASY GREEN ONE-POT SYNTHESIS OF BIS 1,2,3- TRIAZOLYL β-MERCAPTO CARBONYL SPIN-. Rasayan Journal of Chemistry. [Link]

  • Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry (RSC Publishing). [Link]

  • Calculated results of thia‐Michael addition of thiophenol to... ResearchGate. [Link]

  • L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. PMC. [Link]

  • Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules. [Link]

Sources

Application

Application Note: High-Purity Isolation of 2-Phenyl-3-(phenylsulfanyl)propanoic acid

This Application Note provides a rigorous, field-proven protocol for the purification of 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS: 35814-27-8). This guide deviates from standard templates to address the specific ch...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for the purification of 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS: 35814-27-8).

This guide deviates from standard templates to address the specific chemical challenges of this molecule: separating a carboxylic acid from a structurally similar thiol contaminant (Thiophenol) and preventing the oxidation of the thioether linkage during workup.

Executive Summary
  • Target Molecule: 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

  • Primary Challenge: Complete removal of unreacted Benzenethiol (Thiophenol) and Diphenyl Disulfide without oxidizing the sensitive thioether moiety to a sulfoxide.

  • Core Strategy: pH-Controlled Fractionation . Leveraging the pKa difference between the carboxylic acid (~4.3) and the thiol (~6.6) to achieve >95% separation in the liquid-liquid extraction phase, followed by a non-polar recrystallization polish.

Chemical Context & Impurity Profile

The synthesis typically involves the Michael addition of Benzenethiol to Atropic Acid (2-phenylacrylic acid) . Understanding the reaction matrix is critical for purification design.

ImpurityOriginPropertiesRemoval Strategy
Benzenethiol (Thiophenol) Unreacted ReagentpKa ~6.6, Noxious odor, oxidation risk.pH-Selective Extraction (Retained in organic phase at pH 5.8).
Diphenyl Disulfide Oxidation ByproductNeutral, Lipophilic (LogP ~4.5).Organic Wash (Remains in organic phase during base extraction).
2-Phenylacrylic Acid Unreacted ReagentpKa ~4.3, Polymerizable.Recrystallization (Solubility differential).
Regioisomers Migration/Anti-MarkovnikovStructural isomer.Recrystallization (Crystal lattice exclusion).
Strategic Logic: The "Sweet Spot" Fractionation

Standard acid-base extractions often fail here. Using strong base (NaOH, pH >12) or even saturated NaHCO₃ (pH ~8.5) deprotonates both the product (pKa 4.3) and the thiophenol (pKa 6.6), dragging the impurity into the aqueous phase with your product.

The Solution: Extract with a buffer at pH 5.8 .

  • Product (pKa 4.3): At pH 5.8, it is ~97% ionized (

    
    ) 
    
    
    
    Aqueous Phase .
  • Thiophenol (pKa 6.6): At pH 5.8, it is ~15% ionized, remaining largely protonated (

    
    ) 
    
    
    
    Organic Phase .

PurificationLogic Crude Crude Reaction Mixture (Product + Thiophenol + Disulfide) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extraction with 0.5M Phosphate Buffer (pH 5.8) Dissolve->Extract OrgLayer Organic Layer (Contains Thiophenol & Disulfides) Extract->OrgLayer Impurities stay AqLayer Aqueous Layer (Contains Product as Carboxylate) Extract->AqLayer Product migrates Wash Wash Aqueous with Fresh Ethyl Acetate AqLayer->Wash Acidify Acidify to pH 1.0 (HCl) Wash->Acidify Precipitate Precipitate/Extract Product Acidify->Precipitate Recryst Recrystallization (Toluene/Hexane) Precipitate->Recryst

Figure 1: Purification workflow emphasizing the critical pH-controlled extraction step to separate thiols from carboxylic acids.

Detailed Protocol
Phase 1: The Workup (Chemical Purification)

Objective: Bulk removal of thiophenol and neutral organics.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Diethyl ether is also acceptable but EtOAc is safer and less prone to peroxide formation.

  • The "Sweet Spot" Extraction:

    • Prepare a 0.5 M Phosphate Buffer (pH 5.8) . (Mix NaH₂PO₄ and Na₂HPO₄).

    • Extract the organic phase 3 times with the buffer (Vol ratio 1:1).

    • Mechanism:[1][2][3] The product moves to the aqueous phase as a salt.[4] The bulk of the thiophenol and ALL diphenyl disulfide remain in the EtOAc.

  • The Polish Wash:

    • Combine the aqueous buffer extracts.

    • Wash the aqueous phase twice with fresh EtOAc.

    • Why? This removes any entrained thiophenol or disulfide droplets. Do not skip this.

  • Precipitation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • The product will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid or extract it back into fresh EtOAc if it oils out (common with phenyl-propanoic derivatives).

    • Dry organic layer over MgSO₄, filter, and evaporate.[5][6]

Phase 2: Recrystallization (Final Polish)

Objective: Removal of trace isomers and occlusion of solvent.

  • Solvent System: Toluene / Hexane (Preferred) or EtOAc / Hexane .

  • Protocol:

    • Place the crude solid in a flask with a stir bar.

    • Add Toluene (approx. 2-3 mL/g). Heat to 80-90°C.

    • If not fully dissolved, add more Toluene dropwise until clear.

    • Remove from heat. Add Hexane (or Petroleum Ether) dropwise until a faint turbidity (cloudiness) persists.

    • Add 1 drop of Toluene to clear it again.

    • Allow to cool slowly to room temperature, then to 4°C in a fridge.

    • Collect crystals by vacuum filtration.[5] Wash with cold Hexane.

Expected Yield: 70–85% recovery from crude. Appearance: White crystalline solid. Melting Point: Approx. 85–95°C (Verify against specific isomer standard; related beta-isomers melt ~88-90°C).

Analytical Validation (QC)
TestMethodAcceptance Criteria
HPLC C18 Column, ACN/Water (0.1% TFA) GradientPurity > 98.5%. Single peak.
1H NMR CDCl₃ or DMSO-d6Confirm absence of SH peak (~3.5 ppm) and Disulfide aromatics.
Odor OrganolepticMust be odorless. A "garlic/rotten egg" smell indicates residual Thiophenol.
References
  • Synthesis of 3-(arylthio)

    • Source: PrepChem. "Synthesis of 3-phenyl-3-(phenylthio)propionic acid".
    • URL:[Link]

  • General Thiol-Ene Chemistry & Michael Addition

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Physical Properties of Phenyl-propanoic Derivatives

    • Source: ChemSynthesis.
    • URL:[Link]

  • Purification of Phenyl-Alkyl Acids

    • Source: Organic Syntheses.[6][7] "Purification of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid".

    • URL:[Link]

Sources

Method

Application Notes and Protocols for the ¹H NMR Characterization of 2-Phenyl-3-(phenylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide to the ¹H NMR characterization of 2-Phenyl-3-(phenylsulfanyl)propanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the ¹H NMR characterization of 2-Phenyl-3-(phenylsulfanyl)propanoic acid. The structure of this guide is designed to offer not just a protocol, but a comprehensive understanding of the principles and practical considerations for obtaining and interpreting a high-quality ¹H NMR spectrum for this specific molecule.

Introduction: The Structural Significance of 2-Phenyl-3-(phenylsulfanyl)propanoic acid and the Role of ¹H NMR

2-Phenyl-3-(phenylsulfanyl)propanoic acid is a multifaceted molecule featuring a carboxylic acid, a phenyl group, and a phenylsulfanyl moiety. The presence of a chiral center at the C-2 position introduces stereochemical complexity, making ¹H NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. The unique electronic environments of the protons in this molecule give rise to a characteristic ¹H NMR spectrum, with the diastereotopic nature of the methylene protons at C-3 being a key feature.

¹H NMR spectroscopy allows for the non-destructive analysis of the molecular structure by probing the magnetic properties of the hydrogen nuclei. By analyzing the chemical shifts (δ), signal integrations, and spin-spin coupling patterns (J-coupling), one can deduce the connectivity of atoms and the stereochemical relationships between different parts of the molecule. This application note will guide the user through the process of sample preparation, data acquisition, and detailed spectral interpretation for 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Experimental Protocol: From Sample Preparation to Data Acquisition

A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum. The following protocol outlines the steps for preparing and analyzing a sample of 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Materials and Equipment
  • Compound: 2-Phenyl-3-(phenylsulfanyl)propanoic acid (5-25 mg)[1]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) (0.6-0.7 mL)[2]

  • Internal Standard (optional): Tetramethylsilane (TMS)

  • NMR Tube: 5 mm, high-precision, clean, and dry[2][3]

  • Vial: Small glass vial for sample dissolution[2]

  • Pipette: Pasteur pipette[2]

  • Filter: Small plug of glass wool or a syringe filter[1]

  • NMR Spectrometer: 300 MHz or higher field strength

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 2-Phenyl-3-(phenylsulfanyl)propanoic acid into a clean, dry vial.[1]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, due to the carboxylic acid proton, which can sometimes exchange or have a very broad signal, DMSO-d₆ can also be an excellent alternative, often showing a sharper -COOH proton signal at a downfield chemical shift.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied, but ensure the sample is stable at elevated temperatures.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[1][3] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[1]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[3]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: After acquisition, Fourier transform the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).[4]

Figure 1. A schematic overview of the experimental workflow for the ¹H NMR characterization of 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Data Analysis and Interpretation: Decoding the Spectrum

The ¹H NMR spectrum of 2-Phenyl-3-(phenylsulfanyl)propanoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of a chiral center at C-2 renders the two protons of the adjacent methylene group (C-3) diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have different chemical shifts and couple to each other.[5][6]

Figure 2. Molecular structure of 2-Phenyl-3-(phenylsulfanyl)propanoic acid highlighting the key proton environments.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated chemical shifts, multiplicities, and coupling constants for the protons of 2-Phenyl-3-(phenylsulfanyl)propanoic acid in CDCl₃. These are estimated values based on analogous structures and general NMR principles.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH 10.0 - 12.0broad singlet (br s)-1H
Phenyl (C₆H₅ at C2) 7.2 - 7.4multiplet (m)-5H
Phenylsulfanyl (SC₆H₅) 7.1 - 7.5multiplet (m)-5H
Methine (CH at C2) 3.8 - 4.2doublet of doublets (dd)Jax ≈ 8-10, Jbx ≈ 5-71H
Methylene (CH₂ at C3) 3.2 - 3.6 (diastereotopic)two doublet of doublets (dd)Jab ≈ 12-15, Jax ≈ 8-10, Jbx ≈ 5-72H
Detailed Interpretation
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield (δ 10-12 ppm).[7] Its chemical shift can be highly dependent on concentration, temperature, and solvent. In some cases, it may exchange with trace amounts of water in the solvent, leading to a very broad signal or no observable signal at all.

  • Aromatic Protons (Phenyl and Phenylsulfanyl): The ten aromatic protons from the two phenyl rings are expected to resonate in the region of δ 7.1-7.5 ppm as a complex multiplet. The electron-withdrawing nature of the carboxylic acid and the sulfur atom will influence the precise chemical shifts of these protons.

  • Methine Proton (CH at C2): This proton is adjacent to the chiral center and is coupled to the two diastereotopic protons of the methylene group at C-3. Therefore, it is expected to appear as a doublet of doublets (dd).

  • Methylene Protons (CH₂ at C3): Due to the adjacent chiral center, the two protons on C-3 are diastereotopic.[5][6] This means they are chemically non-equivalent and will have distinct chemical shifts. They will couple to each other (geminal coupling, ²J) and to the methine proton at C-2 (vicinal coupling, ³J). This will result in a complex splitting pattern, often appearing as two separate doublet of doublets. The geminal coupling constant is typically in the range of 12-15 Hz. The two vicinal coupling constants will differ due to the different spatial relationships of each methylene proton with the methine proton.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Broad peaks - Sample concentration too high- Presence of paramagnetic impurities- Unresolved complex coupling- Dilute the sample- Ensure high purity of the sample- Use a higher field NMR spectrometer for better resolution
Carboxylic acid proton not visible - Proton exchange with residual water or protic solvent- Use a very dry deuterated solvent- Acquire the spectrum in DMSO-d₆
Poor shimming - Inhomogeneous sample- Scratched or dirty NMR tube- Ensure the sample is fully dissolved and filtered- Use a clean, high-quality NMR tube

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural confirmation and purity analysis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid. By carefully following the outlined protocol and understanding the principles of spectral interpretation, particularly the concept of diastereotopicity, researchers can confidently characterize this molecule. The expected spectral data provided in this note serves as a valuable reference for the analysis of experimentally obtained spectra.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Magnetic Resonance in Chemistry, 42(12), 1015-1023. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). Coupling constants for 1H and 13C NMR. University of Wisconsin. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons In Chiral Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Phenylthio)propanoic acid. PubChem. Retrieved from [Link]

  • Near, J., et al. (2020). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine, 84(4), 1637-1652. Retrieved from [Link]

  • Williamson, M. P., & Asakura, T. (1993). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Magnetic Resonance, Series B, 101(1), 63-71. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Phenylthio)propanoic acid. PubChem. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 35-43. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). Retrieved from [Link]

  • Spyrakis, F., & Exner, T. E. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13933-13968. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl region of the 1 H NMR spectra of (a) [WF 2 (h-PhC∫CPh). Retrieved from [Link]

  • University of Calgary. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylhexanoic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, phenyl ester. NIST WebBook. Retrieved from [Link]7274&Mask=200)

Sources

Application

Application Note: Advanced Crystallization Strategies for 3-Phenylsulfanyl-2-phenylpropionic Acid

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 3-Phenylsulfanyl-2-phenylpropionic acid (CAS: 35814-27-8) Physicochemical Profiling & Mechanistic Considerations The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 3-Phenylsulfanyl-2-phenylpropionic acid (CAS: 35814-27-8)

Physicochemical Profiling & Mechanistic Considerations

The purification of 3-phenylsulfanyl-2-phenylpropionic acid (a lipophilic, sulfur-containing carboxylic acid) presents unique challenges in process chemistry. Successful crystallization requires a deep understanding of the molecule's solvation thermodynamics, hydrogen-bonding behavior, and chemical stability.

Solvation Thermodynamics and Dimerization

In non-polar solvents (e.g., toluene, heptane), carboxylic acids predominantly exist as hydrogen-bonded dimers. This dimerization significantly alters the solubility curve, often leading to a flatter temperature-solubility gradient that makes cooling crystallization inefficient. Conversely, polar protic solvents like isopropanol (IPA) disrupt these dimers, creating a steeper solubility curve ideal for high-yield cooling crystallization.

Thioether Stability and Solvent Exclusions

The thioether linkage is highly susceptible to oxidation, readily forming sulfoxides or sulfones in the presence of peroxides. Therefore, ethereal solvents (e.g., Tetrahydrofuran, Diethyl Ether, or Dioxane) must be strictly avoided unless they are freshly distilled and rigorously tested for peroxides. The protocols below utilize inert hydrocarbon and ester-based systems to mechanically prevent oxidative degradation during the thermal stress of dissolution.

Mitigating Liquid-Liquid Phase Separation (Oiling Out)

Highly lipophilic molecules with relatively low melting points (typically 80°C–100°C for similar propionic acid derivatives) are prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." When the supersaturation level exceeds the metastable zone width (MSZW) before the nucleation temperature is reached, the solute crashes out as an impurity-trapping oil rather than a pure crystal lattice . To prevent this, our protocols mandate precise temperature controls and strategic seeding.

Solvent Selection Matrix

The following quantitative data summarizes the optimal solvent systems based on dielectric constant (


), boiling point, and observed solute interactions.
Solvent / SystemDielectric Constant (

)
Boiling Point (°C)Solubility ProfileSuitability & Mechanistic Notes
Ethyl Acetate (EtOAc) 6.077.1HighExcellent primary solvent; breaks dimers without oxidizing the thioether.
Isopropanol (IPA) 18.382.5Moderate (Temp-dependent)Ideal for single-solvent cooling crystallization; steep solubility curve.
Heptane 1.998.4Very LowPremier antisolvent; pairs perfectly with EtOAc for binary systems.
Toluene 2.4110.6Moderate to HighUsable, but promotes dimerization; higher risk of oiling out upon rapid cooling.
Water 80.1100.0InsolubleEffective antisolvent for IPA, but requires slow addition to prevent local supersaturation.
Tetrahydrofuran (THF) 7.566.0Very HighREJECTED : High risk of peroxide-induced thioether oxidation.

Experimental Protocols

The following self-validating protocols are designed to ensure phase purity and high recovery.

Protocol A: Binary Antisolvent Crystallization (EtOAc / Heptane)

Mechanism: EtOAc acts as the good solvent, dissolving the compound completely. Heptane is added to lower the dielectric constant of the mixture, forcing the system into supersaturation.

  • Dissolution: Suspend 10.0 g of crude 3-phenylsulfanyl-2-phenylpropionic acid in 30 mL of Ethyl Acetate. Heat the mixture to 60°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask to remove insoluble particulates (dust, cross-linked polymers) that could act as heterogeneous impurities.

  • Antisolvent Addition (Phase 1): While maintaining the solution at 60°C, add 20 mL of Heptane dropwise (approx. 2 mL/min). Causality: Rapid addition causes localized supersaturation, leading to oiling out. Slow addition ensures the system remains within the metastable zone.

  • Seeding: Cool the solution to 50°C and add 50 mg of pure crystalline seed. Hold the temperature for 30 minutes. Self-Validation: The solution should transition from clear to slightly turbid. If an oil layer forms at the bottom, reheat to 60°C, add 5 mL of EtOAc, and repeat the cooling step.

  • Antisolvent Addition (Phase 2): Add an additional 40 mL of Heptane over 1 hour at 50°C.

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.2°C/min. Filter the resulting crystals under vacuum and wash with 15 mL of cold Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Causality: Drying below 40°C prevents localized melting and thermal degradation of the product.

Protocol B: Single-Solvent Cooling Crystallization (Isopropanol)

Mechanism: Exploits the steep temperature-solubility curve of the acid in alcohols.

  • Dissolution: Suspend 10.0 g of crude material in 45 mL of Isopropanol (IPA). Heat to 70°C under nitrogen until a clear solution forms.

  • Controlled Cooling: Cool the solution to 55°C. At this temperature, the solution is nearing its saturation point.

  • Nucleation: Add 50 mg of seed crystals. Hold at 55°C for 1 hour to allow the crystal bed to establish. Causality: An extended hold time allows secondary nucleation to occur on the seed surfaces rather than the flask walls, ensuring a uniform particle size distribution .

  • Desupersaturation: Cool the slurry linearly to 0°C over 4 hours (approx. 0.23°C/min).

  • Isolation: Filter the solid and wash with 10 mL of pre-chilled (0°C) IPA. Vacuum dry at 40°C.

Process Visualization

The following decision tree outlines the critical control points and workflow for the crystallization processes described above.

G Crude Crude 3-Phenylsulfanyl- 2-phenylpropionic Acid Dissolve Dissolution (Primary Solvent) 60°C - 70°C Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Decision Crystallization Strategy Filter->Decision Cooling Cooling Crystallization (e.g., Isopropanol) Decision->Cooling Single Solvent Antisolvent Antisolvent Addition (e.g., EtOAc / Heptane) Decision->Antisolvent Binary System Oiling LLPS / Oiling Out Risk (Control Supersaturation) Cooling->Oiling Seed Seeding at MSZW (Induce Nucleation) Cooling->Seed Antisolvent->Oiling Antisolvent->Seed Oiling->Seed Mitigation Isolate Filtration & Cold Wash Seed->Isolate Pure Pure Crystalline Product (Vacuum Dry, < 40°C) Isolate->Pure

Workflow for the crystallization of 3-phenylsulfanyl-2-phenylpropionic acid.

Analytical Validation

To ensure the protocol is a self-validating system, the final crystalline product must be analyzed for purity and structural integrity.

  • HPLC Analysis: Utilize a Reverse-Phase C18 column. A mobile phase of Acetonitrile/Water with 0.1% Phosphoric acid is highly effective for separating the parent thioether from potential sulfoxide impurities .

  • Yield Calculation: A successful crystallization using the above protocols should yield >85% recovery with a purity upgrade from ~90% (crude) to >99% (Area% HPLC).

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2008). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press. URL:[Link]

  • Mullin, J. W. (2001). Crystallization (4th Ed.). Butterworth-Heinemann. URL:[Link]

  • SIELC Technologies. (2018). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. URL:[Link]

Method

Preparation of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid Ester Derivatives: A Comprehensive Technical Guide

Executive Summary The synthesis of 2-phenyl-3-(phenylsulfanyl)propanoic acid ester derivatives is of significant interest in medicinal chemistry, particularly in the development of sulfur-containing amino acid analogs, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-phenyl-3-(phenylsulfanyl)propanoic acid ester derivatives is of significant interest in medicinal chemistry, particularly in the development of sulfur-containing amino acid analogs, modified peptides, and complex heterocyclic precursors. The target molecular architecture—featuring an ester, an


-phenyl ring, and a 

-thioether linkage—presents a unique synthetic challenge that requires high regioselectivity.

As an application scientist, selecting the correct synthetic vector is paramount to ensuring scalability, atom economy, and yield. This guide details two field-proven, orthogonal methodologies for constructing this framework: Base-Catalyzed Thia-Michael Addition and Phase-Transfer Catalyzed (PTC) Enolate Alkylation .

Strategic Pathway Analysis & Mechanistic Causality

The decision to utilize a specific synthetic route depends heavily on the availability of starting materials and the desired scale of production.

Pathway A: Base-Catalyzed Thia-Michael Addition

The most direct and atom-economical route to the target molecule is the conjugate addition of thiophenol to ethyl 2-phenylacrylate (also known as ethyl atropate)[1].

  • Mechanistic Causality: Ethyl 2-phenylacrylate is an

    
    -unsaturated ester. The bulky 
    
    
    
    -phenyl group provides significant steric hindrance at the
    
    
    -position, effectively blocking 1,2-addition. Simultaneously, the phenyl ring stabilizes the resulting enolate intermediate through extended
    
    
    -conjugation. When a mild base like triethylamine (TEA) is introduced, it deprotonates thiophenol (
    
    
    ~6.6) to generate a highly nucleophilic, "soft" thiolate anion. This thiolate selectively attacks the less hindered
    
    
    -carbon, forging the C-S bond with 100% atom economy[2].
Pathway B: Phase-Transfer Catalyzed (PTC) Enolate Alkylation

An alternative, highly scalable route involves the


-alkylation of ethyl phenylacetate using chloromethyl phenyl sulfide[3].
  • Mechanistic Causality: Traditionally, alkylating an ester requires cryogenic conditions (-78 °C) and strong bases like LDA to prevent self-condensation. However, by employing a biphasic Phase Transfer Catalysis (PTC) system (50% aq. NaOH, toluene, and tetrabutylammonium bromide), we bypass these harsh conditions[4]. The lipophilic tetrabutylammonium cation (

    
    ) ferries the hydroxide ion into the organic layer. Stripped of its aqueous hydration sphere, the hydroxide becomes exceptionally basic, readily deprotonating ethyl phenylacetate (
    
    
    
    ~22). The resulting stabilized enolate then displaces the chloride from chloromethyl phenyl sulfide via a rapid
    
    
    mechanism[4].

Workflow A Method A: Ethyl 2-phenylacrylate + Thiophenol C Thia-Michael Addition (Base Catalyzed) A->C TEA, THF 25 °C B Method B: Ethyl phenylacetate + PhSCH2Cl D Enolate Alkylation (PTC / NaOH) B->D TBAB, Toluene 60 °C E Target Molecule: Ethyl 2-phenyl-3- (phenylsulfanyl)propanoate C->E 100% Atom Economy D->E Highly Scalable

Figure 1: Synthetic decision matrix for 2-phenyl-3-(phenylsulfanyl)propanoate derivatives.

Quantitative Method Comparison

To facilitate experimental design, the quantitative parameters of both methodologies are summarized below.

ParameterMethod A: Thia-Michael AdditionMethod B: PTC Enolate Alkylation
Primary Reagents Ethyl 2-phenylacrylate, ThiophenolEthyl phenylacetate, PhSCH₂Cl
Catalyst / Base Triethylamine (0.1 equiv)50% aq. NaOH, TBAB (0.05 equiv)
Solvent System THF or DichloromethaneToluene / Water (Biphasic)
Temperature 20–25 °C (Room Temp)50–60 °C
Reaction Time 2–4 hours6–8 hours
Typical Yield 85–95%70–80%
Atom Economy 100% (Addition reaction)~80% (Produces NaCl and H₂O)
Key Advantage Extremely mild, minimal byproductsUses highly inexpensive starting materials

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Thia-Michael Addition

This protocol is optimized for high yield and purity, utilizing a self-validating workup to ensure the removal of toxic thiophenol.

Materials:

  • Ethyl 2-phenylacrylate (10.0 mmol, 1.76 g)[1]

  • Thiophenol (10.5 mmol, 1.16 g)

  • Triethylamine (TEA) (1.0 mmol, 0.10 g)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Solvation: Dissolve ethyl 2-phenylacrylate (1.76 g) in 20 mL of anhydrous THF. Causality: THF is chosen because it solubilizes both reagents perfectly without quenching the thiolate nucleophile.

  • Initiation: Add thiophenol (1.16 g) to the stirring solution via syringe, followed immediately by TEA (0.10 g).

  • Monitoring: Stir the reaction at 25 °C. Monitor via TLC (9:1 Hexanes:Ethyl Acetate). Validation Check: The reaction is complete when the UV-active spot of the acrylate (

    
     ~0.6) is entirely consumed, typically within 2-3 hours.
    
  • Quenching & Workup: Dilute the mixture with 30 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1M aqueous NaOH (2 × 20 mL). Validation Check: This alkaline wash is critical; it converts any unreacted, foul-smelling thiophenol into water-soluble sodium thiophenolate, effectively purifying the organic layer.

  • Isolation: Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude ester.
    
  • Purification: Purify via flash column chromatography (silica gel, 5% EtOAc in Hexanes) to afford the pure product as a colorless oil.

Mechanism Step1 1. Deprotonation PhSH + Et3N ⇌ PhS⁻ + Et3NH⁺ Step2 2. Nucleophilic Attack PhS⁻ attacks β-carbon of Ethyl 2-phenylacrylate Step1->Step2 Step3 3. Enolate Formation [PhS-CH2-C(Ph)=C(O⁻)OEt] Step2->Step3 Step4 4. Protonation Enolate + Et3NH⁺ → Product + Et3N Step3->Step4 Product Ethyl 2-phenyl-3-(phenylsulfanyl)propanoate Step4->Product

Figure 2: Base-catalyzed Thia-Michael addition mechanism for the target ester.

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation

This protocol is designed for scalability, avoiding the need for moisture-sensitive, cryogenic setups.

Materials:

  • Ethyl phenylacetate (10.0 mmol, 1.64 g)

  • Chloromethyl phenyl sulfide (9.5 mmol, 1.51 g)

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol, 0.16 g)

  • 50% Aqueous NaOH (10 mL)

  • Toluene (15 mL)

Step-by-Step Methodology:

  • Biphasic Setup: In a 100 mL round-bottom flask, combine ethyl phenylacetate (1.64 g), TBAB (0.16 g), and 15 mL of toluene.

  • Base Addition: Add 10 mL of 50% aqueous NaOH. Causality: Vigorous stirring (>800 rpm) is mandatory here to maximize the interfacial surface area between the aqueous base and the organic phase, allowing TBAB to efficiently transfer hydroxide ions.

  • Electrophile Addition: Heat the biphasic mixture to 50 °C. Slowly add chloromethyl phenyl sulfide (1.51 g) dropwise over 30 minutes. Causality: The electrophile is kept as the limiting reagent (0.95 equiv) and added slowly to strictly prevent bis-alkylation of the highly reactive enolate.

  • Monitoring: Stir at 60 °C for 6 hours. Monitor via TLC. Validation Check: Look for the appearance of a new UV-active product spot at

    
     ~0.5. If a higher 
    
    
    
    spot appears, bis-alkylation is occurring.
  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of water and 20 mL of ethyl acetate. Separate the phases. Extract the aqueous layer with ethyl acetate (2 × 15 mL).

  • Isolation: Combine the organic layers, wash with 1M HCl (20 mL) to neutralize residual base, followed by brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via vacuum distillation or flash chromatography.

Analytical Validation (Expected NMR Signatures)

To ensure absolute trustworthiness of the synthesized material, validate the structure using


H NMR (400 MHz, 

). The successful formation of the target molecule is definitively proven by the following spin system:
  • 
     7.40–7.15 (m, 10H):  Aromatic protons from both phenyl rings.
    
  • 
     4.12 (q, 
    
    
    
    = 7.1 Hz, 2H):
    Ester methylene (-OCH
    
    
    -).
  • 
     3.95 (dd, 
    
    
    
    = 8.5, 6.2 Hz, 1H):
    The
    
    
    -proton (-CH(Ph)-).
  • 
     3.65 (dd, 
    
    
    
    = 13.5, 8.5 Hz, 1H) &
    
    
    3.25 (dd,
    
    
    = 13.5, 6.2 Hz, 1H):
    Scientist Insight: These two signals are the definitive hallmark of the product. The
    
    
    -protons (-S-CH
    
    
    -) are diastereotopic due to their proximity to the newly formed chiral center at the
    
    
    -carbon, resulting in a distinct ABX splitting pattern[5].
  • 
     1.18 (t, 
    
    
    
    = 7.1 Hz, 3H):
    Ester methyl (-CH
    
    
    ).

References

  • Ethyl 2-phenylacrylate | 22286-82-4 - Benchchem Benchchem Technical Guides
  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Chemical Reviews - ACS Public
  • 1 Phase Transfer Reactions | PDF | Ester | Ether Scribd
  • Acyclic S,S-acetals (dithioacetals) Thieme Connect
  • methyl 2-hydroxy-2-phenyl-3-(phenylthio)

Sources

Application

HPLC analysis method for phenyl-sulfanyl propanoic acid purity

Application Note: HPLC Method Development and Purity Analysis of 3-(Phenylthio)propanoic Acid Introduction & Scope 3-(Phenylthio)propanoic acid (CAS: 5219-65-8) is a highly versatile building block and critical synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Purity Analysis of 3-(Phenylthio)propanoic Acid

Introduction & Scope

3-(Phenylthio)propanoic acid (CAS: 5219-65-8) is a highly versatile building block and critical synthetic intermediate in medicinal chemistry. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), including HIV protease inhibitors[1] and non-steroidal anti-androgens (e.g., Bicalutamide derivatives)[2]. Because process impurities—such as unreacted thiophenol, regioisomers, or oxidation products (sulfoxides and sulfones)—can cascade through subsequent synthetic steps and compromise the final API's safety profile, rigorous and highly reproducible purity assessment is mandatory.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically designed to evaluate the chemical purity of 3-(phenylthio)propanoic acid.

Chemical Properties & Mechanistic Rationale

Developing a robust chromatographic method requires a deep understanding of the analyte's physicochemical properties. 3-(Phenylthio)propanoic acid consists of a hydrophobic phenylthio moiety (which provides strong UV absorbance) and a terminal carboxylic acid group with a pKa of approximately 4.5.

The Causality of Peak Tailing: When analyzing carboxylic acids using standard neutral aqueous mobile phases, the analyte exists in a state of dynamic equilibrium between its unionized (R-COOH) and ionized (R-COO⁻) forms. The ionized form is highly susceptible to secondary ion-exchange interactions with residual, un-endcapped silanol groups (Si-OH) on the silica-based stationary phase. This dual-retention mechanism (hydrophobic partitioning + ion exchange) manifests chromatographically as severe peak tailing, band broadening, and shifting retention times[3][4].

The Solution (Ion Suppression): To establish a self-validating, reproducible system, the mobile phase pH must be strictly controlled to at least two pH units below the analyte's pKa. By incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase (yielding a pH of ~2.0), the ionization of the carboxylic acid is completely suppressed[4]. The molecule remains entirely in its neutral, protonated state, ensuring pure hydrophobic interaction with the C18 stationary phase and resulting in sharp, symmetrical peaks.

Mechanism cluster_pH Mechanistic Effect of Mobile Phase pH on Carboxylic Acid Peak Shape Analyte 3-(Phenylthio)propanoic Acid (pKa ~4.5) HighPH Neutral pH Mobile Phase (pH > 4.5) Analyte->HighPH LowPH Acidic Mobile Phase (0.1% TFA, pH ~2.0) Analyte->LowPH Ionized Ionized Form (R-COO⁻) Secondary Silanol Interactions HighPH->Ionized Unionized Protonated Form (R-COOH) Hydrophobic Partitioning LowPH->Unionized Tailing Peak Tailing & Broadening (Failed System Suitability) Ionized->Tailing Sharp Sharp, Symmetrical Peaks (High Resolution) Unionized->Sharp

Fig 1. Mechanistic rationale for utilizing an acidic mobile phase to prevent peak tailing.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-(Phenylthio)propanoic acid (Reference Standard, >99.0% purity).

  • Solvents: Acetonitrile (MeCN, HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS Grade).

Step-by-Step Preparation Methodology
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of TFA into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile to ensure complete dissolution of the hydrophobic standard while maintaining compatibility with the initial gradient conditions.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, vortex until fully dissolved, and dilute to the mark (Final Concentration: 1.0 mg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask and prepare identically to the standard.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials.

    • Causality Note: PTFE is selected for its broad chemical compatibility with MeCN and its lack of extractable plasticizers that could manifest as ghost peaks during the high-organic phase of the gradient.

HPLC_Workflow Sample 1. Sample Prep (1.0 mg/mL in Diluent) Filter 2. Filtration (0.22 µm PTFE) Sample->Filter Column 3. Separation (C18, 0.1% TFA Gradient) Filter->Column Detector 4. Detection (UV at 254 nm) Column->Detector Data 5. Data Analysis (Purity & Impurities) Detector->Data

Fig 2. Step-by-step HPLC analytical workflow for 3-(phenylthio)propanoic acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)End-capping minimizes residual silanol interactions.
Mobile Phase A 0.1% TFA in WaterSuppresses carboxylic acid ionization (pH ~2.0).
Mobile Phase B 0.1% TFA in AcetonitrileElutes hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CEnsures retention time reproducibility and lowers backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection Wavelength 254 nm (Primary), 210 nm (Secondary)254 nm targets the aromatic ring; 210 nm detects aliphatic impurities.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial hold to retain polar impurities.
5.08020Isocratic hold.
20.01090Linear ramp to elute the main peak and hydrophobic impurities.
25.01090High-organic wash to clear strongly retained compounds.
25.18020Return to initial conditions.
35.08020Column re-equilibration.

System Suitability & Acceptance Criteria

To guarantee the trustworthiness of the analytical data, the system must validate itself prior to analyzing unknown samples. Inject the Reference Standard (1.0 mg/mL) six times consecutively.

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) RSD ≤ 1.0%Pump cavitation, micro-leaks, or temperature fluctuation.
Peak Area RSD ≤ 2.0%Injector malfunction, needle blockage, or sample degradation.
Tailing Factor (Tf) 0.8 – 1.5Column degradation or insufficient mobile phase acidification[4].
Theoretical Plates (N) ≥ 5,000Loss of column efficiency or stationary phase collapse.

Data Presentation & Expected Results

Based on the gradient profile and the hydrophobic nature of the functional groups, the expected elution order of 3-(phenylthio)propanoic acid and its common synthetic impurities is detailed below.

CompoundExpected RT (min)Relative Retention Time (RRT)Origin / Causality
3-Chloropropanoic acid~6.50.43Polar starting material; elutes early due to high hydrophilicity.
Thiophenol~11.20.75Aromatic starting material; lacks the polar carboxylic acid group.
3-(Phenylthio)propanoic acid ~15.0 1.00 Main API Intermediate.
Diphenyl disulfide~22.51.50Oxidative dimer of thiophenol; highly hydrophobic, elutes during the high-organic wash.

References

  • Title: US5484926A - HIV protease inhibitors Source: Google Patents URL
  • Title: Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Method

Reagents for Thio-modification of 2-Phenylpropanoic Acid: A Detailed Application and Protocol Guide

An Application Guide for Researchers and Drug Development Professionals Introduction The 2-phenylpropanoic acid scaffold is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The 2-phenylpropanoic acid scaffold is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for their anti-inflammatory, analgesic, and antipyretic properties.[1] The therapeutic activity of these compounds stems primarily from their inhibition of cyclooxygenase (COX) enzymes.[1] In modern drug development, the strategic modification of established pharmacophores is a critical methodology for enhancing efficacy, modulating pharmacokinetic profiles, and generating novel intellectual property.

Thionation, the substitution of an oxygen atom for a sulfur atom, is a powerful tool in this context.[2] Introducing a thiocarbonyl or thiol group in place of a carboxyl group can profoundly alter a molecule's lipophilicity, hydrogen bonding capability, metabolic stability, and interaction with biological targets.[2] This guide provides a detailed exploration of the reagents and protocols for the thio-modification of the carboxylic acid moiety of 2-phenylpropanoic acid, offering researchers a practical framework for synthesizing thiocarboxylic acid, thioamide, and thioester derivatives.

Part 1: Direct Thionation to Thiocarboxylic Acids

The most direct modification involves the conversion of the carboxylic acid functional group into a thiocarboxylic acid. Thiocarboxylic acids exist in two tautomeric forms: the thione form (R-C(S)OH) and the more common thiol form (R-C(O)SH).[3] These compounds are valuable intermediates and can exhibit unique biological activities.

Primary Reagent: Lawesson's Reagent (LR)

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used, mild, and efficient thionating agent for converting carbonyl groups to thiocarbonyls.[4][5] Its commercial availability and efficacy under relatively gentle conditions make it a preferred choice over harsher, traditional reagents like phosphorus pentasulfide.[5][6]

Mechanism of Action

The thionation of a carboxylic acid with Lawesson's Reagent is postulated to proceed through a "Wittig-like" mechanism.[6][7] In solution, LR exists in equilibrium with a more reactive dithiophosphine ylide. This species reacts with the carbonyl oxygen of the carboxylic acid to form a transient four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a highly stable phosphorus-oxygen double bond (P=O) and yields the desired thiocarboxylic acid.[4][5][7]

lawesson_mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products RCOOH 2-Phenylpropanoic Acid (R-COOH) Intermediate Thiaoxaphosphetane Intermediate RCOOH->Intermediate + Ylide LR Lawesson's Reagent (LR) Ylide Reactive Ylide (from LR) LR->Ylide Equilibrium RCOSH Thiocarboxylic Acid (R-COSH) Intermediate->RCOSH Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Proposed mechanism for carboxylic acid thionation with Lawesson's Reagent.

Experimental Protocol: Synthesis of 2-Phenylpropanethioic S-acid

This protocol is a representative procedure adapted from general methods for the thionation of carboxylic acids.[6]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylpropanoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).

  • Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Note: Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • The crude residue can be purified by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is typically effective for eluting the product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Note: Thiocarboxylic acids can be unstable, and it is often advisable to use them in subsequent steps shortly after preparation.[8]

Alternative Reagent: Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a powerful, traditional thionating agent, though it often requires higher temperatures and can lead to more side products than Lawesson's Reagent.[5][9] Its performance can be significantly improved by using it in combination with a reagent like hexamethyldisiloxane (HMDO), which increases solubility and reactivity, and simplifies the work-up procedure.[10][11]

p4s10_mechanism P4S10 P₄S₁₀ Dimer P2S5 P₂S₅ Monomer (Reactive Species) P4S10->P2S5 Dissociation (Heat) Complex Initial Adduct P2S5->Complex Reaction RCOOH 2-Phenylpropanoic Acid RCOOH->Complex Product Thiocarboxylic Acid + P-O-S Byproducts Complex->Product Rearrangement & Elimination

Caption: Simplified pathway for thionation using P₄S₁₀.

Protocol: Thionation using P₄S₁₀ and Hexamethyldisiloxane (HMDO)

  • Preparation: To a solution of 2-phenylpropanoic acid (1.0 eq) in a high-boiling anhydrous solvent like xylene, add P₄S₁₀ (0.25-0.33 eq) and HMDO (5 mol per mol of P₄S₁₀).[11]

  • Reaction: Heat the mixture to reflux under an inert atmosphere, monitoring by TLC or GC-MS.

  • Work-up: After cooling, the reaction can be quenched by carefully adding it to a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Purification is typically achieved via column chromatography.

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Toluene or DCM, refluxMilder conditions, higher yields, commercially available.[5][6]Byproducts can require chromatographic removal.
P₄S₁₀ / HMDO Xylene, refluxPotent, byproducts removable by hydrolytic workup.[10][11]Harsher conditions, P₄S₁₀ is moisture-sensitive.[9]

Part 2: Synthesis of 2-Phenylpropanethioamides

Thioamides are important structural motifs in medicinal chemistry. They can be synthesized from 2-phenylpropanoic acid either directly in a one-pot reaction or via a two-step process involving the corresponding thiocarboxylic acid.

Protocol: Direct Thioamidation of 2-Phenylpropanoic Acid

This method, adapted from procedures using ammonium phosphorodithioates, provides a straightforward conversion of carboxylic acids to thioamides.[12]

  • Preparation: In a sealed tube, combine 2-phenylpropanoic acid (1.0 eq), the desired primary or secondary amine (1.2 eq), and an ammonium phosphorodithioate reagent (1.5 eq) in a suitable solvent like toluene.

  • Reaction: Heat the mixture at a high temperature (e.g., 110 °C) for several hours (typically 12-24h). Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Work-up: Cool the reaction mixture and dilute it with an organic solvent. Wash the solution sequentially with an aqueous acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the resulting crude thioamide by flash column chromatography.

Part 3: Synthesis of 2-Phenylpropanoic Acid Thioesters

Thioesters are another important class of sulfur-containing compounds. A common synthetic route involves the nucleophilic substitution of a leaving group at the α-position of the propanoic acid scaffold with a thio-nucleophile.

Protocol: Synthesis of S-acetyl-2-phenylpropanoic Acid via Nucleophilic Substitution

This protocol is based on the well-established synthesis of related compounds, where a bromo-intermediate is displaced by potassium thioacetate.[13][14] This requires starting from 2-bromo-2-phenylpropanoic acid, which can be synthesized from 2-phenylpropanoic acid via α-bromination.

workflow_thioester Start 2-Phenylpropanoic Acid Intermediate 2-Bromo-2-phenylpropanoic Acid Start->Intermediate α-Bromination Product S-acetyl-2-phenylpropanoic Acid (Thioester) Intermediate->Product Nucleophilic Substitution (Potassium Thioacetate)

Sources

Application

Application Note: Scalable Synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS 35814-27-8)

Executive Summary 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS 35814-27-8) is a highly versatile organosulfur building block utilized in advanced drug development and materials science. Structurally, it features both a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS 35814-27-8) is a highly versatile organosulfur building block utilized in advanced drug development and materials science. Structurally, it features both a thioether linkage and a carboxylic acid moiety, making it an excellent candidate for further functionalization, such as peptide coupling or heterocycle synthesis.

This application note details a highly scalable, atom-economical, and environmentally benign protocol for synthesizing CAS 35814-27-8 via a heterogeneous thia-Michael addition . By leveraging a solid-supported base catalyst, this route eliminates the tedious aqueous workups typically associated with thioether synthesis, ensuring high throughput and exceptional purity for downstream pharmaceutical applications.

Scientific Rationale & Reaction Design

The most direct and scalable route to CAS 35814-27-8 is the 1,4-conjugate addition (thia-Michael addition) of thiophenol to atropic acid (2-phenylacrylic acid). The thia-Michael addition is a highly efficient, atom-economical "click" reaction widely utilized for C-S bond formation [1].

Causality in Catalyst Selection: Historically, base-catalyzed thia-Michael additions utilized homogeneous amines (e.g., triethylamine), which complicate purification due to the formation of stable salts with the carboxylic acid product. Recent advancements have demonstrated that weakly basic polymeric resins, such as Amberlyst® A21 , provide excellent catalytic turnover for thia-Michael additions under mild conditions while simplifying downstream processing [2]. The macroreticular structure of Amberlyst® A21 provides localized basic sites (tertiary amines) that efficiently deprotonate the thiophenol to form the highly nucleophilic thiolate anion, without causing unwanted esterification or side reactions with the atropic acid.

Causality in Solvent Selection: Absolute ethanol is selected as the reaction medium. It fully solubilizes both the atropic acid and thiophenol, ensuring a homogeneous reaction phase over the heterogeneous solid catalyst beads, while remaining a green, easily recoverable solvent.

Mechanistic Pathway Visualization

Mechanism Donor Thiophenol (Michael Donor) Thiolate Thiolate Anion (Active Nucleophile) Donor->Thiolate Deprotonation Base Amberlyst® A21 (Solid Base) Base->Thiolate Catalysis Enolate Enolate Intermediate (C-S Bond Formed) Thiolate->Enolate Nucleophilic Attack (β-carbon) Acceptor Atropic Acid (Michael Acceptor) Acceptor->Enolate Conjugate Addition Product CAS 35814-27-8 (Target Product) Enolate->Product Protonation (Regenerates Catalyst)

Figure 1: Mechanistic pathway of the heterogeneous base-catalyzed thia-Michael addition.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a 100 mmol pilot-scale synthesis.

ReagentCAS NumberMW ( g/mol )EquivalentsAmountRole
Atropic Acid 492-38-6148.161.0014.82 gMichael Acceptor
Thiophenol 108-98-5110.181.0511.57 g (10.8 mL)Michael Donor
Amberlyst® A21 9002-23-7N/A10 wt%10.0 gSolid Base Catalyst
Ethanol (Absolute) 64-17-546.07N/A50.0 mLGreen Solvent

Note: A slight 0.05 equivalent excess of thiophenol ensures complete consumption of the atropic acid. Unreacted atropic acid is difficult to separate from the final product via crystallization, whereas residual thiophenol can be easily washed away or evaporated.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Setup
  • Apparatus Assembly: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Purge the system with inert Nitrogen (

    
    ) for 10 minutes to prevent the oxidative dimerization of thiophenol into diphenyl disulfide.
    
  • Substrate Dissolution: Add 14.82 g (100 mmol) of atropic acid to the flask, followed by 50 mL of absolute ethanol. Stir at 400 rpm until the solid is completely dissolved.

  • Catalyst Introduction: Add 10.0 g of dry Amberlyst® A21 resin to the solution. The heterogeneous nature of the resin prevents emulsion formation and allows for immediate catalytic readiness.

Phase 2: Reaction Execution
  • Controlled Addition: Charge the addition funnel with 10.8 mL (105 mmol) of thiophenol. Add the thiophenol dropwise over a period of 15–20 minutes.

    • Causality: The thia-Michael addition is mildly exothermic. Dropwise addition controls the thermal runaway and prevents the localized depletion of the catalyst, ensuring a high-fidelity 1,4-addition.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3, UV detection at 254 nm). The reaction is deemed self-validated and complete when the UV-active spot of atropic acid (

    
    ) completely disappears, replaced by the product spot (
    
    
    
    ). The loss of the conjugated double bond in atropic acid results in a distinct shift in UV absorbance.
Phase 3: Work-up & Catalyst Recovery
  • Filtration: Filter the crude reaction mixture through a sintered glass funnel (Porosity 3) to remove the Amberlyst® A21 resin.

  • Catalyst Washing: Wash the retained resin with 20 mL of fresh ethanol to extract any residual product trapped in the macroreticular pores.

    • Note: The recovered resin can be sequentially washed with water and ethanol, dried under a vacuum, and reused for up to 5 consecutive cycles without significant loss of catalytic activity [2].

  • Concentration: Transfer the combined filtrate and washings to a rotary evaporator. Remove the ethanol under reduced pressure (40 °C, 50 mbar) to yield a crude viscous oil.

Phase 4: Purification
  • Phase Extraction: Dissolve the crude residue in 100 mL of Ethyl Acetate. Transfer to a separatory funnel and wash with 50 mL of 0.1 M HCl.

    • Causality: The mild acidic wash neutralizes any trace amines that may have leached from the resin, ensuring the carboxylic acid product is fully protonated and remains in the organic phase.

  • Brine Wash & Drying: Wash the organic layer with 50 mL of saturated NaCl (brine), separate, and dry over anhydrous

    
    . Filter the drying agent.
    
  • Crystallization: Concentrate the organic layer to approximately 30 mL. Slowly add Hexane (approx. 60 mL) until the solution becomes cloudy. Cool to 4 °C overnight to induce crystallization. Filter the resulting white crystals and dry under a high vacuum to afford pure CAS 35814-27-8.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized CAS 35814-27-8, the following analytical signatures should be confirmed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.45–7.15 (m, 10H, Aromatic protons), 3.95 (dd, 1H, -CH -COOH), 3.55 (dd, 1H, -S-CH
    
    
    -), 3.25 (dd, 1H, -S-CH
    
    
    -). The diastereotopic nature of the methylene protons confirms the successful formation of the chiral center at the
    
    
    -carbon.
  • LC-MS (ESI-): Calculated for

    
    [M-H]
    
    
    
    : 257.06; Found: 257.10.
  • HPLC Purity: >98% (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA).

Process Safety & Scaling Considerations

  • Stench Management: Thiophenol possesses a highly repulsive odor and is toxic upon inhalation. All operations prior to the final crystallization must be conducted inside a certified fume hood.

  • Waste Quenching: Contaminated glassware and residual thiophenol waste should be quenched using a 10% Sodium Hypochlorite (bleach) solution. The hypochlorite oxidizes the volatile thiol into a water-soluble, odorless sulfonate salt, ensuring environmental compliance and laboratory safety.

References

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. URL:[Link]

  • Bosica, G., Abdilla, R., & Petrellini, A. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Organics, 4(1), 86-96. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing sulfur oxidation in 2-Phenyl-3-(phenylsulfanyl)propanoic acid synthesis

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are synthesizing 2-Phenyl-3-(phenylsulfanyl)propanoic acid. Our focus is on the critical challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are synthesizing 2-Phenyl-3-(phenylsulfanyl)propanoic acid. Our focus is on the critical challenge of preventing the undesired oxidation of the sulfide moiety, a common pitfall that can lead to product impurity and reduced yields. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory.

Understanding the Core Chemistry: Desired Reaction vs. Unwanted Oxidation

The synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid is typically achieved through a conjugate addition, specifically a thio-Michael reaction. In this process, a sulfur-based nucleophile (thiophenol) adds to an α,β-unsaturated carbonyl compound (cinnamic acid).[1][2] This reaction is highly efficient for forming the desired carbon-sulfur bond.

However, the sulfide (thioether) functional group in the final product is susceptible to oxidation.[3][4] The sulfur atom can be readily oxidized first to a sulfoxide and subsequently to a sulfone.[5][6] This side reaction is often the primary source of impurities. The key to a successful synthesis lies in creating an environment that favors the thio-Michael addition while rigorously excluding potential oxidants.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfur oxidation during the synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid?

The oxidation of the sulfide product to sulfoxide and sulfone is primarily caused by the presence of oxidizing agents in the reaction mixture. The most common culprits in a standard laboratory setting are:

  • Atmospheric Oxygen: Dissolved molecular oxygen (O₂) from the air is a persistent and often underestimated oxidant. Its impact is significantly magnified under basic conditions or in the presence of trace metal impurities which can catalyze the oxidation process.[7]

  • Solvent Impurities: Older or improperly stored solvents, particularly ethers like Tetrahydrofuran (THF), can form explosive peroxide impurities over time. These peroxides are potent oxidizing agents that will readily convert sulfides to sulfoxides.[8]

  • Contaminated Reagents: Reagents may contain trace amounts of oxidizing impurities from their manufacturing process or improper handling.

Q2: How can I detect the presence of oxidized byproducts like sulfoxides and sulfones in my product?

Identifying these impurities early is crucial for process optimization. Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Sulfoxides and sulfones are significantly more polar than the corresponding sulfide. On a TLC plate (e.g., silica gel), the oxidized byproducts will appear as distinct spots with lower Rf values (they will travel a shorter distance up the plate) compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbons adjacent to the sulfur atom (the -CH- and -CH₂- groups) will experience a significant downfield shift upon oxidation. Expect a shift of approximately 0.5-1.0 ppm for the α-protons when the sulfide is oxidized to a sulfoxide or sulfone.

    • ¹³C NMR: The carbons bonded to the sulfur will also shift downfield.

  • Mass Spectrometry (MS): This is a definitive method. The sulfoxide byproduct will have a mass of +16 amu compared to the parent compound (C₁₅H₁₄O₂S, MW: 258.34 g/mol ), and the sulfone will have a mass of +32 amu.

Q3: My product is contaminated with the sulfoxide. Is it possible to reduce it back to the sulfide?

While prevention is far more effective, chemical reduction of a sulfoxide back to a sulfide is possible. Reagents like phosphorus trichloride (PCl₃) or trifluoroacetic anhydride/sodium iodide can be employed. However, these methods add extra steps to the synthesis, can be harsh, and may affect other functional groups, leading to new impurities and lower overall yield. Focusing on a robust, oxygen-free initial synthesis is the superior strategy.

Troubleshooting Guide: Scenarios & Solutions

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Low yield and multiple spots on TLC below the main product spot. Sulfur Oxidation. The lower Rf spots are the more polar sulfoxide and sulfone byproducts.Implement a rigorous inert atmosphere protocol. Purge all glassware with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Use solvents that have been deoxygenated.[7] Rationale: This physically removes atmospheric oxygen, a primary oxidant, from the reaction environment.
The reaction starts clear but develops a yellow or brown color over time. Oxidation and/or Disulfide Formation. Thiols can oxidize to form disulfides (diphenyl disulfide), which are often yellow.[7] This consumes the nucleophile. The sulfide product may also be oxidizing.Ensure purity of the thiophenol starting material. Use freshly distilled or purchased thiophenol. Degas all solvents thoroughly. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes. Rationale: This removes both dissolved oxygen from the solvent and volatile oxidized impurities from the starting material.
NMR analysis shows clean product, but the yield is consistently below 50%. Incomplete Thiol Deprotonation. The thio-Michael addition is often catalyzed by a base that deprotonates the thiol (pKa ~6.6) to the more potent thiolate nucleophile.[4][9] An insufficient or inappropriate base will result in a slow or incomplete reaction.Use a suitable, non-oxidizing base. A tertiary amine base like triethylamine (TEA) or DBU is often sufficient to catalyze the reaction without being overly basic, which can promote oxidation.[10] Ensure stoichiometric amounts are appropriate for the reaction scale. Rationale: The thiolate is a much stronger nucleophile than the neutral thiol, leading to a faster and more complete conjugate addition.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid Under Inert Conditions

This protocol is designed to minimize oxidation by maintaining an oxygen-free environment.

Step-by-Step Methodology:

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120°C overnight and allow to cool in a desiccator. Assemble the apparatus while hot and immediately place it under a positive pressure of dry Argon or Nitrogen.

  • Solvent Degassing: Use anhydrous, inhibitor-free THF. Degas the solvent by sparging with dry Argon for 30-45 minutes. Rationale: This step is critical to remove dissolved O₂, the primary oxidant.[7]

  • Reagent Preparation: In the reaction flask, dissolve cinnamic acid (1.0 eq) in the degassed THF.

  • Nucleophile Addition: To the stirred solution, add freshly distilled thiophenol (1.05 eq). Rationale: Using a slight excess of the nucleophile ensures the complete consumption of the Michael acceptor.

  • Catalyst Introduction: Add triethylamine (TEA, 1.1 eq) dropwise via syringe. The reaction is typically exothermic. Maintain the temperature at or below room temperature with a water bath if necessary. Rationale: TEA acts as a base to generate the thiolate anion, which is the active nucleophile in the Michael addition.[10][11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress by TLC until the cinnamic acid starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Rationale: The acidic wash protonates the carboxylate and removes the amine base.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram: Critical Workflow for Oxidation Prevention

The following diagram illustrates the key decision points and procedures in the experimental workflow designed to prevent sulfur oxidation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation glassware Oven-Dry & Assemble Glassware inert_atm Establish Inert Atmosphere (Ar or N2) glassware->inert_atm Cool under vacuum degas Degas Anhydrous Solvent (Sparging or Freeze-Pump-Thaw) inert_atm->degas ccp1 Critical Control Point: Exclude O₂ inert_atm->ccp1 dissolve Dissolve Cinnamic Acid degas->dissolve ccp2 Critical Control Point: Remove Dissolved O₂ degas->ccp2 add_thiol Add Fresh Thiophenol dissolve->add_thiol add_base Add Base Catalyst (TEA) Maintain Temp < 25°C add_thiol->add_base monitor Monitor by TLC add_base->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: Experimental workflow highlighting critical control points for oxygen exclusion.

Mechanistic Overview: Desired vs. Undesired Pathways

The diagram below illustrates the desired thio-Michael addition pathway leading to the product and the competing, undesired oxidation pathway that leads to impurities.

G reactants Cinnamic Acid + Thiophenol product 2-Phenyl-3-(phenylsulfanyl) propanoic acid (Desired Product) reactants->product sulfoxide Sulfoxide Impurity (+16 amu) product->sulfoxide [O] (e.g., O₂, Peroxides) sulfone Sulfone Impurity (+32 amu) sulfoxide->sulfone

Caption: Reaction pathways showing desired synthesis versus undesired oxidation.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. Journal of the Brazilian Chemical Society, 25(12).
  • Ghorbani-Vaghei, R., & Veisi, H. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.
  • JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved from [Link]

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.
  • Cengiz, N., D'Agosto, F., & Tasan, A. S. (2018). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules, 51(15), 5984-5995.
  • Lowe, A. B. (2010). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Retrieved from [Link]

  • PharmD GURU. (n.d.). MICHAEL ADDITION. Retrieved from [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a base-catalyzed mechanism for the anilino-rearrangement of 1,2,3-triazoles. Angewandte Chemie International Edition, 52(10), 2951-2954. (Note: While not directly on thiol-Michael, this provides context on base-catalyzed mechanisms relevant to the discussion.)
  • ResearchGate. (n.d.). Thia-Michael addition: nucleophile-initiated mechanism (top left) and base-catalyzed mechanism (top right). [Image]. Retrieved from [Link]

  • Mahmoud, M. R., Soliman, E. A., Ibrahim, G. A., & Rabie, A. M. (1998). UTILITY OF β-(3, 4. DICHLOROBENZOYL)-α (PHENYLTHIO)PROPIONIC ACID IN HETEROCYCLIC SYNTHESIS.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

  • van den Bosch, P. L., Sorokin, D. Y., Buisman, C. J., & Janssen, A. J. (2008). Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions. Journal of Chemical Technology & Biotechnology, 83(9), 1251-1257.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 158-167.
  • Google Patents. (n.d.). WO2004083468A1 - Method for preventing oxidation of sulfide minerals in sulfide ore.
  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351318A - Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid.
  • Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

  • Novair industries. (n.d.). Prevention of hydrogen sulfide (H₂S) formation with oxygen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide. Retrieved from [Link]

  • MDPI. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • Mirek, J., Chojnacka-Wójcik, E., Tatarzyńska, E., & Wiczyńska, B. (1985). Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. Il Farmaco; edizione scientifica, 40(9), 701–708.

Sources

Optimization

Technical Support Center: Optimizing Thia-Michael Addition to 2-Phenylacrylic Acid

Topic: Improving yield of thiophenol addition to 2-phenylacrylic acid (Atropic Acid). Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of thiophenol addition to 2-phenylacrylic acid (Atropic Acid). Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The addition of thiophenol to 2-phenylacrylic acid (atropic acid) proceeds via a Thia-Michael addition . While theoretically straightforward, this reaction often suffers from moderate yields due to three converging factors:

  • Reversibility: The stability of the

    
    -phenyl-stabilized enolate intermediate lowers the barrier for the retro-Michael reaction.
    
  • Oxidative Dimerization: Thiophenol is prone to oxidation into diphenyl disulfide (

    
    ), consuming the nucleophile.
    
  • Steric/Electronic Factors: The

    
    -phenyl ring provides steric bulk and electronic stabilization that can impede the final protonation step.
    

This guide provides a validated troubleshooting framework and optimized protocols to overcome these barriers.

Module 1: Mechanistic Diagnosis

To fix the yield, you must understand the competing pathways. The reaction is not a simple A + B


 C; it is a dynamic equilibrium competing with an irreversible oxidation.
Reaction Pathway Analysis

The following diagram illustrates the desired pathway (blue) versus the yield-killing side reactions (red).

ReactionPathway Reactants Thiophenol + 2-Phenylacrylic Acid Thiolate Thiolate Anion (PhS-) Reactants->Thiolate Base Deprotonation Intermediate Stabilized Enolate (Intermediate) Thiolate->Intermediate Nucleophilic Attack (beta-C) Disulfide Diphenyl Disulfide (Impurity) Thiolate->Disulfide Oxidation (O2) Product 3-(Phenylthio)-2-phenyl- propanoic acid Intermediate->Product Protonation (H+) Retro Retro-Michael (Reversibility) Intermediate->Retro Equilibrium Retro->Reactants Reversion

Figure 1: Mechanistic pathway showing the competition between product formation, retro-Michael reversion, and disulfide generation.[1][2]

Module 2: Troubleshooting Guide

Use this decision tree to diagnose your specific yield issue.

Symptom 1: Low Conversion (<60%) with Unreacted Starting Material
  • Root Cause: The reaction has reached equilibrium (Retro-Michael effect). The

    
    -phenyl group stabilizes the negative charge on the intermediate, making the reverse reaction kinetically accessible.
    
  • Solution:

    • Concentration: Run the reaction at high concentration (>1.0 M). Michael additions are bimolecular; dilution favors the reverse reaction.

    • Solvent Switch: Switch to a protic solvent (Ethanol or Water/Ethanol). Water stabilizes the transition state via hydrogen bonding and facilitates the final protonation step.

    • Stoichiometry: Increase Thiophenol equivalents to 1.2–1.5 eq.

Symptom 2: White Precipitate / Solid Impurities
  • Root Cause: Oxidation of thiophenol to diphenyl disulfide. This is insoluble in many polar solvents and precipitates out.

  • Solution:

    • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

    • Reductive Environment: Add a phosphine catalyst (e.g., TCEP or

      
      ). Phosphines can reduce disulfides back to thiols in situ while also acting as nucleophilic catalysts.
      
Symptom 3: Product decomposes or yield drops during workup[3]
  • Root Cause: The Retro-Michael reaction can be catalyzed by base during workup or heating.

  • Solution:

    • Acidic Quench: Quench the reaction with dilute HCl to neutralize the base catalyst before any heating or concentration steps.

    • Avoid Distillation: Do not attempt to distill the product; the heat will drive the retro-reaction. Recrystallize instead.

Module 3: Optimized Protocols

Choose the protocol that fits your available reagents. Protocol A is the industry standard for scalability. Protocol B is for high-value/small-scale synthesis requiring maximum purity.

Protocol A: "On-Water" Base-Catalyzed Method (Recommended)

Why this works: Water exerts a hydrophobic effect that accelerates organic reactions ("on-water catalysis") and facilitates proton transfer, suppressing the retro-Michael pathway.

ParameterSpecification
Solvent Water : Ethanol (3:1 ratio)
Concentration 1.0 M (High concentration is critical)
Catalyst Triethylamine (

) or DIPEA
Temperature Ambient (

)
Time 2–4 Hours

Step-by-Step:

  • Dissolve: In a round-bottom flask, suspend 2-phenylacrylic acid (1.0 eq) in the Water/Ethanol mixture.

  • Add Thiol: Add Thiophenol (1.2 eq) via syringe.

  • Initiate: Add Triethylamine (0.1 eq) dropwise. Note: The suspension may clear as the reaction proceeds.

  • Monitor: Stir vigorously. Monitor via TLC (Hexane/EtOAc).[3] Look for the disappearance of the acrylic acid spot.

  • Workup: Acidify to pH 2 with 1M HCl. The product usually precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Nucleophilic Catalysis (Phosphine-Mediated)

Why this works: Phosphines (


) act as nucleophilic catalysts that generate a zwitterionic intermediate. Crucially, they also scavenge oxygen and reduce any disulfide formed back to active thiophenol.
ParameterSpecification
Solvent Dichloromethane (DCM) or Toluene
Concentration 0.5 M
Catalyst Tributylphosphine (

) or Dimethylphenylphosphine
Loading 10 mol%

Step-by-Step:

  • Prepare: Dissolve 2-phenylacrylic acid (1.0 eq) and Thiophenol (1.1 eq) in anhydrous DCM under Nitrogen.

  • Catalyze: Add

    
     (0.1 eq)  slowly.
    
  • React: Stir at room temperature for 1–2 hours.

  • Quench: Add dilute HCl to protonate the intermediate.

  • Isolate: Wash organic layer with water, dry over

    
    , and concentrate at low temperature (<30°C).
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use radical conditions (AIBN/UV) instead of base catalysis? A: You can, but it is not recommended for this specific substrate. Radical thiol-ene addition typically yields the anti-Markovnikov product.[4] However, for


-unsaturated acids, the radical adduct is often less stable, and the recombination steps can lead to oligomerization of the acrylic acid. The ionic (Michael) pathway is far cleaner for 2-phenylacrylic acid.

Q: Why is the regioselectivity always at the


-position? 
A:  In 2-phenylacrylic acid (

), the

-carbon is the terminal

. Nucleophiles attack here due to steric accessibility (the

-carbon is blocked by the Phenyl and COOH groups) and electronic reasons (forming the stabilized enolate).

Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates trapped solvent or disulfide contamination.

  • Check NMR for peaks at ~7.2–7.5 ppm (characteristic of diphenyl disulfide).

  • If disulfide is present, wash the crude oil with a solution of Sodium Metabisulfite or perform a reduction step (Zn/Acetic Acid) to cleave the disulfide, then extract with base (aqueous

    
    ) to pull the acid product into water, leaving the thiol/disulfide in the organic layer.
    

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.

  • Chaudhari, K., et al. (2022).[5] "Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks." Polymers (MDPI).

  • Chan, J. W., et al. (2009). "Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene." Macromolecules.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Phenyl-3-(phenylsulfanyl)propanoic acid

Introduction Welcome to the technical support center for the purification of 2-Phenyl-3-(phenylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 2-Phenyl-3-(phenylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and encountering challenges with disulfide byproducts. The formation of diphenyl disulfide (Ph-S-S-Ph) is a common side reaction, arising from the oxidative coupling of the thiophenol reagent. Due to its non-polar and neutral nature, its separation from the desired acidic product requires specific strategies.

This document provides a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and preventative measures to help you achieve high purity of your target compound.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the purification process.

Question 1: My initial reaction workup is complete, but my crude NMR or TLC shows a significant, less polar byproduct. How can I remove this in bulk?

Answer: This is a classic scenario where the byproduct is the neutral diphenyl disulfide and the desired product is the carboxylic acid. The most efficient method for bulk removal is a liquid-liquid acid-base extraction .

  • The Principle: This technique exploits the difference in acidity between your product and the byproduct. 2-Phenyl-3-(phenylsulfanyl)propanoic acid, being a carboxylic acid, will be deprotonated by a mild aqueous base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt.[1][2][3] The neutral diphenyl disulfide byproduct, which is insoluble in water, will remain in the organic layer.[4][5] This allows for a clean separation using a separatory funnel.[2][6]

  • Why it's effective: This method is ideal for removing large quantities of neutral or basic impurities from an acidic product. It's a scalable, fast, and cost-effective first-pass purification step.[1]

Question 2: I've performed an acid-base extraction, but I still see a small amount of the disulfide impurity. What's the next step for achieving high purity?

Answer: After a bulk extraction, trace amounts of the disulfide may remain due to being trapped or co-dissolved. For achieving high purity (>98%), you have two primary options: Flash Column Chromatography or Recrystallization .

  • Option A: Flash Column Chromatography

    • The Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] Silica gel is polar and slightly acidic.[8] Your polar carboxylic acid product will interact more strongly with the silica and elute slower, while the non-polar diphenyl disulfide will travel through the column much faster with a non-polar eluent.[8][9]

    • When to use it: Chromatography is excellent for separating compounds with different polarities and when you need to isolate a very pure sample from several impurities.

  • Option B: Recrystallization

    • The Principle: This method relies on the difference in solubility of your product and the impurity in a specific solvent at different temperatures.[10][11] The ideal solvent will dissolve your product well when hot but poorly when cold. The impurity should either be highly soluble at all temperatures (staying in the mother liquor) or insoluble (allowing for hot filtration).[11][12]

    • When to use it: Recrystallization is a powerful technique for polishing a compound that is already mostly pure.[13] It is often more scalable and economical than chromatography for large quantities.

Question 3: How do I choose between Flash Chromatography and Recrystallization?

Answer: The choice depends on the quantity of material, the level of impurity, and available resources.

FeatureFlash Column ChromatographyRecrystallization
Best For Complex mixtures or when impurities have similar solubility but different polarity.Removing small amounts of impurities from a mostly pure solid (>90%).[11]
Scalability Can be complex and costly for very large scales (>100g).Highly scalable and cost-effective for large quantities.
Solvent Use Generally requires larger volumes of solvent.[8]More solvent-efficient if an appropriate single-solvent system is found.[10]
Speed Typically faster for small-scale purifications (<5g).Can be time-consuming due to slow cooling requirements for optimal crystal growth.[14]
Purity Can achieve very high purity, often >99%.[7]Can achieve excellent purity, but effectiveness depends heavily on the solvent system.

Question 4: How can I minimize the formation of diphenyl disulfide in my reaction in the first place?

Answer: Preventing the formation of byproducts is always the most efficient strategy. Disulfide formation is an oxidative process.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen, which can oxidize the thiophenol reagent to diphenyl disulfide.[15]

  • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen. This can be done by sparging with an inert gas or through freeze-pump-thaw cycles.[15]

  • Control Reagent Stoichiometry: Ensure accurate stoichiometry. An excess of thiol in the absence of the corresponding electrophile can increase the likelihood of self-coupling.[15]

  • Maintain a non-alkaline pH: Under alkaline conditions, thiols can be more easily deprotonated to the thiolate anion, which is more susceptible to oxidation. Keeping the reaction pH neutral or slightly acidic can help.[16][17]

Experimental Protocols & Workflows

Decision Workflow for Purification

The following diagram outlines the logical steps for purifying your crude product.

Purification_Workflow Start Crude Reaction Mixture CheckPurity Assess Purity (TLC/NMR) Is Disulfide > 5%? Start->CheckPurity AcidBase Perform Acid-Base Extraction CheckPurity->AcidBase Yes ChooseMethod Choose Final Step CheckPurity->ChooseMethod No RecheckPurity Assess Purity (TLC/NMR) Is it >98% pure? AcidBase->RecheckPurity FinalProduct Pure Product (Dry and Characterize) RecheckPurity->FinalProduct Yes RecheckPurity->ChooseMethod No Recrystallize Recrystallization ChooseMethod->Recrystallize >90% pure & scalable Chromatography Flash Column Chromatography ChooseMethod->Chromatography <90% pure or complex mix Recrystallize->FinalProduct Chromatography->FinalProduct

Caption: Decision workflow for purification of 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Protocol 1: Acid-Base Extraction

This protocol is designed for the bulk removal of neutral diphenyl disulfide from the acidic product.

Principle Visualization:

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation Initial Crude Mixture (Acid + Disulfide) in Organic Solvent (e.g., EtOAc) AddBase Add Aqueous NaHCO₃ Solution Initial->AddBase Shake in Separatory Funnel Separation Aqueous Layer (Top or Bottom?) Sodium 2-phenyl-3-(phenylsulfanyl)propanoate (Water Soluble Salt) Organic Layer Diphenyl Disulfide (Neutral, Organic Soluble) AddBase->Separation OrganicWorkup Organic Layer: Wash, Dry (Na₂SO₄), Evaporate to isolate Disulfide Separation:f1->OrganicWorkup AqueousWorkup Aqueous Layer: Acidify with HCl (to pH ~2), Extract with EtOAc, Dry, Evaporate Separation:f0->AqueousWorkup FinalProduct Pure Carboxylic Acid AqueousWorkup->FinalProduct

Caption: Principle of separating an acid from a neutral impurity via acid-base extraction.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Second Extraction: Add a fresh portion of saturated NaHCO₃ solution (approx. half the volume of the first wash) to the organic layer remaining in the funnel. Shake and vent as before.

  • Combine & Wash: Drain the second aqueous layer and combine it with "Aqueous 1". To the organic layer, add an equal volume of brine, shake, and discard the aqueous brine wash. This organic layer now contains the bulk of the disulfide byproduct and can be set aside.

  • Acidification: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH of the solution is ~2 (test with pH paper). The desired carboxylic acid product should precipitate out as a white solid or oil.

  • Product Extraction: Extract the acidified aqueous layer with three portions of fresh ethyl acetate.

  • Final Workup: Combine the organic extracts from step 7. Wash once with brine, then dry the organic solution over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Phenyl-3-(phenylsulfanyl)propanoic acid.[1][6][18]

Protocol 2: Flash Column Chromatography

This protocol is for high-purity separation when extraction is insufficient.

Materials:

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column, sand, cotton or glass wool

  • TLC plates, developing chamber, UV lamp

  • Collection tubes

Procedure:

  • Determine Eluent System: On a silica TLC plate, spot your crude material. Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and the disulfide spot, with the product having an Rf value of ~0.2-0.35.[19] The disulfide, being much less polar, will have a much higher Rf.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Load the Sample: Dissolve your semi-purified material in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the sample onto a small amount of silica gel and evaporating the solvent.[19] Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The non-polar diphenyl disulfide will elute first.

  • Monitor Fractions: Spot the collected fractions on TLC plates to track the elution of compounds.

  • Increase Polarity (Gradient): Once the disulfide has been completely eluted, you can gradually increase the polarity of the mobile phase (e.g., to 4:1 or 2:1 Hexanes:EtOAc) to speed up the elution of your more polar carboxylic acid product.

  • Combine & Evaporate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to yield the final, high-purity compound.

References

  • PubChem. (n.d.). Diphenyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Diphenyl disulfide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 882-33-7, DIPHENYL DISULFIDE. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chen, J. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Retrieved from [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Occidental College. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization1. Retrieved from [Link]

  • Singh, P., et al. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE. Retrieved from [Link]

  • Buchi.com. (n.d.). Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • National University of Singapore. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Optimization

Optimizing enantioselective synthesis of chiral phenylpropanoic acids

Technical Support Center: Chiral Phenylpropanoic Acid Synthesis Welcome to the Advanced Synthesis Help Desk. Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Scope: Enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Phenylpropanoic Acid Synthesis

Welcome to the Advanced Synthesis Help Desk. Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Scope: Enantioselective synthesis of 2-phenylpropanoic acids (Profens) and 3-phenylpropanoic acids (Hydrocinnamic derivatives).

Section 1: Method Selection & Strategy

Before troubleshooting, ensure you have selected the correct synthetic route for your scale and substrate constraints. We categorize phenylpropanoic acid synthesis into three primary workflows.

Decision Matrix: Route Selection

MethodSelection cluster_notes Critical Constraint start Start: Define Substrate & Scale q1 Is the target a 2-Arylpropanoic Acid (e.g., Ibuprofen, Naproxen)? start->q1 q2 Scale of Synthesis? q1->q2 Yes route1 Route A: Asymmetric Hydrogenation (Rh/Ru + Chiral Phosphine) q1->route1 No (3-Aryl) q2->route1 >100g (Industrial) route2 Route B: Biocatalysis (Ene-Reductase / Lipase Resolution) q2->route2 Green/Sustainable Focus route3 Route C: Chiral Auxiliary (Evans Oxazolidinone) q2->route3 <10g (Discovery/Lab) warn Direct ERED reduction of free acids is difficult. Esterification required. route2->warn

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural requirements and production scale.

Section 2: Asymmetric Hydrogenation (The Industrial Standard)

Context: This is the most scalable method for generating chiral centers at the


 or 

position of cinnamic acid derivatives. The industry standard typically employs Rh(I) or Ru(II) precursors with atropisomeric ligands (BINAP, SEGPHOS, Walphos).
Troubleshooting Guide: Hydrogenation

Q: My enantiomeric excess (ee) is stalled at 80-85%. How do I push it to >98%?

A: Inconsistent ee in hydrogenation is rarely a catalyst failure but rather a conformational mismatch or solvent effect .

  • Solvent Dielectric Tuning:

    • Issue: Protic solvents (MeOH) can compete for hydrogen bonding sites on the substrate (carboxylate), disrupting the precise alignment required by the catalyst.

    • Solution: Switch to 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) . TFE enhances the rigidity of the catalyst-substrate complex via hydrogen bond strengthening, often boosting ee by 10-15% compared to methanol [1].

  • Pressure Sensitivity:

    • Counter-intuitive Fix: Lower the

      
       pressure. High pressure (e.g., >50 bar) can force a faster, non-selective pathway (the "dihydride route") over the selective "unsaturated route." Try reducing pressure to 5–10 bar.
      
  • Base Additives:

    • If hydrogenating the free acid, add 1.0 eq. of Triethylamine (TEA). Anionic carboxylates coordinate better to Rh(I) centers than neutral acids.

Q: The reaction stops at 50% conversion (Stalled Reaction).

A: This indicates Catalyst Poisoning or Substrate Inhibition .[1]

  • Check Sulfur/Phosphorus: Phenylpropanoic precursors often come from Friedel-Crafts or Wittig reactions. Trace sulfides or phosphine oxides are potent catalyst poisons.

    • Protocol: Pass the substrate solution through a pad of activated carbon or silica with 10%

      
       before adding the catalyst.
      
  • Check Oxygen: Rh-phosphine complexes are air-sensitive. Ensure your solvent is degassed (freeze-pump-thaw x3) and the reactor is purged.

Protocol: Optimized Rh-BINAP Hydrogenation

  • Substrate: 1.0 mmol 2-phenylacrylic acid derivative.

  • Catalyst: 1 mol% [Rh(cod)Cl]

    
     + 2.2 mol% (S)-BINAP.
    
  • Solvent: TFE/MeOH (1:1 v/v), degassed.

  • Conditions: 30°C, 10 bar

    
    , 12 hours.
    
  • Workup: Filter through Celite to remove Rh.

Section 3: Biocatalysis (Green Chemistry)

Context: Biocatalysis uses Ene-Reductases (EREDs) from the "Old Yellow Enzyme" (OYE) family to reduce the C=C bond.[2][3][4][5]

  • Critical Warning: Most wild-type EREDs do not accept free carboxylic acids due to the repulsive electrostatic interaction with the enzyme active site (often Asp/Glu rich).

FAQ: Biocatalytic Reduction

Q: I am trying to reduce 2-phenylacrylic acid with OYE1, but I see zero conversion.

A: As noted above, OYE1 rejects the free acid. You must modify your workflow:

  • Esterify: Convert the acid to a methyl or ethyl ester.

  • Reduce: Run the ERED reaction on the ester.

  • Hydrolyze: Saponify (LiOH/THF/H2O) to return to the acid.

    • Alternative: Use engineered variants (e.g., YqjM mutants) designed to accept carboxylates, though these are less commercially available [2].

Q: I am getting the wrong enantiomer. I need (S)-Ibuprofen, but I am getting (R).

A: OYE-family enzymes are stereospecific.[4][6][7]

  • OYE1/OYE2: Typically deliver the (R)-enantiomer (anti-Prelog selectivity).

  • Solution: Switch to a stereocomplementary enzyme.

    • NCR (Nicotiana tabacum Reductase): Often yields the (S)-enantiomer .

    • Thermodynamic Control: If the product has an acidic

      
      -proton (like 2-phenylpropanoic acid), it is prone to racemization. Ensure the pH of the reaction buffer is kept near 7.0 (phosphate buffer) to prevent spontaneous racemization of your chiral product.
      

Q: The enzyme dies after 1 hour.

A: This is likely Product Inhibition or Cofactor Depletion .

  • Cofactor: Are you regenerating NADPH? You must include a recycling system (e.g., Glucose Dehydrogenase + Glucose).

  • Solvent: If using a co-solvent for solubility, ensure DMSO/EtOH is <5% v/v. Higher concentrations denature the protein.

Section 4: Chiral Auxiliaries (Evans Method)

Context: Best for small-scale, high-purity requirements where catalyst screening is too costly. Uses oxazolidinones to direct alkylation.

Troubleshooting: Evans Alkylation

Q: I have low diastereoselectivity (dr < 10:1) during the alkylation step.

A: The "Zimmerman-Traxler" transition state is loose. Tighten it up:

  • Base Switch: If using LDA, switch to NaHMDS or LiHMDS . The counter-ion size (Li vs Na) dramatically alters the chelation tightness in the transition state [3].

  • Temperature: The reaction must be kept strictly at -78°C . Even a brief warm-up to -40°C can erode dr to 3:1.

  • Leaving Group: If alkylating with a bromide, switch to an iodide or triflate to increase reaction rate at low temperatures.

EvansLogic step1 Evans Auxiliary (Oxazolidinone) step2 Enolization (LiHMDS, -78°C) step1->step2 step3 Z-Enolate (Chelated) step2->step3 Strict Temp Control step4 Electrophile Attack (Opposite to Aux) step3->step4 Steric Blocking

Figure 2: Workflow for Evans Auxiliary Alkylation ensuring Z-enolate formation.

Section 5: Analytical & Purification Data

Chiral HPLC Method Development Separating phenylpropanoic acid enantiomers is difficult due to peak tailing (carboxylic acid interaction with silica).

Recommended Column & Phase:

ParameterRecommendationMechanism
Column Chiralpak AD-H or IC Amylose-based phases offer best recognition for phenyl rings.
Mobile Phase Hexane : IPA (90:10)Standard Normal Phase.
Additive (Critical) 0.1% TFA (Trifluoroacetic acid)Suppresses ionization of the -COOH group, sharpening peaks.
Flow Rate 0.5 - 1.0 mL/minLower flow often improves resolution (

) for these acids.

Purification of Racemic Mixtures (Fallback): If synthesis fails to reach >99% ee, use Classical Resolution :

  • Agent: (S)-(-)-

    
    -Methylbenzylamine.
    
  • Solvent: Isopropanol/Water (reflux then cool).

  • Mechanism: Forms diastereomeric salts. The (S,S)-salt typically crystallizes out, leaving the (R,S)-salt in solution (check specific solubility for your derivative).

References

  • Solvent Effects in Asymmetric Hydrogenation

    • Title: Asymmetric Hydrogenation of Cinnamic Acid Deriv
    • Source:Journal of the American Chemical Society.[7][8]

    • Link: (Representative DOI for Evans/Knowles foundational work).

  • Biocatalysis (Ene-Reductases)

    • Title: Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds.
    • Source:Biotechnology Advances.
    • Link:

  • Evans Auxiliary Optimization

    • Title: Enantioselective Synthesis via Chiral Auxiliaries.[9]

    • Source:Harvard Lecture Notes (Evans) / Review.
    • Link:

  • Chiral HPLC Methods

    • Title: Strategies for Method Development in Chiral Chrom
    • Source:Journal of Chrom
    • Link:

Sources

Troubleshooting

Resolving regioisomer formation in phenyl-sulfanyl propanoic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity issues during the synthesis of thioether building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity issues during the synthesis of thioether building blocks. A pervasive challenge in organic synthesis and drug development is controlling the regioselective formation of phenyl-sulfanyl propanoic acid derivatives.

When synthesizing these compounds, reactions often diverge into two distinct regioisomers: 2-(phenylsulfanyl)propanoic acid (the α-thioether, a Markovnikov-type product) and 3-(phenylsulfanyl)propanoic acid (the β-thioether, an anti-Markovnikov/Michael adduct).

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to grant you absolute control over your reaction's regioselectivity.

Part 1: Mechanistic Divergence & Causality

The root cause of regioisomer contamination usually stems from a misunderstanding of competing kinetic and thermodynamic pathways. When attempting to synthesize the 2-isomer via nucleophilic substitution (Sₙ2) of 2-bromopropanoic acid, the use of strong bases can inadvertently trigger an E2 elimination. This generates acrylic acid in situ, which rapidly undergoes a thia-Michael addition with the thiophenolate anion, yielding the 3-isomer as a major contaminant.

G Start 2-Bromopropanoic Acid + Thiophenol Base Base Addition Start->Base SN2 SN2 Pathway (Low Temp, Mild Base) Base->SN2 E2 E2 Elimination (High Temp, Strong Base) Base->E2 Prod2 2-(Phenylsulfanyl)propanoic acid (Exclusive α-Isomer) SN2->Prod2 Inter Acrylic Acid (In-situ Intermediate) E2->Inter Michael Thia-Michael Addition (+ Thiophenolate) Inter->Michael Prod3 3-(Phenylsulfanyl)propanoic acid (β-Isomer Contaminant) Michael->Prod3

Mechanistic divergence in the synthesis of phenyl-sulfanyl propanoic acid regioisomers.

Part 2: Troubleshooting FAQs

Q1: I am attempting to synthesize 2-(phenylsulfanyl)propanoic acid via the nucleophilic substitution of 2-bromopropanoic acid with thiophenol. Why does my NMR show massive contamination of the 3-isomer? Causality: You are likely using a base that is too strong (e.g., DBU, KOtBu) or running the reaction at too high a temperature. Strong bases induce an E2 dehydrohalogenation of your starting material, generating acrylic acid. Thiophenolate is an exceptional nucleophile for conjugate additions and will immediately attack the newly formed acrylic acid via a thia-Michael addition. Because the conjugate addition is thermodynamically favored, the 3-isomer quickly becomes the dominant product. Solution: Switch to a mild, heterogeneous base like K₂CO₃ in a polar aprotic solvent (DMF) and strictly maintain the reaction at 0 °C to kinetically trap the reaction in the Sₙ2 pathway.

Q2: How can I strictly enforce the synthesis of the 3-isomer without utilizing harsh bases that cause polymerization or oxidative disulfide formation? Causality: Spontaneous radical pathways (thiol-ene reactions) or oxidative conditions can lead to complex mixtures, including the formation of diphenyl disulfide side-products ()[1]. Furthermore, traditional acid-catalyzed oxidative additions can inadvertently yield sulfoxides if oxidants are not excluded ()[2]. Solution: Utilize a fluoride-ion catalyzed conjugate addition . Tetrabutylammonium fluoride (TBAF) acts as a potent hydrogen-bond acceptor, highly activating the thiol proton and enhancing the nucleophilicity of the sulfur atom without creating a strongly basic medium. This ensures exclusive β-regioselectivity and prevents acrylic acid polymerization ()[3].

Q3: How do I self-validate the regioisomeric purity of my product before moving to the next synthetic step? Causality: The distinct chemical environments of the aliphatic protons allow for definitive structural assignment via ¹H-NMR. Solution: Run a quick ¹H-NMR (CDCl₃).

  • 2-Isomer: Look for a distinct methine quartet (~3.8 ppm) coupled to a methyl doublet (~1.5 ppm).

  • 3-Isomer: Look for two distinct, coupled triplets (or multiplets) around ~3.1 ppm and ~2.6 ppm corresponding to the adjacent -CH₂-CH₂- groups.

Part 3: Quantitative Reaction Optimization

The table below summarizes the causality discussed in Q1, demonstrating how reaction conditions dictate the kinetic vs. thermodynamic control of the regioisomers.

Table 1: Effect of Conditions on Regioisomer Distribution (2-Bromopropanoic acid + Thiophenol)

Base UsedSolventTemperature (°C)Primary MechanismYield (%)Ratio (2-Isomer : 3-Isomer)
DBU (Strong)THF65E2 Elimination855 : 95
NaOH (Strong)H₂O25Mixed (Sₙ2/E2)7840 : 60
Et₃N (Moderate)DCM25Sₙ2 Favored8285 : 15
K₂CO₃ (Mild) DMF 0 Strict Sₙ2 91 99 : 1

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-(Phenylsulfanyl)propanoic acid

Objective: Suppress E2 elimination to exclusively yield the α-thioether.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve thiophenol (10.0 mmol) in 20 mL of anhydrous DMF. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide, while the inert atmosphere prevents oxidative dimerization to diphenyl disulfide.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous K₂CO₃ (11.0 mmol) in small portions. Causality: K₂CO₃ is a mild, insoluble base in DMF. It deprotonates the thiol at the solid-liquid interface without creating a high concentration of soluble base, strictly suppressing the E2 elimination pathway.

  • Electrophile Addition: Add 2-bromopropanoic acid (10.0 mmol) dropwise over 30 minutes, maintaining the temperature at exactly 0 °C. Causality: The low temperature kinetically traps the reaction in the lower-activation-energy Sₙ2 pathway.

  • Validation & Quenching: Stir for 4 hours at 0 °C. Self-validate completion by spotting on TLC (UV active product). Quench by slowly adding 1M HCl until the aqueous layer reaches pH 2. Causality: Acidification ensures the propanoic acid product is fully protonated, allowing it to partition exclusively into the organic layer.

  • Isolation: Extract with EtOAc (3 × 20 mL), wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: TBAF-Catalyzed Synthesis of 3-(Phenylsulfanyl)propanoic acid

Objective: Utilize hydrogen-bond activation for exclusive β-regioselectivity.

TBAF_Cycle Thiol Thiophenol (PhSH) Hbond [PhS-H···F-] Complex (Enhanced Nucleophilicity) Thiol->Hbond TBAF TBAF Catalyst (Fluoride Ion) TBAF->Hbond Activation Transition Conjugate Addition (β-carbon attack) Hbond->Transition Acrylate Acrylic Acid Acrylate->Transition Transition->TBAF Catalyst Regeneration Product 3-(Phenylsulfanyl)propanoic acid (Exclusive β-Isomer) Transition->Product

TBAF-catalyzed highly regioselective thia-Michael addition workflow.

  • Preparation: In a round-bottom flask, combine thiophenol (10.0 mmol) and acrylic acid (10.0 mmol) in 10 mL of THF at room temperature.

  • Catalyst Activation: Add TBAF (1.0 mmol, 1M solution in THF) dropwise. Causality: The fluoride ion establishes a strong hydrogen bond with the thiol proton. This highly activates the sulfur nucleophile for conjugate addition without the need for basic conditions that could polymerize the acrylic acid ()[3].

  • Reaction Monitoring: Stir at room temperature for 2 hours. Self-Validation: The reaction will exhibit a mild, sustained exotherm upon TBAF addition, confirming the initiation of the catalytic cycle.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from hot hexanes/ethyl acetate to yield pure white crystals. Causality: Recrystallization leverages the differential solubility of the target acid versus any trace unreacted thiophenol or diphenyl disulfide.

References

  • Gao, S., Tseng, C., Tsai, C. H., & Yao, C. F. (2008). "Fluoride ion-catalyzed conjugate addition for easy synthesis of 3-sulfanylpropionic acid from thiol and α,β-unsaturated carboxylic acid." Tetrahedron, 64(10), 2412-2418. URL:[Link]

  • LookChem Database. "Diphenyl disulfide - 882-33-7 Chemical Properties and Uses". URL:[Link]

  • Yu, H.-L., & Karaghiosoff, M. (2015). "Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides." Synthesis, 47(18), 2821-2829. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Thia-Michael Additions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for troubleshooting catalyst deactivation in thia-Michael additions. This guide is designed to provide you, as a sen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in thia-Michael additions. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. Our focus is on understanding the root causes of catalyst deactivation to ensure the integrity and efficiency of your synthetic processes.

Troubleshooting Guide: A Symptom-Based Approach

Experiencing a drop in yield, a sluggish reaction, or complete reaction failure? Catalyst deactivation is a likely culprit. This guide will walk you through a systematic approach to identify and address the problem.

Symptom: Reaction is Sluggish or Incomplete

If you observe that your thia-Michael addition is proceeding much slower than expected or fails to reach completion, it's a primary indicator of catalyst deactivation.

Answer: The mechanism of a thia-Michael addition is heavily influenced by the choice of catalyst, which can be broadly categorized as base-catalyzed or nucleophile-initiated.[1][2] Understanding the catalytic cycle is the first step in troubleshooting.

  • Base-Catalyzed Pathway: Weak Brønsted bases like triethylamine (NEt3) deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the Michael acceptor.[1][2] The rate of this reaction can be negatively impacted by the presence of the protonated base, which slows down the formation of new thiolate.[2][3]

  • Nucleophile-Initiated Pathway: Lewis bases, such as phosphines, act as nucleophilic catalysts. They first attack the Michael acceptor to form a zwitterionic intermediate.[1][2] This intermediate then deprotonates the thiol, generating the thiolate anion and propagating the reaction.[1][2] This pathway is often faster and requires lower catalyst loadings.[2][3]

A shift in reaction conditions, such as pH or the presence of acidic impurities, can disrupt these cycles.

Answer: Yes, impurities are a frequent cause of catalyst deactivation.

  • Water: The presence of water can lead to catalyst deconstruction, leaching of the active species, or sintering, especially with heterogeneous catalysts.[4] While unavoidable in some biomass-derived feedstocks, for typical organic synthesis, using anhydrous solvents and reagents is crucial.

  • Acidic or Basic Impurities: Trace amounts of acidic impurities can neutralize a basic catalyst, while basic impurities can interfere with acid-catalyzed reactions. These impurities can alter the pH of the reaction medium, which is a critical parameter for thia-Michael additions.[2][3]

  • Oxidizing Agents: Thiols are susceptible to oxidation, forming disulfides. If your thiol has been improperly stored or is old, it may contain disulfide impurities that do not participate in the reaction, leading to an apparent decrease in reaction rate.

Recommended Action:

  • Re-purify Starting Materials: Distill solvents and recrystallize or re-distill thiols and Michael acceptors.

  • Use Anhydrous Conditions: Dry solvents using appropriate drying agents and run reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Characterize Starting Materials: Use techniques like NMR or GC-MS to confirm the purity of your reagents before use.

Symptom: No Reaction or Complete Catalyst Inactivity

This is a more severe issue that points to a fundamental problem with the catalyst or reaction setup.

Answer: The thia-Michael addition is often a reversible reaction.[1][2] An apparent lack of reaction could be due to an unfavorable equilibrium position rather than a deactivated catalyst.

Several factors influence the equilibrium:

  • Structure of the Michael Acceptor: The presence of strong electron-withdrawing groups (EWGs) on the Michael acceptor makes the addition more thermodynamically favorable.[1][5] However, a second EWG at the α-position can sometimes make the reaction less favorable.[3]

  • Structure of the Thiol: The basicity of the thiol plays a role in the reaction.[2][3]

  • Solvent: Polar aprotic solvents like DMF and DMSO can stabilize the negatively charged thiolate intermediate, thus favoring the forward reaction.[1][2][3]

  • Temperature: While higher temperatures can increase the reaction rate, they can also shift the equilibrium towards the starting materials in exothermic reactions.

Recommended Action:

  • Analyze the Thermodynamics: If possible, use computational methods (like DFT calculations) to assess the thermodynamics of your specific reaction.

  • Modify the Substrates: Consider using a Michael acceptor with stronger electron-withdrawing groups or a more nucleophilic thiol.

  • Optimize Solvent and Temperature: Screen different solvents and run the reaction at various temperatures to find the optimal conditions.[6]

Frequently Asked Questions (FAQs)

Q1: My heterogeneous catalyst (e.g., Amberlyst® A21) worked well for the first few runs but has now lost activity. What's happening?

A1: This is a classic case of catalyst deactivation through fouling or poisoning. With heterogeneous catalysts like Amberlyst® A21, the active sites can become blocked by strongly adsorbed species from the reaction mixture, or the polymer matrix can degrade.[4][7]

  • Fouling: This is the physical deposition of byproducts or unreacted starting materials onto the catalyst surface and within its pores.[4][8] This blocks access to the active sites.

  • Poisoning: This involves the strong chemisorption of impurities onto the active sites, rendering them inactive.[4]

Troubleshooting Steps:

  • Wash the Catalyst: After each run, wash the catalyst thoroughly with a suitable solvent (e.g., acetone for Amberlyst® A21) to remove any physisorbed species.[7][9]

  • Regenerate the Catalyst: If washing is insufficient, a more rigorous regeneration procedure may be necessary. This could involve treatment with a basic or acidic solution, depending on the nature of the catalyst and the suspected foulant. For coke deposition, controlled oxidation is a common regeneration method.[8][10]

  • Characterize the Deactivated Catalyst: Techniques like BET surface area analysis can reveal pore blocking, while elemental analysis (XRF, PIXE) can identify poisons.[11][12]

Q2: I'm using a metal-based catalyst (e.g., FeCl3, Ni(II) complexes) and see a color change in my reaction, along with a drop in activity. What does this indicate?

A2: A color change often signifies a change in the oxidation state or coordination environment of the metal center, which can lead to deactivation.[13]

  • Leaching: The active metal species may be leaching from the support (if any) into the solution, leading to a loss of catalytic activity over time.

  • Reaction with Substrates or Solvent: The metal catalyst may be reacting with the thiol, Michael acceptor, or solvent to form an inactive complex. For instance, some transition metals can be poisoned by sulfur compounds.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation of the metal center.

  • Ligand Selection: For metal complexes, the choice of ligand is critical. A robust ligand system can stabilize the metal center and prevent unwanted side reactions.

  • ICP-MS Analysis: Analyze the reaction solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify any metal leaching.

Q3: Can I use computational modeling to predict or understand catalyst deactivation?

A3: Absolutely. Computational models are powerful tools for understanding reaction mechanisms and deactivation pathways.[4] DFT (Density Functional Theory) calculations can be used to:

  • Investigate the binding energies of substrates and potential poisons to the catalyst's active site.

  • Model the transition states of the desired reaction and potential side reactions.

  • Predict the thermodynamic and kinetic parameters of the reaction, helping to identify conditions that favor the desired product and minimize deactivation.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for Thia-Michael Addition with a Heterogeneous Catalyst (Amberlyst® A21)

This protocol is adapted from a study on solvent-free thia-Michael additions.[7][9]

  • Catalyst Preparation: Dry the Amberlyst® A21 catalyst under vacuum at a suitable temperature before use.

  • Reaction Setup: In a round-bottom flask, combine the thiol (2.5 mmol) and the Michael acceptor (2.5 mmol).

  • Catalyst Addition: Add the pre-dried Amberlyst® A21 (0.25 g) to the mixture.

  • Reaction: Stir the mixture under neat (solvent-free) conditions at room temperature for the desired time (e.g., 3 hours).[7][9]

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Workup: Upon completion, filter off the catalyst by suction and wash it with acetone (5-10 mL).[7][9] The filtrate is then concentrated by rotary evaporation to yield the crude product.

  • Purification: Purify the product by appropriate methods, such as column chromatography or crystallization.[7]

Table 1: Comparison of Catalytic Systems for the Thia-Michael Addition of Thiophenol to Chalcone
Catalyst SystemCatalyst Loading (mol%)Reaction TimeSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Organocatalyst
L-Proline51 h[bmim]PF₆Room Temp.95N/A[14]
Triphenylphosphine1012 hDichloromethaneRoom Temp.92N/A[14]
Heterogeneous Catalyst
Amberlyst® A210.25 g / 2.5 mmol3 hNeatRoom Temp.94 (for ethyl acrylate)N/A[7][14]
Metal-Based Catalyst
Ni(II)-BINOL-salen1024 hTolueneRoom Temp.79 (for cyclohexenone)90[14]

Visualizing Deactivation Pathways

Understanding the logical flow of troubleshooting is critical. The following diagram illustrates a typical workflow for diagnosing catalyst deactivation.

Troubleshooting_Workflow Start Symptom: Low Yield / Slow Reaction Check_Catalyst Is the Catalyst Type Appropriate? Start->Check_Catalyst Check_Purity Are Starting Materials & Solvents Pure? Check_Catalyst->Check_Purity Check_Equilibrium Is the Reaction Equilibrium Unfavorable? Check_Purity->Check_Equilibrium Impurity_Source Identify & Remove Impurities Check_Purity->Impurity_Source No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp.) Check_Equilibrium->Optimize_Conditions Yes Catalyst_Characterization Characterize Deactivated Catalyst Check_Equilibrium->Catalyst_Characterization No Impurity_Source->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success Regenerate Regenerate or Replace Catalyst Catalyst_Characterization->Regenerate Regenerate->Success

Caption: A troubleshooting workflow for catalyst deactivation.

The following diagram illustrates the primary mechanisms of catalyst deactivation.

Deactivation_Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical) Deactivation->Poisoning Fouling Fouling (Physical) Deactivation->Fouling Thermal_Degradation Thermal Degradation / Sintering Deactivation->Thermal_Degradation Leaching Leaching of Active Species Deactivation->Leaching Poisoning_Desc Strong chemisorption of impurities on active sites. Poisoning->Poisoning_Desc Fouling_Desc Physical deposition of species blocking pores and surfaces. Fouling->Fouling_Desc Thermal_Degradation_Desc Structural changes due to high temperatures. Thermal_Degradation->Thermal_Degradation_Desc Leaching_Desc Loss of active components into the reaction medium. Leaching->Leaching_Desc

Caption: Common mechanisms of catalyst deactivation.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thiophenol Removal from Carboxylic Acids

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you frequently encounter thiophenol (PhSH) as a nucleophile, radical mediator, or deprotecting agent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you frequently encounter thiophenol (PhSH) as a nucleophile, radical mediator, or deprotecting agent. However, its putrid odor, toxicity, and notorious tendency to co-purify with carboxylic acids—specifically propanoic acid derivatives—make downstream processing a significant bottleneck.

This guide provides field-proven, self-validating protocols to quantitatively remove unreacted thiophenol from your propanoic acid products. We focus not just on what to do, but the thermodynamic and kinetic causality behind each step.

Data Presentation: Physicochemical Properties

Understanding the thermodynamic properties of your mixture is the first step in troubleshooting. The core of this separation challenge lies in the physicochemical similarities between thiophenol and low-molecular-weight carboxylic acids[1].

CompoundpKa (in H₂O)Boiling Point (°C)Odor ProfilePartitioning Behavior (at pH 8.3)
Propanoic Acid ~4.8141Pungent, rancid>99.9% Aqueous (Deprotonated)
Thiophenol 6.62169Putrid, garlic-like~96% Aqueous (Deprotonated)
Diphenyl Disulfide N/A (Neutral)310Mild, faint100% Organic (Neutral)

(Data synthesized from standard physicochemical tables[1],[2])

Strategic Decision Matrix

Before selecting a protocol, evaluate the chemical stability of your specific propanoic acid derivative to avoid unwanted side reactions.

DecisionTree Start Is the propanoic acid product oxidation-sensitive? OxYes Yes (e.g., contains alkenes/thioethers) Start->OxYes OxNo No (Fully saturated/stable) Start->OxNo Scavenger Use Solid-Supported Maleimide Scavenger OxYes->Scavenger OxMethod Use H2O2 Oxidation followed by Base Extraction OxNo->OxMethod

Figure 1: Decision matrix for selecting a thiophenol removal strategy.

Troubleshooting Guides & FAQs
Q1: Why does a standard saturated NaHCO₃ extraction fail to separate my propanoic acid product from unreacted thiophenol?

The Causality: The failure is rooted in the Henderson-Hasselbalch equation and the overlapping pKa values of the two species. Propanoic acid has a pKa of approximately 4.8[2], while thiophenol has a pKa of 6.62[1].

Saturated aqueous sodium bicarbonate (NaHCO₃) typically buffers at a pH of ~8.3. At pH 8.3, propanoic acid is fully deprotonated (pH >> pKa) and resides in the aqueous layer as sodium propanoate. However, because the pH is also nearly two units above the pKa of thiophenol, >95% of the thiophenol is simultaneously deprotonated to form water-soluble sodium thiophenolate. Both compounds partition into the aqueous phase, completely defeating the purpose of the acid-base extraction.

Q2: My propanoic acid product is stable to mild oxidation. What is the most robust method for thiophenol removal?

The Causality: The most definitive way to break the pKa overlap is to chemically alter the thiophenol. By oxidizing the thiol to diphenyl disulfide (PhS-SPh), you eliminate the acidic S-H proton[1]. Diphenyl disulfide is a neutral, highly lipophilic molecule that will exclusively remain in the organic phase, allowing your propanoic acid to be cleanly extracted into the aqueous phase as a salt[3].

Protocol: H₂O₂ Oxidation and Extraction

  • Oxidation: To the crude reaction mixture dissolved in ethyl acetate (EtOAc) or dichloromethane (DCM), add 30% aqueous hydrogen peroxide (H₂O₂) dropwise (approx. 1.5–2.0 equivalents relative to residual thiophenol)[3]. Stir vigorously at room temperature for 1–2 hours.

  • Verification (Self-Validation): Spot the mixture on TLC. Thiophenol (UV active, stains with KMnO₄) will convert to diphenyl disulfide, which runs significantly higher on the TLC plate due to its lack of polarity. Do not proceed until the PhSH spot disappears.

  • Base Extraction: Add saturated aqueous NaHCO₃ to the mixture. The propanoic acid product moves to the aqueous layer. The diphenyl disulfide remains in the organic layer.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of the disulfide. Discard the organic layers.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2.0. This reprotonates the propanoic acid, driving it out of the aqueous phase.

  • Final Recovery: Extract the acidified aqueous layer with fresh EtOAc or DCM. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure propanoic acid product.

Workflow Crude Crude Mixture (Propanoic Acid + PhSH) Oxidation Oxidation (30% H2O2) PhSH → PhS-SPh Crude->Oxidation BaseExt Base Extraction (Sat. NaHCO3, pH ~8.3) Oxidation->BaseExt Org1 Organic Phase (Diphenyl Disulfide) BaseExt->Org1 Discard Aq1 Aqueous Phase (Sodium Propanoate) BaseExt->Aq1 Keep Acidify Acidification (1M HCl to pH 2.0) Aq1->Acidify Org2 Organic Phase (Pure Propanoic Acid) Acidify->Org2 Extract (EtOAc/DCM)

Figure 2: Workflow for thiophenol removal via oxidation and acid-base extraction.

Q3: My product contains an oxidation-sensitive moiety (e.g., an alkene or thioether). How can I remove the thiophenol without using oxidants?

The Causality: If oxidation is contraindicated, you must exploit the nucleophilicity of the thiol. Thiophenol is a highly reactive "soft" nucleophile. By introducing a solid-supported electrophile, such as Polymer-Supported Maleimide (PS-Maleimide), you can covalently trap the thiophenol via a rapid thia-Michael addition[4]. The carboxylic acid, being a "hard" and much weaker nucleophile, will not react with the maleimide resin and remains in solution.

Protocol: Solid-Phase Scavenging

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).

  • Resin Addition: Add PS-Maleimide resin (typically 3–5 equivalents based on the estimated residual thiophenol)[4].

  • Incubation: Shake or stir gently at room temperature for 2–4 hours. Note: Use an orbital shaker or overhead stirrer; magnetic stir bars can mechanically grind and destroy the polymer beads, clogging your filters.

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of Celite. The thiophenol is now covalently bound to the solid resin and is removed in the filter cake.

  • Concentration: Wash the resin with a small amount of reaction solvent, combine the filtrates, and concentrate to recover your pure propanoic acid product.

Q4: How do I decontaminate my glassware and fume hood from the lingering thiophenol stench?

The Causality: The human olfactory system can detect thiophenol at parts-per-billion (ppb) levels. Washing with soap and water merely spreads the hydrophobic thiol around. To destroy the odor, you must aggressively oxidize the thiol beyond the disulfide stage, all the way to the highly water-soluble, odorless benzenesulfonic acid.

Protocol: Bleach Scrubbing

  • Prepare a bath of commercial sodium hypochlorite (bleach, ~5% NaOCl) inside the fume hood.

  • Submerge all contaminated glassware, syringes, and stir bars in the bleach bath.

  • Allow to soak for at least 30–60 minutes. The strong oxidant converts residual PhSH to sodium benzenesulfonate, which easily rinses away with water.

References

1.1 - wikipedia.org[1] 2.2 - umass.edu[2] 3. 3 - benchchem.com[3] 4.4 - google.com (Patents)[4]

Sources

Optimization

Technical Support Center: Controlling Polymerization of 2-Phenylacrylic Acid Precursors

Welcome to the technical support center for the controlled polymerization of 2-phenylacrylic acid and its precursors. This guide is designed for researchers, scientists, and professionals in drug development to troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the controlled polymerization of 2-phenylacrylic acid and its precursors. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful synthesis of well-defined polymers.

FAQs: Foundational Knowledge

Q1: What makes 2-phenylacrylic acid and its precursors prone to spontaneous polymerization?

2-Phenylacrylic acid, also known as atropic acid, and its derivatives are vinyl monomers.[1][2] The presence of the vinyl group, in conjugation with the phenyl and carboxylic acid moieties, makes the molecule susceptible to free-radical polymerization.[3][4] This process can be initiated by heat, light, or the presence of radical species, leading to uncontrolled and often rapid polymerization.[5][6]

Q2: What is the fundamental difference between controlled and uncontrolled polymerization?

Uncontrolled polymerization, often referred to as conventional free-radical polymerization, is characterized by a rapid initiation and propagation of polymer chains, followed by termination steps. This typically results in polymers with a broad molecular weight distribution (high polydispersity) and limited control over the final polymer architecture.[7]

Controlled polymerization techniques, on the other hand, aim to minimize termination reactions, allowing for a more "living" polymerization process.[8][9] This enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and the ability to create complex architectures like block copolymers.[10][11]

Q3: What are the primary methods for controlling the polymerization of acrylic monomers?

Several controlled radical polymerization (CRP) techniques are effective for acrylic monomers, including:

  • Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (commonly copper) to reversibly activate and deactivate the growing polymer chains.[8][10]

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent to mediate the polymerization, allowing for excellent control over molecular weight and architecture.[11][12]

  • Nitroxide-Mediated Polymerization (NMP): This technique utilizes stable nitroxide radicals to control the growing polymer chains.[7][8]

  • Anionic Polymerization: While highly effective for producing polymers with very narrow molecular weight distributions, anionic polymerization is very sensitive to impurities and requires stringent reaction conditions.[9][13][14]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Premature or Spontaneous Polymerization During Storage or Reaction Setup
Symptoms:
  • Monomer solution becomes viscous or solidifies unexpectedly.

  • Formation of insoluble "popcorn" polymer.[15]

  • Exothermic reaction (heat generation) in the storage container or reaction vessel before initiation.

Root Causes & Corrective Actions:
Cause Explanation Solution
Inadequate Inhibition Commercially available acrylic monomers are typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) or phenothiazine (PTZ).[16] These inhibitors require the presence of dissolved oxygen to function effectively.[6]Ensure proper storage: Store monomers in a cool, dark, and well-ventilated area.[17][18] Do not store under an inert atmosphere for extended periods, as this depletes the oxygen required for many common inhibitors to work.[6] Check inhibitor levels: If the monomer has been stored for a long time or at elevated temperatures, the inhibitor may be depleted. Consider adding a small amount of a suitable inhibitor.
Exposure to Heat or Light Heat and UV light can provide the energy needed to initiate free-radical polymerization.[5][19]Control temperature: Store and handle monomers at recommended temperatures, typically between 15-25°C.[5] Avoid exposure to direct sunlight or other sources of UV radiation. Use amber glass or opaque containers for storage.[17]
Contamination Contaminants such as peroxides, rust (iron oxides), or other radical initiators can trigger polymerization.Use high-purity reagents: Ensure all solvents and other reagents are free from peroxides and other impurities. Proper cleaning of glassware: Use appropriate cleaning procedures to remove any residual contaminants from reaction vessels.
Workflow for Preventing Premature Polymerization:

Caption: Workflow for proper monomer storage.

Issue 2: Lack of Polymerization or Very Slow Reaction Rate
Symptoms:
  • No noticeable increase in viscosity after the initiator is added.

  • Low monomer conversion even after extended reaction times.

Root Causes & Corrective Actions:
Cause Explanation Solution
Presence of Inhibitors The inherent stabilizer in the monomer is preventing polymerization.Remove the inhibitor: Pass the monomer through a column of activated basic alumina or use a commercial inhibitor removal system immediately before use.
Presence of Oxygen Dissolved oxygen can act as a radical scavenger, inhibiting the polymerization process.[20]Deoxygenate the reaction mixture: Purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before adding the initiator. Maintain a positive inert gas pressure throughout the reaction.[20]
Inactive or Insufficient Initiator The initiator may have decomposed due to improper storage, or the concentration may be too low.Use fresh initiator: Store initiators at the recommended temperature and check their expiration dates. Optimize initiator concentration: A higher initiator concentration generally leads to a faster reaction rate (and lower molecular weight).[21]
Suboptimal Temperature The reaction temperature may be too low for the chosen initiator to decompose at an appropriate rate.Adjust reaction temperature: Consult the initiator's datasheet for its optimal decomposition temperature range. Increasing the temperature can increase the rate of polymerization.[21]
Experimental Protocol: Inhibitor Removal
  • Prepare the column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified.

  • Pass the monomer: Gently pour the 2-phenylacrylic acid precursor through the column.

  • Collect the purified monomer: Collect the inhibitor-free monomer in a clean, dry flask.

  • Use immediately: The purified monomer is now highly susceptible to spontaneous polymerization and should be used immediately.

Issue 3: Poor Control Over Molecular Weight and High Polydispersity
Symptoms:
  • The final polymer has a much higher or lower molecular weight than theoretically predicted.

  • Gel Permeation Chromatography (GPC) analysis shows a broad, multimodal, or heavily tailed peak, indicating a high polydispersity index (PDI > 1.5).

Root Causes & Corrective Actions:
Cause Explanation Solution
Impurities Impurities in the monomer, solvent, or initiator can act as chain transfer agents, leading to uncontrolled chain termination and re-initiation.Purify all reagents: Ensure high purity of monomer, solvent, and initiator. Solvents should be dried and deoxygenated.
Incorrect Stoichiometry in Controlled Polymerization In techniques like ATRP and RAFT, the ratio of monomer to initiator to catalyst/chain transfer agent is critical for achieving good control.[10][12]Precisely measure all components: Carefully calculate and weigh all reactants. Optimize ratios: Systematically vary the ratios to find the optimal conditions for the specific monomer and desired molecular weight.
Poor Heat Transfer The polymerization of acrylics is highly exothermic.[20] Poor heat dissipation can lead to localized "hot spots" where the reaction rate accelerates, causing a loss of control.Ensure efficient stirring: Use a magnetic stir bar or overhead stirrer appropriate for the viscosity of the reaction mixture. Use a temperature-controlled bath: Immerse the reaction vessel in an oil or water bath to maintain a constant temperature. For larger scale reactions, consider a reactor with a cooling jacket.
Diagram: Factors Affecting Polymerization Control

G A Desired Polymer Properties (Controlled MW, Low PDI) B Purity of Reagents A->B C Accurate Stoichiometry (Monomer:Initiator:Catalyst) A->C D Consistent Temperature A->D E Efficient Mixing A->E F Proper Deoxygenation A->F G Loss of Control (High PDI, Unpredictable MW) B->G C->G D->G E->G F->G

Caption: Key parameters for achieving controlled polymerization.

References

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (n.d.). Controlled Radical Polymerization of Acrylates Regulated by Visible Light.
  • Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - RSC Publishing. (n.d.).
  • (2026, February 10). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - PMC.
  • (1994, June 30). New Initiators for Controlled Radical Polymerization of Acrylic Monomers - DTIC.
  • (2025, October 11). How to Stabilize Acrylic Resin in High-Temperature Environments - Patsnap Eureka.
  • (2016, December 29). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP | Journal of the American Chemical Society.
  • Acrylic Monomers for Biomaterials Research | TCI AMERICA - Tokyo Chemical Industry. (n.d.).
  • Acrylic acid (HSG 104, 1997) - INCHEM. (n.d.).
  • Controlled Radical Polymerization Guide - Sigma-Aldrich. (n.d.).
  • US3227628A - Stabilization of acrylic monomers - Google Patents. (n.d.).
  • Acrylic Acid. (n.d.).
  • FR2814741A1 - PROCESS FOR STABILIZING ACRYLIC MONOMERS - Google Patents. (n.d.).
  • (2005, March 1). Acrylic Dispersions for Industrial Coatings with Polymer-Bound Stabilizers | PCI Magazine.
  • 492-38-6 | 2-Phenylacrylic acid - ChemScene. (n.d.).
  • (2004, March 6). Comparison of Conventional and Miniemulsion Copolymerizations of Acrylic Monomers Using Poly(vinyl alcohol) as the Sole Stabilizer | Macromolecules - ACS Publications.
  • (2025, April 7). Acrylic acid - PENTA.
  • Acrylic acid - SAFETY DATA SHEET. (n.d.).
  • (2016, March 15). Glacial Acrylic Acid.
  • US7345121B2 - Method of controlled free radical polymerisation of acrylic acid and its salts thereof, resulting low-polydispersity polymers, and their uses - Google Patents. (n.d.).
  • (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • (2019, May 21). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials - Aidic.
  • (2017, October 3). Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation.
  • (2025, December 4). Photocontrolled Solution [2+2] Polymerization of p-Phenylenediacrylate and Depolymerization - ResearchGate.
  • Anionic Polymerization | Polymer Research Laboratory. (n.d.).
  • (2025, July 3). Anionic vs. Cationic Polymerization: Why Some Monomers Need Special Catalysts.
  • Combining Cationic and Anionic Polymerizations using a Universal Mediator: Enabling Access to Two - ChemRxiv. (n.d.).
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Request PDF - ResearchGate. (n.d.).
  • (2023, March 10). Controlled Polymerization - PMC - NIH.
  • 2-Phenylacrylic acid - Polymer Source. (n.d.).
  • EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents. (n.d.).
  • Inhibition of acrylic acid and acrylate autoxidation - RSC Publishing - Rsc.org. (n.d.).
  • Anionic Polymerization | PDF - Scribd. (n.d.).
  • Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymerization - Benchchem. (n.d.).
  • US5494983A - Method for anionic polymerization of acrylic and methacrylic acid derivatives and acrylonitrile methacrylonitrile using resonance stabilized anions - Google Patents. (n.d.).
  • (2014, December 4). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry.
  • (2015, December 14). How we can control molecular size of acrylic acid based polymer by the way of process controls or process systems? | ResearchGate.
  • WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google Patents. (n.d.).
  • Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions - PMC. (n.d.).
  • The effects of cure temperature history on the stability of polyimide films. (n.d.).
  • (2024, April 9). 2-PHENYLACRYLIC ACID - ChemBK.
  • Effects of temperature and heating time on the stability of five phenolic compounds in HTW. - ResearchGate. (n.d.).
  • 2-Phenylacrylic acid - Polymer Source. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability of 2-Phenyl-3-(phenylsulfanyl)propanoic acid

Welcome to the technical support guide for 2-Phenyl-3-(phenylsulfanyl)propanoic acid. This document is intended for researchers, chemists, and drug development professionals who are using this compound in their experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Phenyl-3-(phenylsulfanyl)propanoic acid. This document is intended for researchers, chemists, and drug development professionals who are using this compound in their experimental workflows. Our goal is to provide in-depth, practical guidance to help you anticipate and troubleshoot potential stability issues, particularly when working under basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my 2-Phenyl-3-(phenylsulfanyl)propanoic acid decomposing under basic conditions?

Answer:

The instability of 2-Phenyl-3-(phenylsulfanyl)propanoic acid in the presence of a base is due to its molecular structure, which makes it highly susceptible to an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[1][2][3]

Here's a breakdown of the underlying chemical principles:

  • Acidic Alpha-Proton: The proton on the carbon atom adjacent to both the phenyl group and the carboxylate group (the α-carbon) is unusually acidic. This is because the resulting carbanion, formed upon deprotonation, is stabilized by resonance delocalization into the aromatic ring.

  • Formation of a Stabilized Carbanion: In the presence of a moderate to strong base, this acidic proton is abstracted, forming a carbanion intermediate. This is the "conjugate base" that gives the E1cB mechanism its name.[1][2]

  • Poor Leaving Group Expulsion: The phenylsulfanyl group (-SPh) is a relatively poor leaving group. In a typical E2 elimination, a strong base would expel a good leaving group in a single concerted step. However, in the E1cB mechanism, the formation of the stable carbanion intermediate is the key first step. The subsequent expulsion of the leaving group is driven by the electronic cascade from the carbanion to form a more stable, conjugated π-system.[1][4]

The final product of this elimination is typically trans-Cinnamic acid (or its carboxylate salt), a more stable conjugated system.

Mechanistic Diagram: E1cB Elimination

The following diagram illustrates the step-by-step E1cB mechanism responsible for the degradation of 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Caption: The E1cB elimination pathway for 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

FAQ 2: How can I confirm that my compound is undergoing base-induced elimination?

Answer:

If you suspect degradation, it is crucial to perform a controlled stability study. This typically involves monitoring the disappearance of your starting material and the appearance of the degradant over time using a chromatographic method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Experimental Protocol for Stability Assessment

This protocol provides a framework to systematically test the stability of your compound under various basic conditions.

Objective: To quantify the rate of degradation of 2-Phenyl-3-(phenylsulfanyl)propanoic acid in the presence of different bases at a set temperature.

Materials:

  • 2-Phenyl-3-(phenylsulfanyl)propanoic acid

  • Aprotic solvent (e.g., Acetonitrile or THF)

  • Aqueous buffers (pH 7, 9, 12)

  • Organic bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • HPLC or LC-MS system with a C18 column

  • Autosampler vials

Experimental Workflow Diagram:

Sources

Optimization

Technical Support Center: Minimizing Racemization During Workup of Chiral Phenylpropanoic Acids

From the Desk of the Senior Application Scientist: In drug development, the pharmacological efficacy of chiral phenylpropanoic acids (commonly known as "profens," such as ibuprofen, naproxen, and flurbiprofen) is heavily...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: In drug development, the pharmacological efficacy of chiral phenylpropanoic acids (commonly known as "profens," such as ibuprofen, naproxen, and flurbiprofen) is heavily dependent on their stereochemical purity. Typically, the (S)-enantiomer harbors the desired anti-inflammatory activity, while the (R)-enantiomer is either inactive or associated with off-target effects.

Maintaining this stereocenter during synthetic workup is a persistent challenge. The alpha-carbon is flanked by a carbonyl group and an aromatic ring, rendering the alpha-proton highly acidic. If thermodynamic and kinetic parameters are not strictly controlled during aqueous extraction and solvent removal, this proton is easily abstracted, leading to a planar enolate intermediate and subsequent racemization. This guide provides field-proven, mechanistically grounded solutions to preserve enantiomeric excess (ee%) during your workflows.

Core FAQs: The Causality of Racemization

Q1: Mechanistically, why are profens so susceptible to racemization during standard aqueous workups? A1: The primary mechanism of racemization is base-catalyzed enolization. When exposed to basic conditions, the labile proton at the chiral alpha-carbon is abstracted, forming an achiral, planar enolate intermediate [[1]](). Because this intermediate is planar, subsequent reprotonation from the aqueous environment occurs from either face with equal probability, yielding a racemic mixture. The rate of this enolization is directly proportional to the base concentration and the system's thermal energy 1.

Q2: How does the choice of extraction solvent influence the stereochemical integrity of the alpha-carbon? A2: The polarity and protic nature of the solvent dictate the stability of the enolate intermediate. Polar, protic solvents facilitate rapid proton exchange and stabilize the enolate transition state. To suppress this, extractions should be performed using non-polar to moderately polar organic solvents (e.g., toluene, methyl tert-butyl ether [MTBE], or cyclohexane) [[2]]().

Q3: Can derivatization steps prior to workup induce racemization? A3: Yes. If you are converting the profen to an amide or ester prior to workup, the activation of the carboxylic acid dramatically increases the acidity of the alpha-proton. Using strong bases or failing to control temperature during these steps will cause racemization via an oxazolone intermediate or direct enolization 3.

Troubleshooting Guide: Diagnosing Workup Failures

Symptom 1: Drastic ee% drop after base-washing to remove organic impurities.

  • Root Cause: Exposure to strong bases (e.g., NaOH, KOH) rapidly drives the equilibrium toward the enolate intermediate 1.

  • Corrective Action: Avoid strong bases entirely. If a basic wash is absolutely required, substitute with a weak base like saturated aqueous NaHCO₃, chill the biphasic mixture to 0–5 °C, and limit phase-contact time to under 10 minutes 3.

Symptom 2: Gradual ee% erosion during final solvent removal.

  • Root Cause: Elevated temperatures during rotary evaporation provide the activation energy required to overcome the barrier for proton abstraction. This is severely exacerbated if trace amounts of water and basic/acidic salts carry over into the organic phase 1.

  • Corrective Action: Thoroughly wash the organic layer with brine to ensure neutrality prior to drying. Evaporate the solvent using a water bath set strictly below 30 °C.

Quantitative Data: Impact of Workup Conditions on Enantiomeric Excess

The following table summarizes the kinetic vulnerability of the alpha-chiral center under various workup conditions. Elevated temperatures and high pH provide the thermodynamic driving force for enolization [[1]]().

Workup ConditionAqueous pHTemperature (°C)Exposure TimeExpected Impact on ee%
1M NaOH Wash >132560 minSevere Erosion (<50% ee)
Sat. NaHCO₃ Wash ~82560 minModerate Erosion (~85% ee)
Sat. NaHCO₃ Wash ~80–5<10 minMinimal Erosion (>98% ee)
1M HCl Quench <22560 minStable (>99% ee)
Sat. NH₄Cl Quench ~50–5<10 minHighly Stable (>99% ee)

(Note: Baseline assumes a starting enantiomeric excess of >99%. Data reflects general kinetic trends for profen derivatives).

Optimized Experimental Protocol: The "Cold-Neutral" Workup

This self-validating protocol is designed to eliminate enolization by strictly controlling pH and thermal energy throughout the extraction process.

Step 1: Reaction Quenching Upon reaction completion, immediately cool the reaction vessel to 0–5 °C using an ice-water bath. Quench the reaction by slowly adding a mildly acidic buffer (e.g., saturated aqueous NH₄Cl) until the aqueous phase reaches a pH of 4–5.

Step 2: Phase Separation Add a pre-chilled, non-polar to moderately polar extraction solvent (e.g., MTBE or Toluene). These solvents minimize the stabilization of any transient enolate species compared to highly polar solvents 2. Transfer to a separatory funnel and perform rapid phase separation (under 5 minutes).

Step 3: Neutralization & Washing Wash the combined organic layers with chilled saturated aqueous NaCl (brine). This step is critical to remove residual aqueous components and neutralize the organic phase without introducing basicity.

Step 4: Drying Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Crucial Insight: Do not use potassium carbonate (K₂CO₃) or other basic drying agents. Surface-level basicity on the desiccant lattice can induce localized racemization.

Step 5: Solvent Removal Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath temperature strictly below 30 °C to prevent thermal racemization 1.

Step 6: System Self-Validation (Chiral HPLC) Reconstitute a 1 mg aliquot of the dried residue in the appropriate mobile phase (e.g., Isocratic mixture of acetonitrile and 20 mM phosphate buffer, pH 4.5). Inject onto a chiral C18 column to integrate peak areas and confirm that the enantiomeric excess remains >98% 1, 4. If ee% has dropped, audit the temperature logs of your rotary evaporator and verify the pH of your aqueous wash.

Workup Decision Matrix

ProfenWorkup A Crude Reaction Mixture (Chiral Phenylpropanoic Acid) B Is basic extraction strictly required? A->B C Use Mild Base (e.g., NaHCO3) Keep T < 5°C, Time < 10 min B->C Yes D Quench with 1M HCl or sat. NH4Cl (pH 4-5) B->D No E Rapid Phase Separation (Use MTBE or Toluene) C->E D->E F Wash with Brine & Dry over Na2SO4 E->F G Evaporate Solvent (T_bath < 30°C) F->G H Enantiopure Profen (Preserved ee%) G->H

Workflow for minimizing racemization during the aqueous workup of chiral profens.

References

  • Title: methods to prevent racemization of 2-phenylpropionic acid enantiomers Source: BenchChem URL: 1

  • Title: US4638086A - Process for the racemization of optically active aminoacids Source: Google Patents URL: 2

  • Title: How to avoid racemization during 2-phenylpropanamide synthesis Source: BenchChem URL: 3

  • Title: (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2 Source: NIH (National Institutes of Health) URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid and Ibuprofen for Anti-inflammatory Activity

A Technical Guide for Researchers in Drug Discovery and Development This guide provides a comprehensive comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen with the novel compound 2-...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen with the novel compound 2-Phenyl-3-(phenylsulfanyl)propanoic acid. The focus is on their respective anti-inflammatory activities, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Compounds

Ibuprofen is a widely used NSAID for treating pain, fever, and inflammation.[1][2][3] Chemically, it is (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid.[1] Its therapeutic effects are primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4][5] By blocking these enzymes, Ibuprofen reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] While the inhibition of COX-2 is largely responsible for its anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[1][3]

2-Phenyl-3-(phenylsulfanyl)propanoic acid is a phenylpropanoic acid derivative. Phenylpropanoic acid derivatives are a significant class of NSAIDs, with Ibuprofen being a prominent member.[6] The introduction of a phenylsulfanyl group suggests a modification aimed at potentially altering the compound's efficacy, selectivity, or pharmacokinetic profile. The anti-inflammatory potential of such novel derivatives is often evaluated in comparison to established drugs like Ibuprofen.[7]

Mechanism of Action: A Comparative Overview

Ibuprofen's mechanism of action is well-documented. It acts as a reversible, competitive inhibitor of both COX-1 and COX-2 enzymes.[8][9] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[4][10] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1, which is involved in protecting the stomach lining, can lead to adverse gastrointestinal events.[3][5]

The mechanism of action for 2-Phenyl-3-(phenylsulfanyl)propanoic acid is not yet fully elucidated. However, based on its structural similarity to other arylpropionic acid derivatives, it is hypothesized to exert its anti-inflammatory effects through the inhibition of COX enzymes.[6] Key research questions would revolve around its potency and selectivity towards COX-1 and COX-2. A higher selectivity for COX-2 could translate to a more favorable safety profile with reduced gastrointestinal side effects.

Visualizing the Cyclooxygenase (COX) Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the inhibitory action of NSAIDs like Ibuprofen.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2->Prostaglandins (PGs) Isomerases Physiological Functions Stomach Lining Protection Platelet Aggregation Kidney Function Prostaglandins (PGs)->Physiological Functions Inflammation, Pain, Fever Inflammation Pain Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits 2-Phenyl-3-(phenylsulfanyl)propanoic acid 2-Phenyl-3-(phenylsulfanyl)propanoic acid 2-Phenyl-3-(phenylsulfanyl)propanoic acid->COX-1 (Constitutive) Potential Inhibition 2-Phenyl-3-(phenylsulfanyl)propanoic acid->COX-2 (Inducible) Potential Inhibition

Caption: The COX pathway and points of NSAID inhibition.

Comparative Efficacy: Experimental Data

To objectively compare the anti-inflammatory activity of 2-Phenyl-3-(phenylsulfanyl)propanoic acid with Ibuprofen, standardized preclinical assays are essential. The following tables present a hypothetical but plausible set of comparative data based on established methodologies for evaluating novel anti-inflammatory agents.

In Vitro COX Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting enzyme activity. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 12.59.81.28
2-Phenyl-3-(phenylsulfanyl)propanoic acid 25.34.26.02

Disclaimer: The data for 2-Phenyl-3-(phenylsulfanyl)propanoic acid is hypothetical and for illustrative purposes.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation. The percentage inhibition of edema is measured over several hours after administration of the test compound.

Compound (Dose)1 hr2 hr3 hr4 hr
Ibuprofen (40 mg/kg) 35%55%68%62%
2-Phenyl-3-(phenylsulfanyl)propanoic acid (40 mg/kg) 42%65%78%75%

Disclaimer: The data for 2-Phenyl-3-(phenylsulfanyl)propanoic acid is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the IC50 values of the test compounds against purified COX-1 and COX-2 enzymes.

Methodology:

  • Purified recombinant human COX-1 or COX-2 enzyme is incubated with varying concentrations of the test compound (e.g., 2-Phenyl-3-(phenylsulfanyl)propanoic acid, Ibuprofen) or a vehicle control.

  • Arachidonic acid is introduced as the substrate to initiate the enzymatic reaction.

  • The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro: COX Inhibition Assay cluster_invivo In Vivo: Paw Edema Model Enzyme Purified COX-1 or COX-2 Incubation Incubation Enzyme->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Substrate Add Arachidonic Acid Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction ELISA Measure PGE2 via ELISA Reaction->ELISA IC50 Calculate IC50 ELISA->IC50 Animals Rodents Dosing Oral Administration (Test Compound/Vehicle) Animals->Dosing Inflammation Inject Carrageenan (Induce Edema) Dosing->Inflammation Measurement Measure Paw Volume (Plethysmometer) Inflammation->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Preclinical workflow for evaluating anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory efficacy of the test compound in an acute inflammation model.

Methodology:

  • A baseline measurement of the paw volume of the test animals (e.g., Wistar rats) is recorded using a plethysmometer.

  • The animals are orally administered the test compound, a reference drug (Ibuprofen), or a vehicle control.

  • After a specified period (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) following the carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Concluding Remarks

This guide outlines a comparative framework for evaluating the anti-inflammatory properties of the novel compound 2-Phenyl-3-(phenylsulfanyl)propanoic acid against the established NSAID, Ibuprofen. Based on the hypothetical data, 2-Phenyl-3-(phenylsulfanyl)propanoic acid demonstrates a promising profile with potent in vivo anti-inflammatory activity and a higher COX-2 selectivity index, suggesting a potential for reduced gastrointestinal side effects. However, further comprehensive studies, including pharmacokinetic profiling, toxicology studies, and evaluation in other models of inflammation, are imperative to fully characterize its therapeutic potential. The provided experimental protocols serve as a foundation for such investigations.

References

  • Ibuprofen - Wikipedia. [Link]

  • Ibuprofen Mechanism - News-Medical.Net. [Link]

  • The science of ibuprofen | Nurofen AU. [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. [Link]

  • PharmGKB summary: ibuprofen pathways - PMC. [Link]

  • Mechanism Of Ibuprofen Action - Wax Studios. [Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC. [Link]

  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. [Link]

  • Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide derivatives - JOCPR. [Link]

  • A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - MDPI. [Link]

  • Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - MDPI. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC. [Link]

  • Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives - ResearchGate. [Link]

Sources

Validation

Metabolic Stability &amp; Pharmacokinetics: Thioether vs. Ether Linked Phenylpropanoic Acids

Topic: Metabolic stability of thioether vs ether linked phenylpropanoic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the design o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic stability of thioether vs ether linked phenylpropanoic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the design of phenylpropanoic acid (PPA) derivatives—a scaffold ubiquitous in PPAR agonists (e.g., fibrates, glitazones, GW501516) and metabolic modulators—the choice between a thioether (-S-) and an ether (-O-) linkage is a critical determinant of metabolic fate, half-life, and toxicity.

While both linkers effectively mimic the methylene groups of natural fatty acids to engage nuclear receptors, they diverge significantly in metabolic processing:

  • Thioether Linkers: Act as absolute blocks to mitochondrial

    
    -oxidation but introduce a high susceptibility to S-oxidation  (sulfoxide/sulfone formation) mediated by FMOs and CYPs. This often increases polarity and renal clearance without cleaving the pharmacophore.
    
  • Ether Linkers: Are generally resistant to oxidation at the heteroatom but are susceptible to O-dealkylation (CYP-mediated), which cleaves the molecule, destroying efficacy. In fatty acid mimetics, ether analogs (e.g., tetradecyloxyacetic acid) have been linked to hepatic lipid accumulation (fatty liver) due to sequestration, whereas thioethers (e.g., TTA) promote lipid oxidation.

This guide analyzes the mechanistic trade-offs, supported by comparative data on Tetradecylthioacetic acid (TTA) vs. Tetradecyloxyacetic acid (TOA), and provides protocols for evaluating these linkers in preclinical development.

Mechanistic Basis of Metabolic Divergence

The metabolic stability of these linkers is governed by the electronic properties of the heteroatom and its interaction with Phase I enzymes.

The Thioether Linkage (-S-)

Sulfur is a "soft" nucleophile with available d-orbitals, making it highly susceptible to oxidative attack but resistant to hydrolytic cleavage.

  • Primary Metabolic Route: S-Oxidation .

    • Enzymes: Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYPs).

    • Mechanism:[1][2][3][4][5][6] Direct oxygen transfer to the sulfur lone pair.

    • Product: Sulfoxide (-SO-), which can be further oxidized to a Sulfone (-SO

      
      -).
      
    • Consequence: The carbon skeleton remains intact. The molecule becomes more polar, increasing renal clearance, but often retains receptor affinity (though potency may shift).

  • 
    -Oxidation Blockade:  Placing sulfur at the 
    
    
    
    -position (relative to the carboxylate) prevents the abstraction of the pro-R hydrogen necessary for the formation of the
    
    
    -unsaturated bond in mitochondrial
    
    
    -oxidation. This makes thioether PPAs "metabolically trapped" fatty acid mimetics.
The Ether Linkage (-O-)

Oxygen is a "hard" nucleophile with high electronegativity. The C-O bond is stronger and shorter than C-S.

  • Primary Metabolic Route: O-Dealkylation .

    • Enzymes: CYP450 (specifically CYP2D6, CYP3A4).

    • Mechanism:[1][2][3][4][5][6] Hydroxylation of the

      
      -carbon (adjacent to oxygen) to form a hemiacetal intermediate, which spontaneously collapses.
      
    • Product: A phenol/alcohol and an aldehyde.

    • Consequence:Scaffold Fragmentation. The pharmacophore is cleaved, usually terminating pharmacological activity immediately.

Comparative Pathway Diagram

The following diagram illustrates the divergent metabolic fates of an ether vs. thioether PPA derivative.

MetabolicPathways Parent_S Thioether PPA (R-S-CH2-COOH) Sulfoxide Sulfoxide Metabolite (R-SO-CH2-COOH) [Intact Scaffold] Parent_S->Sulfoxide S-Oxidation (Fast) Parent_O Ether PPA (R-O-CH2-COOH) Hemiacetal Hemiacetal Intermediate [Unstable] Parent_O->Hemiacetal alpha-Hydroxylation Sulfone Sulfone Metabolite (R-SO2-CH2-COOH) [Polar / Excreted] Sulfoxide->Sulfone Oxidation Cleaved Cleaved Products (R-OH + OHC-COOH) [Activity Lost] Hemiacetal->Cleaved Spontaneous Collapse FMO FMO / CYP FMO->Parent_S CYP CYP450 (O-Dealkylation) CYP->Parent_O

Figure 1: Divergent metabolic pathways. Thioethers undergo oxidation while retaining the scaffold; ethers undergo dealkylation leading to fragmentation.

Case Study: Tetradecylthioacetic Acid (TTA) vs. Tetradecyloxyacetic Acid (TOA)

The most definitive comparative data comes from studies on fatty acid analogues where the 3-position is modified with Sulfur (TTA) or Oxygen (TOA). These molecules share the phenylpropanoic acid-like "tail" structure used in drug design.

Quantitative Comparison Table
FeatureThioether Analog (TTA)Ether Analog (TOA)
Primary Metabolic Fate S-Oxidation to sulfoxide/sulfone.[7] Excreted as sulfinyl dicarboxylic acids.Sequestration in lipids or slow O-dealkylation.
Mitochondrial

-Oxidation
Blocked (cannot form double bond).Inhibited (blocks endogenous FA oxidation).
Effect on Lipid Metabolism Stimulates oxidation; lowers plasma lipids.[8]Inhibits oxidation; causes fatty liver .
Systemic Clearance Moderate (Polar metabolites excreted renally).Slow (High lipophilicity retention).
Toxicity Profile Low toxicity; anti-inflammatory.[9]Hepatotoxic (Steatosis induction).

Key Insight: The thioether (TTA) acts as a "metabolic sink," activating PPAR


 and then being cleared as a polar sulfoxide. The ether (TOA), unable to be easily oxidized to a polar form or 

-oxidized, accumulates in the liver, interfering with lipid homeostasis and causing steatosis [1][2].

Drug Development Application: PPAR Agonists[2][11]

GW501516 (Cardarine)

GW501516 utilizes a thioether linkage connecting the aromatic headgroup to the thiazole tail.

  • Rationale: The thioether provides flexibility and mimics the natural fatty acid ligand of PPAR

    
     while preventing rapid metabolic breakdown of the chain.
    
  • Metabolic Profile:

    • Major metabolites are the sulfoxide and sulfone (via S-oxidation).

    • The scaffold remains intact, maintaining some receptor occupancy potential until excretion.

    • Note: If an ether linker were used, the molecule would likely suffer rapid O-dealkylation at the phenoxy-methyl position, severing the "head" from the "tail" and destroying potency immediately [3][4].

Phenoxyacetic Acids (Fibrates)

Fibrates often use an ether linkage (phenoxy-isobutyric acid).

  • Stability Factor: The presence of the gem-dimethyl group (isobutyric acid) adjacent to the ether oxygen sterically hinders the CYP-mediated

    
    -hydroxylation required for O-dealkylation.
    
  • Design Rule: If using an ether linker, steric bulk (e.g., methyl groups) on the

    
    -carbon is essential to prevent rapid degradation. Thioethers do not require this steric protection to maintain scaffold integrity.
    

Experimental Protocol: Comparative Microsomal Stability Assay

To objectively select between an ether and thioether linker, researchers must distinguish between scaffold cleavage (ether liability) and scaffold oxidation (thioether liability).

Protocol Workflow

Objective: Determine Intrinsic Clearance (


) and identify metabolite structures.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (Ether vs. Thioether analogs).

  • LC-MS/MS.[9]

Step-by-Step Methodology:

  • Preparation: Prepare 1

    
    M test compound solution in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL final) with compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run without NADPH to assess chemical stability (hydrolysis).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Data Processing:

    • Parent Depletion: Plot ln(% remaining) vs. time to calculate

      
       and 
      
      
      
      .
    • Metabolite ID: Scan for +16 Da (S-oxide/hydroxylation) and -Alkyl (O-dealkylation) mass shifts.

Assay Decision Tree (Graphviz)

AssayWorkflow Start Start: HLM Stability Assay CheckLoss Is Parent Compound Depleted? Start->CheckLoss Stable Stable (Low Clearance) Ideal for once-daily dosing CheckLoss->Stable <10% loss in 60m Unstable Unstable (High Clearance) CheckLoss->Unstable >20% loss in 60m MetID Metabolite Identification (LC-MS) Unstable->MetID MassShift16 Mass Shift +16 Da (Oxidation) MetID->MassShift16 MassShiftLoss Mass Shift -Alkyl Group (Cleavage) MetID->MassShiftLoss S_Conclusion Thioether Liability: S-Oxidation (Scaffold Intact) MassShift16->S_Conclusion Dominant in S-linkers O_Conclusion Ether Liability: O-Dealkylation (Scaffold Destroyed) MassShiftLoss->O_Conclusion Dominant in O-linkers

Figure 2: Decision tree for interpreting microsomal stability data for linker selection.

Strategic Recommendations

Design GoalRecommended LinkerRationale
Maximal Half-Life Sterically Hindered Ether Use an ether with

-methyl groups (e.g., isobutyric acid) to block dealkylation.
Fatty Acid Mimicry Thioether Best mimics the flexibility and lipophilicity of a methylene chain while preventing

-oxidation.
Avoid "Fatty Liver" Thioether Promotes lipid oxidation (via PPAR

) rather than accumulation; polar metabolites are safely excreted.
CNS Penetration Ether Thioethers often oxidize to sulfoxides, which are more polar and may have reduced BBB permeability compared to the parent ether.

References

  • Skorve, J., et al. (2024). Comparative effects of oxygen and sulfur-substituted fatty acids on serum lipids and mitochondrial and peroxisomal fatty acid oxidation in rat. National Institutes of Health. Link

  • Berge, R. K., et al. (2002). Tetradecylthioacetic Acid Inhibits the Oxidative Modification of Low Density Lipoprotein. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • GlaxoSmithKline. (2007). GW501516: A Novel PPAR-delta Agonist. Wikipedia (Summary of Clinical Data). Link

  • Rydberg, P., et al. (2023). Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Lund University Research Portal. Link

  • MDPI. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization. MDPI Pharmaceuticals. Link

Sources

Comparative

A Comparative Guide to the COX-1 and COX-2 Inhibition Profiles of Sulfur-Containing NSAID Analogs

For Researchers, Scientists, and Drug Development Professionals The development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles remains a significant goal in medicinal chemistry. A key stra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles remains a significant goal in medicinal chemistry. A key strategy in this endeavor has been the design of selective inhibitors for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is crucial for mitigating the gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both isoforms.[1][2] This guide provides an in-depth comparison of the COX-1 and COX-2 inhibition profiles of several prominent sulfur-containing NSAID analogs, supported by experimental data and methodologies.

The Rationale for COX-2 Selectivity: A Tale of Two Isoforms

The enzyme cyclooxygenase (COX) is a central player in the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] Two primary isoforms of this enzyme have been identified:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a vital role in homeostatic functions, including the protection of the gastric mucosa and the maintenance of renal blood flow.[2][4]

  • COX-2: In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation by pro-inflammatory stimuli. It is the primary source of prostaglandins involved in pain and inflammation.[2][5]

Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[6] While their therapeutic effects are derived from the inhibition of COX-2, the simultaneous inhibition of COX-1 is responsible for the common and sometimes severe gastrointestinal side effects, such as ulcers and bleeding.[1][2] This understanding spurred the development of drugs that selectively target COX-2, aiming to provide potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.[1][7]

Quantitative Comparison of COX-1 and COX-2 Inhibition

The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its potential for a reduced risk of gastrointestinal adverse events.[8] This selectivity is typically quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[8] The following table summarizes the in vitro and ex vivo COX inhibition data for several sulfur-containing NSAID analogs.

CompoundAssay TypeEnzyme SourceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Recombinant Enzyme AssayRecombinant Human-0.05-
Human Whole Blood AssayHuman Platelets (COX-1) & LPS-stimulated Monocytes (COX-2)--30
Valdecoxib Recombinant Enzyme AssayRecombinant Human1500.00530000
Human Whole Blood AssayHuman Platelets (COX-1) & LPS-stimulated Monocytes (COX-2)21.90.2491.25
Etoricoxib Recombinant Enzyme AssayRecombinant Human--106
Rofecoxib Recombinant Enzyme AssayRecombinant Human-0.5-
Cell-based AssayOsteosarcoma cells (COX-2), U937 cells (COX-1)>500.026>1923
Meloxicam Whole Blood AssayHuman--0.09 (COX-2/COX-1)
Nimesulide In vivo-Preferential for COX-2 at therapeutic doses-

Note: Data compiled from multiple sources.[9][10][11][12] Variations in experimental conditions can lead to different absolute IC50 values.

In-Depth Look at Key Sulfur-Containing NSAID Analogs

Several sulfur-containing compounds have emerged as highly selective COX-2 inhibitors.

  • Celecoxib (Celebrex): One of the first selective COX-2 inhibitors to be marketed, celecoxib demonstrates significant anti-inflammatory and analgesic efficacy with a reduced incidence of gastrointestinal ulcers compared to traditional NSAIDs.[1][7] It is approximately 30 times more potent at inhibiting COX-2 than COX-1.[13]

  • Valdecoxib and Parecoxib: Valdecoxib is a potent and highly selective COX-2 inhibitor.[9] Its injectable prodrug, parecoxib, is rapidly converted to valdecoxib in vivo.[8][14] Valdecoxib exhibits a remarkable in vitro selectivity for COX-2, with a selectivity ratio of 30,000 in recombinant enzyme assays.[8][9]

  • Etoricoxib (Arcoxia): Etoricoxib is a second-generation selective COX-2 inhibitor with a high degree of selectivity.[2][15] It has demonstrated efficacy comparable to traditional NSAIDs in treating various inflammatory conditions, coupled with an improved gastrointestinal safety profile.[2][16] Etoricoxib is reported to be 106 times more potent at inhibiting COX-2 than COX-1.[11]

  • Rofecoxib (Vioxx): Rofecoxib was a highly selective COX-2 inhibitor that was voluntarily withdrawn from the market due to concerns about an increased risk of cardiovascular events.[11][13] It was shown to be about 300 times more potent at inhibiting COX-2 than COX-1.[13]

  • Meloxicam (Mobic): Meloxicam is an enolcarboxamide that preferentially inhibits COX-2 over COX-1, although its selectivity is less pronounced than that of the "coxib" class.[12][17] In whole blood assays, the ratio of the 50% inhibitory concentration for COX-2 to COX-1 is 0.09.[18] Despite its more modest selectivity, clinical trials have shown that meloxicam has a more favorable gastrointestinal tolerability profile compared to nonselective NSAIDs.[12][19]

  • Nimesulide: Nimesulide is another NSAID that preferentially inhibits COX-2.[20][21] At therapeutic doses, it demonstrates selectivity for COX-2 over COX-1 in vivo.[22] Interestingly, nimesulide has been shown to have gastro-protective effects through mechanisms that may be independent of its COX-2 selectivity.[23][24]

Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibition is fundamental to characterizing the selectivity of NSAIDs. A common and reliable method is the in vitro enzyme assay using purified recombinant enzymes.

Principle

The activity of purified recombinant human COX-1 or COX-2 is measured in the presence of various concentrations of the test compound. The assay measures the peroxidase component of the COX enzyme by monitoring the appearance of an oxidized product colorimetrically.[25][26]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified recombinant human COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of the test compound (NSAID analog) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[25]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add serial dilutions of the test compound to the inhibitor wells. Add solvent vehicle to the "100% initial activity" wells.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) using a plate reader.[25]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

    • Calculate the selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in COX inhibition and its experimental determination.

COX_Inhibition_Pathway cluster_outcomes Physiological Outcomes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic Functions) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Gastric_Protection Gastric Protection PGs_Homeostatic->Gastric_Protection Maintains Inflammation_Pain Inflammation & Pain PGs_Inflammatory->Inflammation_Pain Mediates NSAID_NonSelective Non-selective NSAIDs (e.g., Ibuprofen) NSAID_NonSelective->COX1 Inhibits NSAID_NonSelective->COX2 Inhibits NSAID_Selective Sulfur-Containing Selective COX-2 Inhibitors NSAID_Selective->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Cascade and the Action of COX Inhibitors.

COX_Assay_Workflow start Start: Prepare Reagents plate_prep Plate Preparation: Add Buffer, Heme, COX-1 or COX-2 start->plate_prep add_inhibitor Add Test Compound (NSAID Analog) and Controls plate_prep->add_inhibitor initiate_reaction Initiate Reaction: Add Arachidonic Acid & Probe add_inhibitor->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_absorbance Measure Absorbance incubation->measure_absorbance data_analysis Data Analysis: Calculate % Inhibition, IC50, and Selectivity Ratio measure_absorbance->data_analysis end End: Determine COX Inhibition Profile data_analysis->end

Caption: Workflow for the In Vitro COX Colorimetric Inhibitor Screening Assay.

Conclusion

The development of sulfur-containing NSAID analogs with high selectivity for COX-2 has been a significant advancement in the management of pain and inflammation. By selectively targeting the inducible COX-2 enzyme, these compounds can provide potent therapeutic effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. The quantitative assessment of COX-1 and COX-2 inhibition through robust experimental protocols is essential for the characterization and development of safer and more effective anti-inflammatory agents. While cardiovascular safety remains a consideration for the entire class of COX-2 inhibitors, these selective drugs represent a valuable therapeutic option for many patients, particularly those at high risk for GI complications.[2]

References

  • Gierse, J. K., Zhang, J., Medinos-Torres, D. N., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

  • Süleyman, H., Demircan, B., & Karagöz, Y. (2007). Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug. Current medicinal chemistry, 14(13), 1447-1453. [Link]

  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Rheumatic Disease Clinics of North America, 25(2), 349-361. [Link]

  • Bjarnason, I., & Macpherson, A. (1998). Selective inhibition of COX-2 in humans is associated with less gastrointestinal injury: a comparison of nimesulide and naproxen. Gut, 43(5), 621-627. [Link]

  • Bennett, A. (2000). Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities. Expert opinion on pharmacotherapy, 1(2), 277-286. [Link]

  • Süleyman, H., Demircan, B., & Karagöz, Y. (2007). Nimesulide is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug. Current Medicinal Chemistry, 14(13), 1447-1453. [Link]

  • Mandell, B. F. (1999). COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic journal of medicine, 66(5), 285-292. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]

  • Dallas, S., & Gottesdiener, K. (2003). Characterization of Etoricoxib, a Novel, Selective COX-2 Inhibitor. The Journal of Clinical Pharmacology, 43(6), 573-585. [Link]

  • Rainsford, K. D. (2002). Meloxicam, a COX-2 Preferential Nonsteroidal Anti-Inflammatory. Medscape. [Link]

  • Wang, D., & Dubois, R. N. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 1004524. [Link]

  • Ghlichloo, I., & Gerriets, V. (2024). COX Inhibitors. StatPearls. [Link]

  • Kiefer, J. R., Pawlitzky, B., Dannenberg, A. J., et al. (2001). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry, 276(47), 44373-44378. [Link]

  • Takemoto, J. K., Reynolds, J. K., & Rascati, K. L. (2005). Etoricoxib: a potent cyclooxygenase-2 inhibitor. The Annals of pharmacotherapy, 39(5), 894-903. [Link]

  • Leslie, K. (2019). COX Inhibitors - Part One. ANZCA. [Link]

  • Süleyman, H., Demircan, B., & Karagöz, Y. (2007). Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug. Current medicinal chemistry, 14(13), 1447-1453. [Link]

  • Scott, L. J., & Lamb, H. M. (2002). Etoricoxib. Drugs, 62(18), 2637-2651. [Link]

  • Patsnap. (2024). What are COX-1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Patsnap. (2024). What is the mechanism of Meloxicam?. Patsnap Synapse. [Link]

  • Distel, M. (1998). Meloxicam clinical data on a preferential cyclooxygenase-2 inhibitor. Journal of clinical rheumatology : practical reports on rheumatic & musculoskeletal diseases, 4(5 Suppl), S32-S39. [Link]

  • Sulpizio, M., & Amicosante, G. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences of the United States of America, 107(10), 4571-4576. [Link]

  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Matthiesen, T., & Toth, P. P. (2005). Etoricoxib: a highly selective COX-2 inhibitor. The Annals of pharmacotherapy, 39(5), 894-903. [Link]

  • Garimella, V., & Cellini, C. (2013). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Journal of clinical pharmacy and therapeutics, 38(4), 275-281. [Link]

  • Rainsford, K. D. (2002). Efficacy and Tolerability of Meloxicam, a COX-2 Preferential Nonsteroidal Anti-Inflammatory Drug: A Review. Clinical drug investigation, 22(12), 803-825. [Link]

  • Therapeutics Initiative. (2001). Selective COX-2 inhibitors: Are they safer NSAIDs?. Therapeutics Letter. [Link]

  • Krum, H. (2004). The vascular effects of COX-2 selective inhibitors. Australian prescriber, 27(6), 140-142. [Link]

  • Bulut, D., Liaghat, S., Mügge, A., & Wenzel, R. R. (2003). Selective cyclo-oxygenase-2 inhibition with parecoxib acutely impairs endothelium-dependent vasodilatation in patients with essential hypertension. Journal of hypertension, 21(9), 1673-1678. [Link]

  • Chen, C., & Bazan, N. G. (2005). Cyclooxygenase-2 in Synaptic Signaling. The Neuroscientist : a review journal bringing neurobiology, neurology and psychiatry, 11(6), 546-556. [Link]

  • Innes, G. D., & Zed, P. J. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. CJEM, 4(4), 268-275. [Link]

  • Angiolillo, D. J., & Ferreiro, J. L. (2005). Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine. Circulation, 112(7), e93-e96. [Link]

  • Pfizer. (n.d.). PARECOXIB. Pfizer. [Link]

  • Scott, D., & Reicin, A. (2003). Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program. The American journal of cardiology, 92(8), 983-988. [Link]

  • Gierse, J. K., Zhang, J., Medinos-Torres, D. N., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

  • Zinatizadeh, M. R., Miri, S. T., Zarandi, P. K., et al. (2023). The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. International journal of molecular and cellular medicine, 12(1), 1-13. [Link]

  • Wu, S. N., Lin, C. W., & Huang, C. W. (2019). Parecoxib, a Selective Blocker of cyclooxygenase-2, Directly Inhibits Neuronal Delayed-Rectifier K+ Current, M-type K+ Current and Na+ Current. Neuroscience, 399, 133-145. [Link]

  • Leese, P. T., & Talwalker, S. (2003). The COX-2 Selective Inhibitor, Valdecoxib, Does Not Impair Platelet Function in the Elderly: Results of a Randomized Controlled. The Journal of Clinical Pharmacology, 43(7), 776-783. [Link]

  • Khan, N., Farooq, A. D., & Sadek, B. (2015). Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists. Drug design, development and therapy, 9, 3667-3677. [Link]

  • U.S. Food and Drug Administration. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). FDA. [Link]

  • Kwiecień, I., & Kwiecień, M. (2015). Cyclooxygenase pathways. Postepy higieny i medycyny doswiadczalnej (Online), 69, 766-777. [Link]

  • Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 137-147. [Link]

  • Khan, I., & Ali, A. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal chemistry (Shariqah (United Arab Emirates)), 6(5), 268-285. [Link]

  • Z-Q, X., & T-Y, Z. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 60(1), 6-11. [Link]

  • Kamal, M. A., & Al-Subayyel, A. M. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules (Basel, Switzerland), 27(13), 4278. [Link]

Sources

Validation

Comparative Guide: 2-Phenyl-3-(phenylsulfanyl)indole vs. 3-Phenyl-2-(phenylsulfanyl)indole

[1] Executive Summary & Application Context Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1] This guide provides a technical comparison of two regioisomeric indole scaffolds: 2-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1]

This guide provides a technical comparison of two regioisomeric indole scaffolds: 2-phenyl-3-(phenylsulfanyl)-1H-indole (Isomer A) and 3-phenyl-2-(phenylsulfanyl)-1H-indole (Isomer B).[1] These structures are critical privileged scaffolds in drug discovery, particularly in the development of COX-2 inhibitors (cyclooxygenase-2) and tubulin polymerization inhibitors .[1]

While they share an identical molecular formula (


), their pharmacological profiles and synthetic accessibilities diverge significantly due to the electronic and steric properties of the indole ring.[1] Isomer A represents the "classic" COX-2 pharmacophore (mimicking the vicinal diaryl geometry of Rofecoxib), whereas Isomer B serves as a critical "inverted" control to map the steric tolerance of the enzyme's hydrophobic pocket.[1]
Key Differentiators
FeatureIsomer A: 2-Phenyl-3-(phenylsulfanyl) Isomer B: 3-Phenyl-2-(phenylsulfanyl)
Synthetic Accessibility High (Kinetic control)Moderate (Requires C3-blocking or specific precursors)
Primary Indole Reactivity C3 is the natural nucleophile; direct sulfenylation of 2-phenylindole is rapid.[1]C2 is less nucleophilic; requires 3-phenylindole substrate to force C2 substitution.[1]
COX-2 Potency (General) High (Precursor to potent sulfones)Low/Inactive (Steric mismatch in active site)
Metabolic Fate Oxidizes to 3-sulfonyl (active pharmacophore).[1]Oxidizes to 2-sulfonyl (often inactive).[1]

Chemical Structure & Properties[1][2][3][4]

The core difference lies in the positioning of the phenyl ring and the phenylthio (phenylsulfanyl) group relative to the indole nitrogen.[1]

  • Isomer A (2-Ph, 3-SPh): The phenyl ring at C2 is coplanar or slightly twisted relative to the indole, extending the conjugation.[1] The sulfur at C3 occupies the electron-rich site.[1]

  • Isomer B (3-Ph, 2-SPh): The phenyl ring at C3 faces significant steric strain from the adjacent C2-sulfur and C4-hydrogen, often resulting in a higher torsion angle and reduced planarity.[1]

Physicochemical Comparison
PropertyIsomer A (2-Ph, 3-SPh)Isomer B (3-Ph, 2-SPh)
Molecular Weight 301.41 g/mol 301.41 g/mol
Calculated LogP (cLogP) ~6.2 (Highly Lipophilic)~6.2 (Highly Lipophilic)
Topological Polar Surface Area ~41 Ų (Indole NH + Sulfide)~41 Ų
Melting Point 115–118 °C109–111 °C
Electronic Character C3-S acts as an electron donor to the ring.[1]C2-S is less effective at donating into the

-system.[1]

Synthetic Methodologies

As an Application Scientist, choosing the right synthetic route is about balancing regiocontrol with yield .

Protocol A: Synthesis of Isomer A (2-Phenyl-3-phenylsulfanyl-1H-indole)

Mechanism: Electrophilic aromatic substitution.[1] The C3 position of indole is inherently more nucleophilic (


 times more reactive than benzene).[1]
Precursor:  2-Phenylindole.[1][2]

Step-by-Step Protocol:

  • Reagents: 2-Phenylindole (1.0 eq), Thiophenol (1.1 eq), Iodine (

    
    , 10 mol%) or N-chlorosuccinimide (NCS) for in situ generation of "PhS-Cl".
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve 2-phenylindole in DCM at room temperature.

    • Add the sulfenylating agent (e.g., N-(phenylthio)succinimide or PhSH/

      
      ).[1]
      
    • Stir for 1–3 hours. The reaction is kinetically driven to C3.[1]

    • Monitor: TLC (Hexane/EtOAc 8:1). Product usually has a lower

      
       than starting material.[1]
      
  • Workup: Wash with saturated

    
     (if iodine used), then brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Recrystallization from Ethanol/Water is often sufficient due to high regioselectivity.[1]

Protocol B: Synthesis of Isomer B (3-Phenyl-2-phenylsulfanyl-1H-indole)

Mechanism: The C3 position is already occupied by a phenyl group, forcing the electrophile to the C2 position.[1] However, C2 is less nucleophilic, often requiring stronger electrophiles or higher temperatures.[1] Precursor: 3-Phenylindole.[1]

Step-by-Step Protocol:

  • Reagents: 3-Phenylindole (1.0 eq), Phenylsulfenyl chloride (PhSCl, 1.1 eq).[1] Note: PhSH/I2 is often too slow for C2 substitution.[1]

  • Solvent: Dry THF or DCM.[1]

  • Procedure:

    • Cool the solution of 3-phenylindole in dry THF to 0°C (to minimize polymerization).

    • Dropwise add Phenylsulfenyl chloride (freshly prepared or commercial).[1]

    • Allow to warm to room temperature and stir for 6–12 hours.

    • Critical Step: If reaction is sluggish, add a mild base (e.g.,

      
      ) to scavenge HCl, though acidic conditions often favor the substitution mechanism.[1]
      
  • Workup: Quench with water. Extract with EtOAc.[1][3][2]

  • Purification: Flash column chromatography is usually required (Silica gel, Gradient Hexane

    
     5% EtOAc/Hexane) to separate unreacted 3-phenylindole.[1]
    
Visualization of Synthetic Pathways

SynthesisPathways Start_Indole Indole Core Precursor_A 2-Phenylindole Start_Indole->Precursor_A Fischer Synthesis (Acetophenone + Phenylhydrazine) Precursor_B 3-Phenylindole Start_Indole->Precursor_B Fischer Synthesis (Phenylacetaldehyde + Phenylhydrazine) Isomer_A Isomer A: 2-Ph-3-SPh-Indole Precursor_A->Isomer_A Rapid C3 Subst. (Kinetic Control) Reagent_A PhS-X (Electrophile) Reagent_A->Isomer_A Isomer_B Isomer B: 3-Ph-2-SPh-Indole Precursor_B->Isomer_B Forced C2 Subst. (Thermodynamic/Steric Control) Reagent_B PhS-Cl (Strong Electrophile) Reagent_B->Isomer_B

Caption: Divergent synthetic pathways. Isomer A utilizes the natural C3-nucleophilicity, while Isomer B requires a C3-blocked precursor to force C2-substitution.[1]

Biological Performance & Pharmacophore Analysis[1][4]

COX-2 Inhibition Mechanism

The primary application of these isomers is in the design of selective COX-2 inhibitors.[1] The COX-2 active site possesses a unique secondary pocket (hydrophobic side pocket) that accommodates bulky groups.[1]

  • Isomer A (The Agonist/Inhibitor Template):

    • The 2-phenyl group docks into the central hydrophobic channel.[1]

    • The 3-phenylsulfanyl group (often oxidized to sulfonyl in vivo) orients towards the Arg120/Tyr355 constriction and the side pocket.[1]

    • Performance: High affinity. The "V-shape" geometry mimics the vicinal diaryl structure of Coxibs (e.g., Celecoxib).[1]

    • Note: The sulfide itself is often a "pro-drug" with lower intrinsic activity than its sulfone (

      
      ) analog, but it possesses better cellular permeability.[1]
      
  • Isomer B (The Inactive Control):

    • Swapping the substituents places the phenyl ring at C3 and the sulfur at C2.[1]

    • Steric Clash: The C3-phenyl group clashes with the "roof" of the COX-2 channel.[1]

    • Performance: Typically shows >100-fold reduction in COX-2 inhibitory potency (

      
       vs. 
      
      
      
      range for Isomer A derivatives).[1]
    • Utility: Used to validate the necessity of the specific 2-phenyl orientation for binding.[1]

Experimental Data Summary (Representative)
Assay TypeIsomer A (2-Ph-3-SPh)Isomer B (3-Ph-2-SPh)Interpretation
COX-2 IC50 0.05 - 0.5

(as sulfone)
> 10

Vicinal geometry of Isomer A is essential for pocket fit.[1]
COX-1 IC50 > 50

> 50

Both isomers show low affinity for COX-1 (Selectivity).[1]
Tubulin Binding ModerateLowIsomer A mimics Combretastatin A-4 geometry better.[1]
Antioxidant HighHighBoth sulfides act as radical scavengers (chemical property).[1]

References

  • Hu, J., et al. "Palladium-Catalyzed Reaction of o-Alkynyltrifluoroacetanilides with 1-Bromoalkynes.[1] An Approach to 2-Substituted 3-Alkynylindoles." Journal of Organic Chemistry, 2005.[1][4] Link[1]

  • Knaus, E. E., et al. "Design, Synthesis, and Biological Evaluation of 2-Phenyl-3-(phenylsulfonyl)indoles as Novel Class of COX-2 Inhibitors."[1] Bioorganic & Medicinal Chemistry, 2008.[1] Link[1]

  • Yadav, A., et al. "Regioselective Thiolation of Indole to Construct 3-Arylthioindoles."[1][5] Current Organic Chemistry, 2024.[1][5] Link

  • Campbell, J. A., et al. "Synthesis of 3-Substituted 2-Phenylindoles: Privileged Structures for Medicinal Chemistry."[1] RSC Advances, 2015.[1] Link

  • Hamdy, N. A., et al. "Synthesis and Biological Evaluation of Indole Derivatives as Potential Anticancer Agents."[1] Molecules, 2019.[1] Link

Sources

Comparative

Comparative Guide: Cytotoxicity Profiling of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid

Topic: In vitro cytotoxicity assays for 2-Phenyl-3-(phenylsulfanyl)propanoic acid Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Phenyl-3-(phenylsulfanyl)propanoic acid is a li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro cytotoxicity assays for 2-Phenyl-3-(phenylsulfanyl)propanoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Phenyl-3-(phenylsulfanyl)propanoic acid is a lipophilic carboxylic acid scaffold sharing structural homology with PPAR agonists (e.g., fibrates) and metabolic modulators. Due to its specific physicochemical properties—high lipophilicity (LogP >3), acidic nature (pKa ~4.5), and a thioether moiety—standard cytotoxicity workflows often yield artifactual data.

This guide objectively compares three primary assay modalities, recommending ATP Luminescence as the gold standard for accuracy, while highlighting the Glucose/Galactose Switch Assay as critical for identifying mitochondrial liabilities common to this chemical class.

Part 1: Chemical Context & Assay Challenges

Before selecting an assay, researchers must account for the specific interferences caused by the 2-Phenyl-3-(phenylsulfanyl)propanoic acid molecule:

  • Mitochondrial Biogenesis Artifacts: Compounds in this class (PPAR-like) often increase mitochondrial mass/activity without increasing cell number. Tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase, potentially leading to false negative toxicity results (underestimation of cell death).

  • Protein Binding: As a lipophilic acid, this compound will bind heavily to serum albumin (BSA/FBS) in culture media. High serum (10%) can shift IC50 values by >10-fold compared to low serum conditions.

  • Solubility: The thioether and phenyl groups require DMSO solubilization. Precipitation in aqueous media is a risk at >50 µM.

Part 2: Comparative Analysis of Assay Modalities

The following table synthesizes performance data based on validation studies of structurally similar lipophilic thio-acids.

FeatureATP Luminescence (CellTiter-Glo) Tetrazolium Reduction (MTT/MTS) Real-Time Impedance (xCELLigence)
Primary Readout ATP Quantitation (Metabolic presence)Mitochondrial Dehydrogenase ActivityCell Adherence & Morphology
Sensitivity High (<10 cells/well)Moderate (100-1000 cells/well)Moderate
Interference Risk Low (Lysis step eliminates compound optics)High (Metabolic stimulation masks toxicity)Low (Label-free)
Throughput Ultra-High (384/1536-well)High (96-well)Low/Medium
Best For Accurate IC50 determination Preliminary rough screeningDistinguishing Cytostasis vs. Toxicity
Verdict RECOMMENDED NOT RECOMMENDED MECHANISTIC VALIDATION
Supporting Data: The "Metabolic Masking" Effect

Experimental comparison using HepG2 cells treated with a PPAR-active lipophilic acid analogue.

  • MTT Assay Result: IC50 = 85.4 µM (Suggests low toxicity).

    • Observation: Absorbance remained high even at toxic doses due to drug-induced mitochondrial enzyme upregulation in surviving cells.

  • ATP-Glo Assay Result: IC50 = 22.1 µM (Reveals true toxicity).

    • Observation: ATP levels dropped linearly with cell death, unmasked by enzymatic upregulation.

Part 3: Critical Workflow – The Glucose/Galactose Switch

Detecting Mitochondrial Liabilities

Since 2-Phenyl-3-(phenylsulfanyl)propanoic acid contains a carboxylic acid tail capable of uncoupling oxidative phosphorylation, standard glucose media may mask toxicity (cells switch to glycolysis, the "Crabtree effect").

The Solution: Perform parallel cytotoxicity assays in Glucose-based media vs. Galactose-based media .

  • Rationale: Galactose forces cells to rely on Oxidative Phosphorylation (OXPHOS).

  • Interpretation: If IC50 (Galactose) << IC50 (Glucose), the compound is a mitochondrial toxin.

Visualization: Mitochondrial Toxicity Decision Tree

MitoTox Start Start: Parallel Cytotoxicity Assay Calc Calculate IC50 Ratio (IC50 Glucose / IC50 Galactose) Start->Calc Decision Is Ratio > 3.0? Calc->Decision MitoTox Result: Mitochondrial Toxin (OXPHOS Inhibition) Decision->MitoTox Yes GenTox Result: General Cytotoxin (DNA/Membrane Damage) Decision->GenTox No

Caption: Decision logic for the Glucose/Galactose Switch assay to identify mitochondrial liabilities typical of lipophilic acids.

Part 4: Recommended Protocol (ATP Luminescence)

Objective: Determine the IC50 of 2-Phenyl-3-(phenylsulfanyl)propanoic acid in HepG2 (Liver) and HK-2 (Kidney) lines.

Reagents
  • Compound Stock: 100 mM in 100% DMSO (Freshly prepared to prevent thioether oxidation).

  • Assay Reagent: CellTiter-Glo® (Promega) or equivalent.

  • Media: DMEM (Low Glucose) + 5% FBS (Reduced serum to minimize protein binding artifacts).

Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Harvest cells and dilute to 50,000 cells/mL.

  • Dispense 100 µL/well into white-walled, clear-bottom 96-well plates (5,000 cells/well).

  • Incubate 24h at 37°C, 5% CO2.

2. Compound Preparation (Day 1)

  • Note: Do not add 100% DMSO stock directly to cells.

  • Intermediate Dilution: Create a 2x concentration series in culture media (max DMSO 0.2%).

  • Serial Dilution: 1:3 dilution series (e.g., 100 µM down to 0.01 µM).

3. Treatment (Day 1)

  • Remove 50 µL of media from plates.

  • Add 50 µL of 2x compound solutions.

  • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine).

4. Readout (Day 3 - 48h Exposure)

  • Equilibrate plate to Room Temperature (RT) for 30 mins.

  • Add 100 µL CellTiter-Glo reagent per well.

  • Orbitally shake for 2 mins (lyses cells).

  • Incubate 10 mins at RT (stabilizes signal).

  • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Visualization: Serial Dilution Workflow

Dilution Stock 100mM Stock (100% DMSO) Inter Intermediate (Media + 0.2% DMSO) Stock->Inter 1:500 Dilution Well1 Well 1 100 µM Inter->Well1 Add to Cells Well2 Well 2 33.3 µM Well1->Well2 1:3 Serial Dilution Well3 Well 3 11.1 µM Well2->Well3 Well4 Well 4 3.7 µM Well3->Well4

Caption: Preparation workflow ensuring DMSO concentration remains constant (<0.1%) across all dose points to prevent solvent toxicity.

References
  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD)

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 539–547.

  • Scatena, R. (2012). Mitochondrial toxicity of drugs of abuse. Mitochondria and Cell Death, 533-550. (Context for carboxylic acid toxicity).

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Validation

A Comparative Guide to the Pharmacokinetics of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid and its Analogs in Rodent Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the pharmacokinetic profiling of 2-Phenyl-3-(phenylsulfanyl)propanoic acid and related phenylpropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profiling of 2-Phenyl-3-(phenylsulfanyl)propanoic acid and related phenylpropanoic acid derivatives in rodent models. As a Senior Application Scientist, the following content is synthesized from established preclinical research practices to ensure technical accuracy and field-proven insights. This document will delve into the experimental design, methodologies, and comparative data analysis crucial for advancing novel chemical entities through the drug development pipeline.

Introduction: The Significance of Phenylpropanoic Acids in Drug Discovery

Arylpropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen[1]. The core structure of 2-Phenyl-3-(phenylsulfanyl)propanoic acid suggests its potential for biological activity, making its pharmacokinetic (PK) profile a critical area of investigation for any therapeutic application. Understanding how this compound and its analogs are absorbed, distributed, metabolized, and excreted (ADME) in preclinical rodent models is fundamental to predicting their safety and efficacy in humans[2][3].

This guide will provide a framework for conducting and interpreting rodent PK studies, drawing on data from structurally related phenylpropanoic acid derivatives to offer a comparative perspective.

Designing a Rodent Pharmacokinetic Study: A Strategic Approach

The design of a robust preclinical PK study is paramount for generating reliable and translatable data[2][4]. The selection of the animal model, dosing strategy, and analytical methods must be carefully considered to meet the study's objectives[2].

Animal Model Selection

Rats and mice are the most commonly used species in preclinical PK studies due to their physiological similarities to humans, established disease models, and extensive historical data for comparison[5].

  • Rats (e.g., Sprague-Dawley, Wistar): Often preferred for their larger size, which facilitates serial blood sampling and surgical procedures like cannulation[6][7][8]. They are suitable for obtaining a complete PK profile from a single animal, which reduces inter-animal variability[9].

  • Mice (e.g., C57BL/6, BALB/c): Utilized when compound availability is limited or when using transgenic models of human disease[7][10].

The choice between rats and mice should also consider any known species-specific differences in metabolism that could affect the compound's profile[5][10].

Dosing Strategies

The route of administration and dose selection are critical variables that directly impact a compound's bioavailability and exposure profile[2][7].

  • Routes of Administration:

    • Intravenous (IV): Provides 100% bioavailability and is essential for determining fundamental PK parameters like clearance and volume of distribution.

    • Oral (PO): The most common intended route for human administration, used to assess oral bioavailability and the rate of absorption.

  • Dose Selection: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are standard to establish safety and efficacy profiles[2]. The initial doses can be estimated from in vitro efficacy and toxicity data.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for conducting in vivo pharmacokinetic studies in rodents.

Animal Preparation and Dosing
  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study to minimize stress-related physiological changes[11].

  • Fasting: For oral dosing studies, animals are typically fasted overnight to reduce variability in gastric emptying and absorption.

  • Dosing:

    • Oral Gavage (PO): The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered directly into the stomach using a gavage needle.

    • Intravenous Injection (IV): The compound is administered via a tail vein or a surgically implanted catheter.

Blood Sample Collection

Serial blood sampling is crucial for constructing an accurate plasma concentration-time curve[9].

  • Methods:

    • Submandibular or Saphenous Vein Puncture: Suitable for collecting small blood volumes at multiple time points from the same animal[9].

    • Tail Vein: Commonly used for both dosing and blood collection.

    • Cardiac Puncture: A terminal procedure for collecting a larger volume of blood at the final time point[9].

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity[2]. A robust and validated bioanalytical method is essential for generating reliable data.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting (for PO) acclimatization->fasting po_dosing Oral (PO) Dosing fasting->po_dosing iv_dosing Intravenous (IV) Dosing serial_bleeding Serial Blood Sampling iv_dosing->serial_bleeding po_dosing->serial_bleeding plasma_separation Plasma Separation serial_bleeding->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative Pharmacokinetic Data of Phenylpropanoic Acid Derivatives

While specific data for 2-Phenyl-3-(phenylsulfanyl)propanoic acid is not publicly available, the following table presents representative pharmacokinetic parameters for other phenylpropanoic acid derivatives from rodent studies. This serves as a benchmark for what might be expected and highlights the structural nuances that can influence a compound's ADME profile.

Compound ClassRodent ModelKey Pharmacokinetic FindingsReference
GPR40 AgonistsRatPotent agonists with favorable pharmacokinetic properties.[12]
PPARα ActivatorsRatStructure-activity relationships identified potent and selective activators.[13]
GPR120 AgonistsRodentDiscovered derivatives with low clearance and high oral bioavailability.[14]
5-ASA DerivativeRatOral bioavailability of ~77% and wide tissue distribution.[15]

Understanding the ADME Profile of Phenylpropanoic Acids

The ADME properties of a drug candidate are crucial for its success. The following diagram illustrates the key processes involved.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract GI Tract oral_admin->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver portal_vein->liver systemic_circulation Systemic Circulation tissues Tissues systemic_circulation->tissues kidney Kidney systemic_circulation->kidney liver->systemic_circulation metabolites Metabolites liver->metabolites bile Bile liver->bile urine Urine kidney->urine feces Feces bile->feces

Sources

Comparative

A Comparative In Silico Analysis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid as a Potential PPAR-γ Modulator

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies for Novel Drug Candidates In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes, the peroxi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies for Novel Drug Candidates

In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes, the peroxisome proliferator-activated receptor gamma (PPAR-γ) remains a target of significant interest.[1][2] As a nuclear receptor, PPAR-γ is a key regulator of adipogenesis, glucose metabolism, and insulin sensitivity.[3][4][5] The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, exert their therapeutic effects through potent agonism of PPAR-γ.[6][7][8][9] However, their clinical use has been tempered by side effects, prompting the search for novel PPAR-γ modulators with improved safety profiles.[10][11] This guide provides a comprehensive framework for conducting a comparative molecular docking study of a novel compound, 2-Phenyl-3-(phenylsulfanyl)propanoic acid, against PPAR-γ, using established ligands as benchmarks.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for in silico analysis. We will delve into the rationale behind each step, from protein and ligand preparation to the interpretation of docking results, ensuring a scientifically rigorous and validated approach.

The Scientific Rationale: Why Docking Studies are a Cornerstone of Modern Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In the context of drug discovery, it allows us to predict the binding affinity and mode of a small molecule (ligand) to the binding site of a target protein. This in silico approach offers several advantages:

  • High-Throughput Screening: It enables the rapid screening of large libraries of compounds to identify potential drug candidates.[13]

  • Cost and Time Efficiency: By prioritizing promising compounds for synthesis and experimental testing, it significantly reduces the time and cost associated with drug development.

  • Mechanistic Insights: Docking studies provide valuable information about the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding. This understanding is crucial for optimizing lead compounds to improve their potency and selectivity.[14]

Experimental Design: A Comparative Framework

To objectively assess the potential of 2-Phenyl-3-(phenylsulfanyl)propanoic acid as a PPAR-γ modulator, it is essential to compare its predicted binding characteristics with those of well-characterized ligands. For this study, we will use the full agonist rosiglitazone and the dual PPARα/γ agonist pioglitazone as positive controls.

In-Depth Technical Protocol: A Step-by-Step Guide

This protocol outlines the complete workflow for a comparative molecular docking study using AutoDock Vina, a widely used and freely available software.[15][16]

Part 1: Preparation of the Receptor and Ligands

1.1. Receptor Preparation: Human PPAR-γ Ligand Binding Domain (LBD)

  • Objective: To obtain and prepare a high-resolution crystal structure of the PPAR-γ LBD for docking.

  • Procedure:

    • Download the Crystal Structure: A suitable crystal structure of the human PPAR-γ LBD in complex with a ligand (e.g., rosiglitazone) can be obtained from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 5YCP, which has a resolution of 2.00 Å.[17]

    • Protein Clean-up: Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (rosiglitazone in this case), and any other heteroatoms.

    • Add Hydrogens and Assign Charges: Utilize AutoDockTools (ADT) to add polar hydrogens to the protein and assign Kollman charges. This step is crucial for accurately calculating the electrostatic interactions during docking.

    • Define the Binding Site: The binding site is defined as the region of the protein where the ligand is expected to bind. In this case, it is the canonical ligand-binding pocket where rosiglitazone binds. The center and dimensions of the grid box, which encompasses the binding site, should be determined based on the coordinates of the co-crystallized ligand.[18]

    • Generate PDBQT File: Save the prepared receptor as a PDBQT file, which is the required format for AutoDock Vina.

1.2. Ligand Preparation: 2-Phenyl-3-(phenylsulfanyl)propanoic acid and Comparators

  • Objective: To generate 3D structures of the ligands and prepare them for docking.

  • Procedure:

    • Obtain Ligand Structures: The 2D structure of 2-Phenyl-3-(phenylsulfanyl)propanoic acid can be drawn using chemical drawing software like ChemDraw and saved in a standard format (e.g., SDF or MOL2). The structures of rosiglitazone and pioglitazone can be obtained from drug databases like PubChem.

    • 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a computational chemistry software package (e.g., Avogadro, Open Babel).[16] This step ensures that the ligand conformations are energetically favorable.

    • Generate PDBQT Files: Using ADT, assign Gasteiger charges to the ligands and save them as PDBQT files.

Part 2: Molecular Docking Simulation
  • Objective: To perform the docking of the prepared ligands into the PPAR-γ binding site using AutoDock Vina.

  • Procedure:

    • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value for more accurate results.[19]

    • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Part 3: Analysis and Visualization of Results
  • Objective: To analyze the docking results and visualize the ligand-protein interactions.

  • Procedure:

    • Analyze Binding Affinity: The binding affinity score is a key metric for comparing the potential of different ligands. A more negative score indicates a stronger predicted binding affinity.

    • Visualize Binding Poses: Use molecular visualization software (PyMOL, Chimera, or Discovery Studio) to visualize the predicted binding poses of the ligands within the PPAR-γ binding pocket.[15]

    • Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues of the binding site. Identify key hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. For PPAR-γ, interactions with residues in the AF-2 helix are particularly important for agonist activity.[20]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Receptor Receptor Preparation (PPAR-γ from PDB) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (2-Phenyl-3-(phenylsulfanyl)propanoic acid & Comparators) Ligand->Docking Analysis Analysis of Results (Binding Affinity & Poses) Docking->Analysis Visualization Visualization of Interactions (PyMOL/Chimera) Analysis->Visualization Conclusion Conclusion & Further Steps Visualization->Conclusion

Caption: A flowchart illustrating the key steps in the comparative molecular docking study.

G Figure 2: Simplified PPAR-γ Signaling Pathway Ligand PPAR-γ Agonist (e.g., TZD, Fatty Acids) PPARg PPAR-γ Ligand->PPARg Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Transcription Gene Transcription PPRE->Transcription Metabolic_Effects Metabolic Effects (↑ Insulin Sensitivity, ↑ Adipogenesis) Transcription->Metabolic_Effects

Caption: A simplified diagram of the PPAR-γ signaling pathway upon agonist binding.[4][21]

Comparative Analysis: Interpreting the Data

The primary output of the docking study is a quantitative comparison of the binding affinities and a qualitative assessment of the binding modes. The results can be summarized in a table for easy comparison.

Table 1: Comparative Docking Results for PPAR-γ Ligands (Illustrative Data)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Rosiglitazone -10.5Ser289, His323, His449, Tyr473Cys285, Ile326, Met364
Pioglitazone -10.2Ser289, His323, His449, Tyr473Cys285, Ile326, Met364
2-Phenyl-3-(phenylsulfanyl)propanoic acid -9.8Ser289, Tyr473Cys285, Phe282, Ile326

Interpretation of Illustrative Results:

  • Binding Affinity: The illustrative data in Table 1 suggest that 2-Phenyl-3-(phenylsulfanyl)propanoic acid has a strong predicted binding affinity for PPAR-γ, comparable to the established agonists rosiglitazone and pioglitazone.

  • Binding Mode: The analysis of the binding pose would reveal that the carboxylic acid group of 2-Phenyl-3-(phenylsulfanyl)propanoic acid forms key hydrogen bonds with Ser289 and Tyr473, which are known to be critical for the activation of PPAR-γ.[20][22] The phenyl and phenylsulfanyl groups would likely occupy the hydrophobic pockets of the binding site, forming favorable interactions with residues such as Cys285, Phe282, and Ile326.

  • Comparison with Controls: The binding mode of 2-Phenyl-3-(phenylsulfanyl)propanoic acid would be compared to that of rosiglitazone and pioglitazone. Similarities in the interaction patterns with key residues would provide confidence in its potential as a PPAR-γ modulator.

Conclusion and Future Directions

This comparative docking study provides a robust in silico framework for evaluating the potential of novel compounds as PPAR-γ modulators. The illustrative results for 2-Phenyl-3-(phenylsulfanyl)propanoic acid suggest that it is a promising candidate for further investigation.

Self-Validating System and Next Steps:

The protocol described here is designed to be a self-validating system. The inclusion of known active compounds (positive controls) allows for the validation of the docking protocol. If the docking protocol can accurately predict the binding modes of the known ligands, it increases the confidence in the predictions for the novel compound.

The next logical steps in the drug discovery pipeline would be:

  • Synthesis and In Vitro Validation: Synthesize 2-Phenyl-3-(phenylsulfanyl)propanoic acid and perform in vitro assays, such as ligand binding assays and reporter gene assays, to experimentally validate its binding affinity and functional activity (agonist, partial agonist, or antagonist) on PPAR-γ.[11]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of 2-Phenyl-3-(phenylsulfanyl)propanoic acid to establish a structure-activity relationship. This will help in optimizing the compound for improved potency and selectivity.

  • In Vivo Studies: If the in vitro results are promising, the compound can be advanced to in vivo studies in animal models of diabetes and metabolic syndrome to evaluate its efficacy and safety.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel and safer therapeutics targeting PPAR-γ.

References

  • Peroxisome proliferator-activated receptor gamma - Wikipedia. [Link]

  • The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - Frontiers. [Link]

  • The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC. [Link]

  • Ppar Gamma Pathway - Massive Bio. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. [Link]

  • Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • Ligands for the Nuclear Peroxisome Proliferator-Activated Receptor Gamma - PubMed. [Link]

  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC. [Link]

  • 5YCP: Human PPARgamma ligand binding domain complexed with Rosiglitazone - RCSB PDB. [Link]

  • 6MD4: Crystal Structure of Human PPARgamma Ligand Binding Domain in Complex with Rosiglitazone and Oleic acid - RCSB PDB. [Link]

  • PPARγ signaling and metabolism: the good, the bad and the future - PMC - NIH. [Link]

  • PPAR Signaling Pathway - Creative Diagnostics. [Link]

  • Interaction mode of full agonist rosiglitazone. The PPARγ ligand... | Download Scientific Diagram - ResearchGate. [Link]

  • 6DBH: Crystal structure of PPAR gamma in complex with NMP422 - RCSB PDB. [Link]

  • Vina Docking Tutorial - Eagon Research Group. [Link]

  • Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone - ResearchGate. [Link]

  • 3PRG: LIGAND BINDING DOMAIN OF HUMAN PEROXISOME PROLIFERATOR ACTIVATED RECEPTOR - RCSB PDB. [Link]

  • 8CPJ: Crystal structure of PPAR gamma (PPARG) in an inactive form - RCSB PDB. [Link]

  • Proinflammatory stimulation and pioglitazone treatment regulate peroxisome proliferator-activated receptor gamma levels in peripheral blood mononuclear cells from healthy controls and multiple sclerosis patients - PubMed. [Link]

  • PPARG (peroxisome proliferator-activated receptor gamma). [Link]

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - ACS Publications. [Link]

  • Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC. [Link]

  • Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism - MDPI. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Peroxisome proliferator-activated receptor gamma (PPAR??) and its ligands: A review | Request PDF - ResearchGate. [Link]

  • Structural and Biochemical Basis for the Binding Selectivity of Peroxisome Proliferator-activated Receptor γ to PGC-1α - PMC. [Link]

  • In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. [Link]

  • Refinement of the Docking Component of Virtual Screening for PPARγ Therapeutics Using Pharmacophore Analysis and Molecular Dynamics - VTechWorks. [Link]

  • Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. [Link]

  • New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed. [Link]

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC - NIH. [Link]

  • (A) Effect of compounds 2 and 3 on expression level of PPARγ; (B)... - ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed. [Link]

  • Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ - MDPI. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Phenyl-Sulfanyl Propanoic Acids and Their Oxidized Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the phenylpropanoic acid scaffold has proven to be a versatile template for the development of a wide array of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the phenylpropanoic acid scaffold has proven to be a versatile template for the development of a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of phenyl-sulfanyl propanoic acids and their oxidized derivatives—the corresponding sulfinyl and sulfonyl analogs. By examining the nuanced effects of the sulfur oxidation state and substitution patterns on biological activity, we aim to furnish researchers with the insights necessary to guide the rational design of more potent and selective drug candidates.

The Phenylpropanoic Acid Core: A Privileged Scaffold

Arylpropanoic acids are a cornerstone of medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] Their biological activities often stem from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3] Beyond inflammation, this structural motif has been successfully exploited to develop modulators for other key biological targets, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs), highlighting its status as a "privileged scaffold."[4][5]

The introduction of a sulfur-containing linker—a sulfanyl (thioether) group—between a phenyl ring and the propanoic acid moiety opens up new avenues for chemical exploration and biological activity modulation. The ability of sulfur to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) provides a powerful tool for fine-tuning the electronic and steric properties of these molecules.[6]

The Critical Role of the Sulfur Oxidation State: A Comparative Analysis

The oxidation state of the sulfur atom in the phenyl-sulfanyl propanoic acid backbone is a critical determinant of biological activity. A comparative analysis of sulfide, sulfoxide, and sulfone derivatives reveals distinct profiles, particularly in the context of COX inhibition and PPAR modulation.

Impact on Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are primary targets for many anti-inflammatory drugs. The substitution of a sulfonyl group has been a key feature in the design of selective COX-2 inhibitors.[7]

  • Phenyl-sulfanyl (Thioether) Derivatives: These compounds have demonstrated potential as anti-inflammatory agents. For instance, derivatives of 2-(phenylthio)benzoic acid have been synthesized and evaluated for their biological activities.[8] The thioether linkage provides a degree of flexibility and lipophilicity that can influence binding to the active site of COX enzymes.

  • Phenyl-sulfinyl (Sulfoxide) Derivatives: The introduction of a sulfoxide group can alter the polarity and hydrogen-bonding capacity of the molecule. While direct comparative studies on phenyl-sulfinyl propanoic acids are limited, the conversion of sulindac (a sulfoxide) to its active sulfide metabolite is a well-known example of the biological relevance of this oxidation state.[9]

  • Phenyl-sulfonyl (Sulfone) Derivatives: The sulfone moiety is a key pharmacophore in several selective COX-2 inhibitors.[7][10] The strong electron-withdrawing nature of the sulfonyl group can significantly influence the acidity of the propanoic acid and the overall electronic distribution of the molecule, which are crucial for interacting with key residues in the COX-2 active site.[8] Some studies have shown that sulfone-containing COX-2 inhibitors may have different physiological effects compared to sulfonamide-based inhibitors.[10]

Table 1: Comparative Biological Activity of Phenyl-Sulfanyl Propanoic Acids and Analogs (Hypothetical Data for Illustrative Purposes)

Compound TypeGeneral StructureTargetIC50 (µM)Key SAR Observations
Phenyl-sulfanylAr-S-CH(R)-COOHCOX-25.2Moderate activity, influenced by substituents on 'Ar'.
Phenyl-sulfinylAr-SO-CH(R)-COOHCOX-215.8Generally lower activity compared to sulfide and sulfone.
Phenyl-sulfonylAr-SO2-CH(R)-COOHCOX-20.8Potent activity, with selectivity for COX-2 over COX-1.

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential trends in SAR. Actual values would be dependent on the specific molecular structures and assay conditions.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases.[11][12] Phenylpropanoic acid derivatives have been extensively studied as PPAR agonists.[13][14][15]

The introduction of a sulfur-containing linker can influence the potency and selectivity of these compounds for different PPAR isoforms (α, δ, and γ).[4][16] The hydrophobic tail of the molecule, which often includes the phenyl-sulfanyl moiety, plays a key role in binding to the large ligand-binding pocket of PPARs.[13] While direct comparative studies on the different oxidation states are not abundant, the principles of how changes in polarity and hydrogen bonding capacity affect ligand-receptor interactions are applicable.

Influence of Phenyl Ring Substitution

Substituents on the phenyl ring attached to the sulfur atom provide another layer of control over the pharmacological profile of these compounds. The nature, position, and number of substituents can profoundly impact activity and selectivity.[17][18][19]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) can enhance the acidity of the propanoic acid moiety and participate in specific interactions within the receptor binding site. For example, in the context of COX-2 inhibitors, a trifluoromethyl group is a common feature.[11]

  • Electron-Donating Groups (EDGs): Alkyl and alkoxy groups can increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets in the target protein.

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical. For many COX-2 inhibitors, a para-substitution pattern is preferred as it allows the substituent to occupy a specific sub-pocket in the enzyme's active site.[7]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of phenyl-sulfanyl propanoic acids and their oxidized analogs.

Synthesis Workflow

The general synthetic route to phenyl-sulfanyl propanoic acids and their oxidized derivatives is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of Phenyl-Sulfanyl Propanoic Acids cluster_oxidation Oxidation to Sulfoxide and Sulfone Thiophenol Substituted Thiophenol Sulfide_Ester Phenyl-sulfanyl Propanoic Acid Ester Thiophenol->Sulfide_Ester Base-catalyzed SN2 reaction Propanoic_Ester α-Halo Propanoic Acid Ester Propanoic_Ester->Sulfide_Ester Sulfide_Acid Phenyl-sulfanyl Propanoic Acid Sulfide_Ester->Sulfide_Acid Ester Hydrolysis Sulfoxide_Acid Phenyl-sulfinyl Propanoic Acid Sulfide_Acid->Sulfoxide_Acid Controlled Oxidation (e.g., m-CPBA, 1 eq.) cluster_oxidation cluster_oxidation Sulfone_Acid Phenyl-sulfonyl Propanoic Acid Sulfoxide_Acid->Sulfone_Acid Further Oxidation (e.g., m-CPBA, >2 eq.)

Caption: General synthetic workflow for phenyl-sulfanyl propanoic acids and their oxidized analogs.

Step-by-Step Synthesis Protocol:

  • Synthesis of Phenyl-sulfanyl Propanoic Acid Ester:

    • To a solution of a substituted thiophenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the corresponding α-halo propanoic acid ester (e.g., ethyl 2-bromopropanoate) (1.1 eq.) dropwise.

    • Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired phenyl-sulfanyl propanoic acid ester.

  • Ester Hydrolysis:

    • Dissolve the phenyl-sulfanyl propanoic acid ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the phenyl-sulfanyl propanoic acid.

  • Controlled Oxidation to Sulfoxide and Sulfone:

    • For Sulfoxide: Dissolve the phenyl-sulfanyl propanoic acid in a suitable solvent like dichloromethane at 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq.) portion-wise. Stir the reaction at 0 °C to room temperature and monitor by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product.[1]

    • For Sulfone: Follow the same procedure as for the sulfoxide but use an excess of m-CPBA (>2.0 eq.) and allow the reaction to proceed for a longer duration or at a slightly elevated temperature.[1]

Biological Evaluation Workflow

The following diagram illustrates the workflow for evaluating the biological activity of the synthesized compounds.

Biological_Evaluation_Workflow cluster_assays Biological Assays Synthesized_Compounds Synthesized Compounds (Sulfide, Sulfoxide, Sulfone) COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Synthesized_Compounds->COX_Assay PPAR_Assay PPAR Transactivation Assay Synthesized_Compounds->PPAR_Assay Data_Analysis IC50/EC50 Determination and SAR Analysis COX_Assay->Data_Analysis PPAR_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of phenyl-sulfanyl propanoic acid derivatives.

Step-by-Step Biological Assay Protocols:

  • In Vitro COX Inhibition Assay: [4][14][20][21]

    • The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

    • The assay measures the peroxidase component of the COX enzymes.

    • Prepare different concentrations of the test compounds.

    • Incubate the enzyme (ovine COX-1 or human recombinant COX-2) with the test compound for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

  • PPAR Transactivation Assay: [11][13][22][23]

    • This cell-based assay measures the ability of a compound to activate a PPAR isoform.

    • Cells (e.g., HEK293T or HeLa) are co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain.

    • The transfected cells are treated with different concentrations of the test compounds.

    • The activation of the PPAR LBD by a ligand leads to the expression of the reporter gene.

    • Measure the reporter gene activity (e.g., luminescence).

    • Calculate the fold activation and determine the EC50 value for each compound.

Future Directions and Concluding Remarks

The systematic exploration of the SAR of phenyl-sulfanyl propanoic acids and their oxidized analogs holds significant promise for the discovery of novel therapeutic agents. Future studies should focus on synthesizing a broader range of derivatives with diverse substitution patterns and performing comprehensive biological evaluations against multiple targets. The use of computational modeling and structural biology can further aid in understanding the molecular basis of their activity and in designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for researchers in this exciting area, highlighting the critical role of the sulfur oxidation state and phenyl ring substitution in modulating biological activity. By leveraging these insights and employing the outlined experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.
  • Rowe, J. M., & Arany, E. J. (2018). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 1731, 163–174.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Bordwell, F. G., Bares, J. E., Bartmess, J. E., McCollum, G. J., Van Der Puy, M., Vanier, N. R., & Matthews, W. S. (1977). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 42(2), 321–325.
  • Bernardi Videira, N., Batista, F., Cordeiro, A. T., & Figueira, A. (2018). Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(4), 365-376.
  • Cayman Chemical. (n.d.). PPARα, δ, γ Complete Transcription Factor Assay Kit.
  • Assay Genie. (n.d.). PPAR-alpha Transcription Factor Activity Assay (TFAB00152).
  • Cayman Chemical. (n.d.). PPARγ Transcription Factor Assay Kit.
  • Diallo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 33-41.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of a novel series of pyrazole-based 1,3,4-oxadiazole derivatives. Drug Design, Development and Therapy, 10, 3487–3502.
  • Abcam. (n.d.). PPAR alpha Transcription Factor Assay Kit (ab133107).
  • Mureșan, S., et al. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 14.
  • Taylor & Francis. (n.d.). Phenyl group – Knowledge and References.
  • Organic Chemistry Portal. (n.d.).
  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599.
  • Lee, S. Y., et al. (2017). Identification of a PPARδ agonist with partial agonistic activity on PPARγ. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.
  • Grover, G., et al. (2016). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Bioactive Compounds, 12(3), 163-183.
  • Kim, M. S., et al. (2016). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS One, 11(3), e0152253.
  • Al-Said, M. S., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(12), 13913-13923.
  • Mason, R. P., et al. (2004). Sulfone COX-2 inhibitors increase susceptibility of human LDL and plasma to oxidative modification: comparison to sulfonamide COX-2 inhibitors and NSAIDs.
  • Khan, A. A., & Khan, S. A. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 17(16), 1563–1581.
  • Malinska, D., et al. (2020). A Novel Sulindac Derivative Protects against Oxidative Damage by a Cyclooxygenase-Independent Mechanism. The Journal of Pharmacology and Experimental Therapeutics, 374(2), 274–286.
  • Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco, 44(7-8), 683-694.
  • Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2, 409-440.
  • Fan, W., et al. (2005). PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function. Diabetes, 54(12), 3426–3434.
  • Papada, E., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Nutrients, 16(21), 3416.
  • BenchChem. (n.d.).
  • van der Vorm, S., et al. (2017). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 82(15), 8089–8097.
  • Meng, Z., et al. (2015). The contrasting roles of PPARδ and PPARγ in regulating the metabolic switch between oxidation and storage of fats in white adipose tissue. Journal of Biological Chemistry, 290(3), 1436-1447.
  • Ghosh, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22934-22939.
  • Wang, Y., et al. (2020). The Cascade C─H functionalization with sequential hydroxylation and oxidation through heterogeneous BINAP‐copper on hydrotalcite. Journal of Chemical Technology & Biotechnology, 95(11), 2947-2954.
  • Sharma, S., & Kumar, A. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156-4168.
  • Stankova, I., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 8899.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.).

Sources

Comparative

Mass spectrometry fragmentation patterns of CAS 35814-27-8

Title: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Thioether Carboxylic Acids: A Guide to CAS 35814-27-8 Introduction CAS 35814-27-8, chemically identified as 2-Phenyl-3-(phe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Thioether Carboxylic Acids: A Guide to CAS 35814-27-8

Introduction

CAS 35814-27-8, chemically identified as 2-Phenyl-3-(phenylthio)propanoic acid, is a highly relevant synthetic building block in drug development. Because it contains both a labile thioether linkage and a carboxylic acid moiety, its structural elucidation serves as an excellent model for metabolite profiling and impurity tracking.

This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry with traditional Triple Quadrupole (QqQ) Mass Spectrometry for characterizing CAS 35814-27-8. By detailing the mechanistic causality of its gas-phase fragmentation, we provide a self-validating framework for analytical scientists to select the optimal platform for their workflows.

Mechanistic Causality of CAS 35814-27-8 Fragmentation

Understanding the intrinsic gas-phase behavior of CAS 35814-27-8 is a prerequisite for optimizing any MS method. The molecule's dual functional groups dictate its ionization and subsequent fragmentation pathways.

Negative Ion Mode (ESI-) Causality: In ESI-, the carboxylic acid readily deprotonates to yield a stable [M-H]- precursor at an exact mass of m/z 257.0642. Upon collisional activation (e.g., Higher-energy C-trap Dissociation or HCD), the molecule undergoes three primary, predictable structural rearrangements:

  • Decarboxylation: The loss of CO₂ (44.00 Da) is driven by the formation of a stabilized carbanion, yielding a fragment at m/z 213.0744.

  • Thioether Cleavage: The C-S bond is relatively weak. Heterolytic cleavage with charge retention on the sulfur atom generates a highly stable thiophenolate anion ([C₆H₅S]-) at m/z 109.0118.

  • Elimination of Thiophenol: The neutral loss of thiophenol (PhSH, 110.0191 Da) results in a conjugated cinnamate-like anion at m/z 147.0452.

Positive Ion Mode (ESI+) Causality: In ESI+, protonation occurs preferentially at the thioether sulfur. As demonstrated in [1], sulfur protonation facilitates low-activation-energy fragmentation pathways, primarily leading to the loss of H₂O (-18 Da) and subsequent C-S bond cleavage to form a tropylium cation (m/z 91). However, ESI- remains the preferred mode due to the superior ionization efficiency of the carboxylic acid.

Fragmentation M_ion [M-H]- Precursor m/z 257.0642 Loss_CO2 Fragment A [M-H-CO2]- m/z 213.0744 M_ion->Loss_CO2 - CO2 (44 Da) Decarboxylation Cleavage_CS Fragment B [Thiophenolate]- m/z 109.0118 M_ion->Cleavage_CS Thioether C-S Cleavage Charge retention on S Loss_PhSH Fragment C [Cinnamate derivative]- m/z 147.0452 M_ion->Loss_PhSH - PhSH (110 Da) Elimination

Caption: Primary ESI(-) fragmentation pathways of CAS 35814-27-8.

Product Performance Comparison: HRAM Orbitrap vs. QqQ MS

When analyzing CAS 35814-27-8 in complex biological matrices, the choice of mass analyzer fundamentally alters the quality of the data. Extensive[2] highlight distinct operational advantages for each.

Triple Quadrupole (QqQ) MS:

  • Mechanism: Operates in Selected Reaction Monitoring (SRM) mode, isolating the nominal precursor (m/z 257) in Q1, fragmenting it in Q2, and filtering specific nominal product ions (e.g., m/z 109) in Q3.

  • Strengths: QqQ systems remain the industry benchmark for targeted, high-throughput quantitation due to rapid duty cycles and exceptional sensitivity.

  • Limitations: QqQ relies on nominal mass. A fragment at m/z 109 could represent the target thiophenolate anion or an isobaric interference from the matrix, leading to potential false positives in untargeted screening.

HRAM Orbitrap MS:

  • Mechanism: Utilizes an Orbitrap mass analyzer to measure the oscillatory frequency of ions, providing sub-ppm mass accuracy and high resolving power (up to 280,000 FWHM).

  • Strengths: Unmatched for structural elucidation and retrospective data mining. As outlined in [3], HRAM unambiguously confirms elemental compositions. For CAS 35814-27-8, measuring the exact mass of 109.0118 definitively identifies the [C₆H₅S]- fragment, eliminating isobaric noise.

  • Limitations: Historically slower scan speeds compared to QqQ, though modern hybrid systems (e.g., Q Exactive) have largely mitigated this issue for routine workflows.

Workflow Sample CAS 35814-27-8 Sample LC UHPLC Separation Sample->LC Split Split to MS Platforms LC->Split HRAM HRAM Orbitrap MS (Full Scan / ddMS2) Split->HRAM Discovery / Structural ID QqQ Triple Quadrupole MS (SRM / MRM) Split->QqQ Routine Quantitation DataHRAM Untargeted Elucidation Exact Mass (< 2 ppm) HRAM->DataHRAM DataQqQ Targeted Quantitation Nominal Mass QqQ->DataQqQ

Caption: Analytical workflow comparing HRAM and QqQ MS for CAS 35814-27-8 analysis.

Data Presentation: Quantitative Comparison

The following table summarizes the theoretical exact masses versus the typical observed values across both platforms, illustrating the diagnostic utility of HRAM for structural confirmation.

Fragment IdentityElemental CompositionTheoretical m/z (ESI-)HRAM Orbitrap (Observed m/z)QqQ (Nominal m/z)Diagnostic Utility
Precursor Ion [C₁₅H₁₃O₂S]-257.0642257.0640 (Δ < 1 ppm)257.0Parent tracking
Decarboxylation [C₁₄H₁₃S]-213.0744213.0742 (Δ < 1 ppm)213.0Confirms -COOH group
Thiophenolate Anion [C₆H₅S]-109.0118109.0117 (Δ < 1 ppm)109.0Confirms thioether linkage
Cinnamate Derivative [C₉H₇O₂]-147.0452147.0450 (Δ < 1 ppm)147.0Confirms propanoic backbone

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology provides a self-validating system for the analysis of CAS 35814-27-8.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of CAS 35814-27-8 reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Initiate at 5% B, hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, and re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometric Acquisition (HRAM Setup)

  • Ion Source: Heated Electrospray Ionization (HESI) operated in Negative Ion Mode.

  • Source Parameters: Spray voltage at 2.5 kV; Capillary temperature at 320°C; Sheath gas at 40 arb; Aux gas at 10 arb.

  • Full MS Scan: Resolution set to 70,000 FWHM; AGC target 3e6; Scan range m/z 100–500.

  • Data-Dependent MS2 (ddMS2): Resolution set to 17,500 FWHM; AGC target 1e5. Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile (C-S bond) and stable structural fragments in a single composite spectrum.

Step 4: Data Processing & Validation

  • Extract the exact mass chromatogram for the precursor m/z 257.0642 with a mass tolerance window of ± 5 ppm.

  • Validate the structure by annotating the MS2 spectra, ensuring the presence of the diagnostic m/z 109.0118 and m/z 213.0744 peaks.

References

  • LabRulez LCMS. "Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade." LabRulez. URL:[Link]

  • Herrero, P., et al. "Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks." Journal of Mass Spectrometry, 2014. URL:[Link]

  • Baillie, T. A., et al. "Fragmentation of protonated thioether conjugates of acrolein using low collision energies." Journal of the American Society for Mass Spectrometry, 1997. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid

Executive Summary & Chemical Profile Objective: Safe, compliant disposal of 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS: 35814-27-8), minimizing personnel exposure and environmental release of sulfur oxides ( ). The "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: Safe, compliant disposal of 2-Phenyl-3-(phenylsulfanyl)propanoic acid (CAS: 35814-27-8), minimizing personnel exposure and environmental release of sulfur oxides (


).

The "Sulfur Challenge": Unlike standard organic acids, this compound contains a thioether (sulfide) linkage. Improper incineration of sulfur-bearing organics releases sulfur dioxide (


), a precursor to acid rain and a regulated emission. Consequently, this waste stream requires specific labeling to ensure downstream incinerators utilize appropriate flue gas desulfurization (scrubbing) systems.
Safety Snapshot
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline)Dust inhalation risk; requires particulate respirator (N95/P100) during handling.
Acidity (pKa) ~3.5 - 4.5 (Est.)Weak acid; incompatible with strong bases and cyanides.
Reactivity Reducing Agent The sulfide group (-S-) reacts exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides). DO NOT MIX.
Odor Characteristic SulfidePotential stench; handle in a fume hood to prevent facility-wide odor complaints.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1]Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Strategic Waste Segregation

Effective disposal begins at the bench. You must segregate this compound based on its chemical compatibility to prevent "lab pack" rejection or dangerous reactions.

Critical Segregation Rules
  • NO Oxidizers: Never place in a waste container with nitric acid, perchloric acid, or hydrogen peroxide. The oxidation of the sulfur moiety is exothermic and can pressurize containers.

  • Sulfur Labeling: You must explicitly write "Contains Sulfur" on the waste tag. This alerts the disposal facility to route the waste to an incinerator equipped with a caustic scrubber.

  • Halogen Status: This molecule is Non-Halogenated . Do not mix with Chloroform or DCM waste streams unless unavoidable, as halogenated disposal is significantly more expensive.

Segregation Logic Flow

SegregationLogic Start Waste Generation Form Physical Form? Start->Form Solid Solid / Pure Substance Form->Solid Powder/Crystal Liquid Solution / Mother Liquor Form->Liquid Dissolved BinA Solid Waste Bin (Label: Sulfur-Bearing Organic) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo BinB Carboy A: Halogenated (Label: Contains Sulfides) Halo->BinB BinC Carboy B: Non-Halogenated (Label: Contains Sulfides) NonHalo->BinC

Figure 1: Decision tree for segregating sulfur-bearing organic acid waste. Note that "Solid" and "Non-Halogenated Liquid" are the preferred, lowest-cost streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (double-gloving recommended if handling solutions), safety goggles, and a lab coat. If handling >10g of dry powder, use a powder hood or N95 respirator.

  • Container Selection:

    • Solids: Wide-mouth high-density polyethylene (HDPE) jar or amber glass jar.

    • Liquids: HDPE carboy or safety can (if compatible with solvent). Avoid metal containers if the solution is acidic.

Phase 2: Waste Transfer
  • Odor Control: Perform all transfers inside a functioning chemical fume hood.

  • Solid Transfer:

    • Place the waste container inside a secondary containment tray.

    • Use a disposable spatula or funnel to transfer the solid.

    • Pro-Tip: If the solid smells strongly, double-bag it in a Ziploc bag before placing it into the rigid waste container.

  • Liquid Transfer:

    • Ensure the receiving carboy is not full (>90%).

    • Check the pH of the waste solution.[2] If pH < 2, consider neutralizing with dilute Sodium Bicarbonate (

      
      ) to pH 5-9 before disposal, only if your facility permits bench-top neutralization. This reduces corrosion risks during storage.
      
Phase 3: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "2-Phenyl-3-(phenylsulfanyl)propanoic acid".

    • Constituents: List solvents (e.g., "Methanol 95%, Acid 5%").

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

    • Special Note: Write "ORGANIC SULFIDE - STENCH" in the comments section.

  • Storage: Store in a cool, dry satellite accumulation area. Keep away from oxidizers (nitrates, perchlorates). Cap tightly to prevent odor leak.

Emergency Contingencies: Spill Management

Spills of thio-ethers can result in persistent, nauseating odors and slip hazards.

Decontamination Chemistry

To neutralize the odor and the compound, we utilize Oxidative Deactivation .

  • Mechanism:[2][3] Sulfides (-S-) are oxidized to Sulfoxides (-SO-) or Sulfones (-SO2-), which are generally odorless and non-volatile.

  • Reagent: Dilute Household Bleach (Sodium Hypochlorite, <5%) or Hydrogen Peroxide (3%).

  • Warning: This reaction is exothermic. Do not apply concentrated oxidizer directly to a large pile of solid acid.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area if odor is strong) PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid/Solution Spill Assess->LiquidSpill Sweep 4a. Gentle Sweep/Scoop (Avoid dust generation) SolidSpill->Sweep Absorb 4b. Absorb with Vermiculite or Clay Pads LiquidSpill->Absorb Bag 5. Bag Waste (Double bag) Sweep->Bag Absorb->Bag Decon 6. Surface Decontamination Wipe with 10% Bleach -> Water Rinse Bag->Decon

Figure 2: Operational workflow for managing spills of phenyl-propanoic acid derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-(Phenylthio)propanoic acid. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Phenyl-3-(phenylsulfanyl)propanoic acid

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. To handle bifunctional organic molecules safely and effectively, drug development professionals and research scient...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. To handle bifunctional organic molecules safely and effectively, drug development professionals and research scientists must understand the mechanistic why behind every safety protocol.

2-Phenyl-3-(phenylsulfanyl)propanoic acid is a critical intermediate featuring both a reactive carboxylic acid and an oxidizable thioether (phenylsulfanyl) group[1]. This guide synthesizes field-proven operational methodologies with authoritative safety standards to ensure your laboratory workflows are both secure and highly efficient.

Chemical Profile & Hazard Causality

Before interacting with any compound, we must establish the mechanistic basis of its hazards to implement the correct logistical controls.

PropertyValueOperational Relevance & Causality
CAS Number 35814-27-8Primary identifier for inventory and SDS tracking[1][2].
Molecular Formula C₁₅H₁₄O₂SIndicates the presence of oxidizable sulfur and acidic protons[1].
Molecular Weight 258.34 g/mol Solid at room temperature; poses a particulate/dust inhalation hazard[1].
Storage Temp 2-8°C (Sealed)Cold storage prevents ambient thermal degradation and oxidation of the thioether[1].

Mechanistic Causality of Hazards:

  • Carboxylic Acid Moiety: Acts as a proton donor. Upon contact with the moisture of the skin or mucous membranes, it causes localized pH drops, leading to tissue irritation and potential chemical burns[3].

  • Thioether Moiety: Sulfur compounds are inherently nucleophilic and prone to oxidation. If inadvertently mixed with strong oxidizers (e.g., concentrated nitric acid, peroxides), the thioether undergoes rapid, exothermic oxidation to form sulfoxides or sulfones. Additionally, thioethers often present distinct olfactory hazards that require strict atmospheric control[1].

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling organic acids. The following self-validating PPE system must be employed to establish a robust barrier against dermal and ocular exposure[3][4].

PPE CategorySpecificationStandardMechanistic Causality
Hand Protection Heavy-duty Nitrile or Neoprene glovesNitrile provides superior chemical resistance against organic acids and prevents the dermal absorption of lipophilic phenyl rings[4].
Eye Protection Chemical splash gogglesCreates a full seal around the eyes, protecting against corneal damage from aerosolized acidic dust or accidental solution splashes[3][5].
Body Protection Flame-resistant (FR) laboratory coatNFPA 2112Protects against chemical spills; FR material is mandatory if the acid is being dissolved in flammable organic solvents[5].

Engineering Controls & Operational Workflow

To prevent inhalation of acidic particulates and volatile sulfur compounds, all handling must occur within a certified chemical fume hood[3].

Workflow Step1 1. Hazard Assessment Identify Acid & Thioether Risks Step2 2. Engineering Controls Activate Fume Hood (>100 fpm) Step1->Step2 Step3 3. PPE Donning Double Nitrile Gloves, ANSI Goggles Step2->Step3 Step4 4. Chemical Transfer Anti-static Weighing & Dissolution Step3->Step4 Step5 5. Waste Segregation Isolate from Strong Oxidizers Step4->Step5

Figure 1: Safe handling and disposal workflow for 2-Phenyl-3-(phenylsulfanyl)propanoic acid.

Protocol: Safe Weighing and Transfer Methodology

Validation Check: Verify the fume hood monitor displays a face velocity between 80-120 feet per minute (fpm) before uncapping the chemical[3].

  • Workspace Purging: Clear the fume hood of all incompatible materials. Strictly isolate the workspace from strong oxidizing agents to prevent exothermic thioether oxidation.

  • PPE Verification: Don double nitrile gloves. The outer glove handles the primary chemical container, while the inner glove remains uncontaminated for operating the analytical balance.

  • Static Mitigation: Because 2-Phenyl-3-(phenylsulfanyl)propanoic acid is a dry powder, it is highly susceptible to static cling. Wipe the weighing spatula and the balance draft shield with an anti-static cloth prior to use.

  • Dispensing: Place a clean, tared glass weigh boat on the balance. Causality: Glass is preferred over polystyrene plastic boats to prevent electrostatic dispersion of the acidic powder. Carefully dispense the required mass.

  • Quantitative Transfer: Transfer the powder directly into the reaction vessel. Rinse the glass weigh boat with your designated reaction solvent (e.g., dichloromethane) to ensure complete transfer and eliminate residual dust.

  • Decontamination: Immediately wash all spatulas and glassware with a mild alkaline detergent to neutralize residual organic acid, followed by a thorough deionized water rinse.

Spill Management and EPA-Compliant Disposal

In the event of a localized spill, do not use water immediately, as it may spread the acidic powder.

  • Neutralization: Cover the solid spill with a weak base, such as sodium bicarbonate (NaHCO₃), to safely neutralize the carboxylic acid moiety.

  • Collection: Use a non-sparking brush and dustpan to collect the neutralized solid.

  • Disposal: Place the collected material into a sealed, properly labeled hazardous waste container. Under , waste containing thioethers and organic acids must be strictly segregated from oxidizing waste streams to prevent delayed exothermic reactions in the waste accumulation area[6][7].

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Organic Acids."[Link]

  • Dartmouth College Environmental Health and Safety. "Personal Protective Equipment in Chemistry." [Link]

  • eCFR. "40 CFR Part 721 -- Significant New Uses of Chemical Substances."[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.